Deptropine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPODSUQWXAZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859507 | |
| Record name | 3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-51-3 | |
| Record name | Deptropine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240246 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Deptropine: A Technical Guide to its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deptropine, a compound with known antihistaminic and anticholinergic properties, has emerged as a promising agent in oncology research. Investigations into its mechanism of action reveal a primary role in the disruption of autophagy, a critical cellular process for survival and proliferation in cancer cells. In hepatocellular carcinoma (HCC), this compound induces cell death by inhibiting the final stage of autophagy—the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes and subsequent cellular demise. Furthermore, studies in breast cancer models suggest that this compound can potently inhibit cancer stem cell populations, potentially through its activity at muscarinic and histamine (B1213489) receptors. This guide provides a detailed overview of the signaling pathways affected by this compound, quantitative data on its efficacy, and the experimental protocols used to elucidate its anticancer activities.
Core Mechanism of Action: Inhibition of Autophagic Flux
The principal anticancer mechanism of this compound identified in hepatocellular carcinoma cells (Hep3B and HepG2) is the inhibition of autophagy.[1][2] Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, a process often exploited by cancer cells to survive under stress. This compound disrupts this process at a late stage.[1][2]
Specifically, this compound's actions result in:
-
Increased Autophagosome Accumulation: Treatment with this compound leads to a significant increase in the expression of microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II), a key marker of autophagosome formation.[1][2]
-
Blocked Autophagosome-Lysosome Fusion: Despite the increase in autophagosomes, this compound prevents their fusion with lysosomes.[1][2][3] This is a critical step, as the lysosomal acidic environment and enzymes are required to degrade the autophagosomal contents.
-
Inhibition of Lysosomal Proteases: The drug inhibits the processing of the lysosomal protease cathepsin L from its precursor to its mature, active form.[1][2][3] This further impairs the cell's degradative capacity.
-
Stable p62/SQSTM1 Levels: Consequently, sequestosome 1 (SQSTM1/p62), a protein that links ubiquitinated cargo to autophagosomes and is normally degraded during autophagy, is not degraded in this compound-treated cells.[1][2] The accumulation of both LC3B-II and p62 is the hallmark of late-stage autophagy inhibition or "autophagic flux blockade."
This blockade of the autophagy-lysosome pathway is the primary mechanism leading to hepatoma cell death.[1][2] Interestingly, this cell death occurs with very limited activation of caspases, suggesting a non-apoptotic or anoikis-like cell death mechanism.[1]
Signaling Pathway Diagram
References
- 1. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Deptropine Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptropine citrate (B86180), a synthetically derived tropane (B1204802) alkaloid, is recognized for its dual antagonistic effects on muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and relevant signaling pathways of this compound citrate. The information is presented to support research and development activities, offering detailed data in a structured format, including experimental considerations and visual representations of its molecular structure and mechanism of action.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound citrate are summarized in the table below. These properties are crucial for its formulation, delivery, and interaction with biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₅NO₈ | [1][2] |
| Molecular Weight | 525.6 g/mol | [1][2][3] |
| CAS Number | 2169-75-7 | [1][2][3] |
| Appearance | White or almost white, crystalline powder | |
| Solubility | Data not readily available in cited sources. Generally soluble in water and ethanol (B145695). | |
| Melting Point | Data not readily available in cited sources. As a salt, it is expected to have a relatively high melting point with decomposition. | |
| pKa | Data not readily available in cited sources. |
Chemical Structure
This compound citrate is the citrate salt of this compound. The this compound moiety consists of a tropane skeleton with a dibenzosuberenyl ether substituent.
-
IUPAC Name: 2-hydroxypropane-1,2,3-tricarboxylic acid;(1R,5S)-8-methyl-3-(10,11-dihydro-5H-dibenzo[a,d][4]annulen-5-yloxy)-8-azabicyclo[3.2.1]octane[1]
-
SMILES String: CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
-
InChI Key: CHQGYMXXKZPWOI-IIPFOPBBSA-N[1]
Caption: 2D structure of this compound and Citric Acid.
Experimental Protocols
Detailed, publicly available, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound citrate are limited. The following sections describe generalized methodologies based on standard pharmaceutical chemistry practices and information available for analogous compounds.
Synthesis
The synthesis of this compound likely involves the etherification of tropine (B42219) with a derivative of dibenzosuberenol. A plausible synthetic route is the Williamson ether synthesis.
-
Step 1: Deprotonation of Tropine. Tropine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form the corresponding alkoxide.
-
Step 2: Nucleophilic Substitution. The tropine alkoxide is then reacted with a suitable dibenzosuberenyl derivative containing a good leaving group (e.g., a halide or a sulfonate ester) at the 5-position. The alkoxide displaces the leaving group in an SN2 reaction to form the this compound base.
-
Step 3: Salt Formation. The resulting this compound free base is dissolved in a suitable solvent, such as ethanol or acetone, and treated with a stoichiometric amount of citric acid dissolved in the same or a miscible solvent. The this compound citrate salt precipitates out of the solution and can be collected by filtration.
Purification
Purification of the synthesized this compound citrate is crucial to remove unreacted starting materials, by-products, and other impurities.
-
Recrystallization: This is a common method for purifying solid organic compounds. The crude this compound citrate is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the this compound citrate decreases, and it crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
-
Column Chromatography: While typically used for the purification of the free base before salt formation, column chromatography can be adapted for the purification of the salt. A suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase are chosen to effectively separate this compound from its impurities.
Analysis and Characterization
A variety of analytical techniques are employed to confirm the identity, purity, and physicochemical properties of this compound citrate.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of this compound citrate and quantifying any impurities.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode.
-
Detection: UV detection at a wavelength where this compound shows significant absorbance would be appropriate.
-
Validation: The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound citrate.
-
Sample Preparation: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Interpretation: The chemical shifts, integration of proton signals, and the number of carbon signals are analyzed to confirm the presence of the tropane and dibenzosuberenyl moieties of this compound, as well as the characteristic signals of citric acid.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study the thermal behavior of the compound, which can indicate its polymorphic form and purity.
-
Methodology: A small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to a reference pan.
-
Expected Results: A sharp endothermic peak would indicate the melting point of the crystalline solid. The shape and temperature of the peak can provide information about purity.
-
Mechanism of Action and Signaling Pathways
This compound citrate exerts its pharmacological effects through the competitive antagonism of two distinct receptor types: the histamine H1 receptor and muscarinic acetylcholine receptors.[1]
Histamine H1 Receptor Antagonism
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade that leads to the physiological effects associated with allergic responses. This compound, by blocking this receptor, prevents the downstream signaling.
Caption: this compound citrate's antagonism of the H1 receptor.
Muscarinic Acetylcholine Receptor Antagonism
Muscarinic receptors are also GPCRs and are classified into five subtypes (M1-M5). They are involved in a wide range of parasympathetic nervous system functions. This compound is a non-selective antagonist at these receptors. The M1, M3, and M5 subtypes primarily couple to Gq/11 (similar to the H1 receptor), while M2 and M4 couple to Gi/o, which inhibits adenylyl cyclase.
Caption: this compound citrate's antagonism of muscarinic receptors.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound citrate. The tabulated data, structural identifiers, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of drug development. While detailed experimental protocols for its synthesis and analysis are not widely published, the generalized methodologies presented here provide a solid foundation for laboratory work with this compound. Further research to fully characterize its physicochemical properties and to develop and publish validated analytical methods would be beneficial to the scientific community.
References
The Pharmacokinetics and Pharmacodynamics of Deptropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptropine is a first-generation antihistamine with potent anticholinergic properties.[1] This guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of this compound. Due to the limited availability of specific quantitative data for this compound, this document also incorporates analogous data from other first-generation antihistamines and anticholinergic agents to provide a broader context for its pharmacological profile. This guide includes a summary of its mechanism of action, available data on its absorption, distribution, metabolism, and excretion, and its effects on histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also provided to support further research and drug development efforts.
Introduction
This compound, also known as dibenzheptropine, is a therapeutic agent that acts as both a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist.[2] Its dual mechanism of action makes it effective in the management of allergic conditions and respiratory diseases such as asthma, where both histamine and acetylcholine play a role in the pathophysiology.[2] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which may lead to sedative effects.[3] Understanding the intricate details of its pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for optimizing its therapeutic use and for the development of new, more targeted therapies.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily mediated through its competitive antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.
Mechanism of Action
-
Histamine H1 Receptor Antagonism: this compound binds to H1 receptors, preventing histamine from eliciting its pro-inflammatory effects, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[3]
-
Muscarinic Acetylcholine Receptor Antagonism: By blocking muscarinic receptors, this compound inhibits the effects of acetylcholine. This leads to reduced smooth muscle contraction in the bronchioles and decreased secretions in the respiratory tract.[2]
Receptor Binding and Potency
Table 1: Comparative Pharmacodynamic Parameters of First-Generation Antihistamines and Anticholinergic Drugs
| Parameter | First-Generation Antihistamines (e.g., Diphenhydramine) | Anticholinergic Drugs (e.g., Atropine) | This compound |
| Histamine H1 Receptor Ki (nM) | 1 - 50 | Not Applicable | Data not available |
| Muscarinic Receptor Ki (nM) | 100 - 1000 | 1 - 10 | Data not available |
| EC50 (nM) | Varies by assay | Varies by assay | Data not available |
Note: The data for other drugs are provided for illustrative purposes to give a general sense of the expected potency for this class of compounds.
Signaling Pathways
The antagonism of H1 and muscarinic receptors by this compound interferes with their respective signaling cascades.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans are not well-documented in recent literature. The following sections provide a general overview based on the properties of similar compounds and available information.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: As a first-generation antihistamine, this compound is expected to be well-absorbed after oral administration.
-
Distribution: this compound is likely to have a large volume of distribution, characteristic of lipophilic drugs that distribute extensively into tissues.[4] Its ability to cross the blood-brain barrier is responsible for its sedative effects.
-
Metabolism: this compound is presumed to undergo hepatic metabolism, a common feature of this drug class.[5][6] The specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been identified.
-
Excretion: The metabolites of this compound are likely excreted primarily through the kidneys.
Quantitative Pharmacokinetic Data
Specific values for half-life (t½), clearance (CL), volume of distribution (Vd), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) for this compound are not available. Table 2 presents typical pharmacokinetic parameters for other first-generation antihistamines to provide a comparative framework.
Table 2: Comparative Pharmacokinetic Parameters of First-Generation Antihistamines
| Parameter | Diphenhydramine | Chlorpheniramine | This compound |
| Half-life (t½) (hours) | 2.4 - 9.3 | 12 - 43 | Data not available |
| Clearance (CL) (L/h/kg) | 0.4 - 0.7 | 0.1 - 0.3 | Data not available |
| Volume of Distribution (Vd) (L/kg) | 3.3 - 6.8 | 2.5 - 3.2 | Data not available |
| Cmax (ng/mL) | 50 - 100 (after 25 mg dose) | 5 - 10 (after 4 mg dose) | Data not available |
| Tmax (hours) | 1 - 4 | 2 - 6 | Data not available |
| Bioavailability (%) | 40 - 60 | 25 - 45 | Data not available |
| Protein Binding (%) | 80 - 85 | 72 | Data not available |
Note: The data provided are for comparative purposes and may not be directly extrapolated to this compound.
Experimental Protocols
Detailed experimental protocols for this compound are scarce. The following are generalized protocols for key assays relevant to the study of this compound's pharmacodynamics and pharmacokinetics.
Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well filter plate, add the test compound dilutions, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol outlines a method to investigate the metabolic stability of a compound like this compound.
Materials:
-
Human liver microsomes (HLMs).
-
Test compound (this compound).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system.
Procedure:
-
Pre-incubate the test compound with HLMs in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.
Visualizations
The following diagrams illustrate key conceptual frameworks for the study of this compound.
Conclusion
This compound is a first-generation antihistamine with significant anticholinergic activity. While its general mechanism of action is understood, there is a notable lack of specific quantitative pharmacokinetic and pharmacodynamic data in the available literature. This guide has synthesized the existing knowledge and provided a comparative context using data from similar drugs. The included experimental protocols and visualizations offer a framework for future research to elucidate the precise pharmacological profile of this compound. Further studies are warranted to quantify its binding affinities, metabolic pathways, and pharmacokinetic parameters in humans to better inform its clinical use and potential for future drug development.
References
Deptropine's Impact on Autophagy and Lysosomal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptropine, a benzocycloheptene-based antihistamine, has demonstrated significant effects on fundamental cellular processes, specifically autophagy and lysosomal function. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates these pathways. Drawing from key research findings, this document outlines the inhibitory action of this compound on autophagosome-lysosome fusion, its impact on lysosomal enzyme processing, and the resulting cellular consequences. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in cellular biology and drug development.
Introduction: Autophagy and Lysosomal Function
Autophagy is a highly conserved intracellular degradation pathway essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, such as protein aggregates and damaged organelles, within double-membraned vesicles known as autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the captured material is degraded by lysosomal hydrolases. This process is critical for nutrient recycling, cellular quality control, and adaptation to stress.
Lysosomes are acidic organelles that serve as the primary catabolic centers of the cell. Their function is dependent on a host of hydrolytic enzymes, including cathepsins, which are synthesized as inactive precursors and require processing within the acidic lysosomal environment to become mature, active enzymes. The proper functioning of lysosomes is paramount for the completion of the autophagic process.
This compound's Mechanism of Action
Current research indicates that this compound's primary effect on the autophagy pathway is the inhibition of the final fusion step between autophagosomes and lysosomes.[1][2][3][4] This blockade disrupts the normal autophagic flux, leading to an accumulation of autophagosomes within the cell.
Effects on Autophagic Flux
This compound treatment leads to a significant increase in the expression of Light Chain 3B-II (LC3B-II), a protein marker associated with the autophagosome membrane.[1][2][3][4] However, this increase in LC3B-II is not accompanied by a corresponding degradation of sequestosome 1 (SQSTM1/p62), a protein that is normally cleared upon the completion of autophagy.[1][2][3][4] The accumulation of both LC3B-II and p62 is a hallmark of impaired autophagic flux, indicating that while autophagosome formation is initiated, their subsequent degradation is blocked.
Impairment of Lysosomal Function
The inhibitory effect of this compound extends to direct lysosomal function. Studies have shown that this compound inhibits the processing of cathepsin L, a key lysosomal protease, from its inactive precursor form to its mature, active form.[1][2][3][4] This suggests that this compound may interfere with the acidic environment or other essential functions of the lysosome that are necessary for enzyme maturation. The impairment of lysosomal activity is a critical factor in the observed blockage of autophagosome-lysosome fusion.
Signaling Pathways
Notably, the effects of this compound appear to be specific to the later stages of autophagy. Investigations into upstream signaling pathways have shown that this compound does not cause significant changes in the levels of other autophagy-related proteins such as Autophagy-related 7 (ATG7), Vacuolar protein sorting 34 (VPS34), phosphorylated AMP-activated protein kinase (AMPK), or phosphorylated protein kinase B (Akt).[1][2][3][4] This suggests that this compound's mechanism of action is downstream of the initial signaling cascades that trigger autophagy.
Quantitative Data
The following table summarizes the quantitative data from a study investigating the antiproliferative effects of this compound and its analogs on human hepatoma cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | Hep3B | 9.98 ± 0.12 |
| This compound | HepG2 | 9.75 ± 0.11 |
| Rupatadine | Hep3B | ~13 |
| Rupatadine | HepG2 | ~13 |
| Nortriptyline | Hep3B | ~13 |
| Nortriptyline | HepG2 | ~13 |
| Table 1: 50% inhibitory concentration (IC50) values of this compound and other benzocycloheptene (B12447271) structural analogs in human hepatoma cells.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on autophagy and lysosomal function.
Western Blotting for Autophagy Markers
-
Objective: To quantify the expression levels of key autophagy-related proteins (LC3B, p62, ATG7, VPS34, p-AMPK, p-Akt) following this compound treatment.
-
Procedure:
-
Culture human hepatoma cells (e.g., Hep3B and HepG2) to 80% confluency.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, and other relevant autophagy markers overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence Microscopy for Autophagosome Visualization
-
Objective: To visualize the formation and accumulation of autophagosomes (LC3B puncta) in cells treated with this compound.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3B for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope.
-
Autophagic Flux Assay using mCherry-GFP-LC3 Reporter
-
Objective: To monitor the progression of autophagy from autophagosome formation to autolysosome formation.
-
Procedure:
-
Transfect cells with a plasmid encoding the mCherry-GFP-LC3 tandem fluorescent protein.
-
Allow cells to express the reporter protein for 24-48 hours.
-
Treat the transfected cells with this compound or a positive control (e.g., chloroquine).
-
Visualize the cells under a fluorescence microscope.
-
In autophagosomes (neutral pH), both GFP and mCherry fluoresce, resulting in yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists, resulting in red puncta. An accumulation of yellow puncta indicates a blockage in autophagosome-lysosome fusion.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the fusion of autophagosomes with lysosomes.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects on autophagy.
Logical Relationship Diagram
Caption: Logical flow of this compound's cellular effects.
Conclusion
This compound exerts a potent inhibitory effect on the autophagic process by preventing the fusion of autophagosomes with lysosomes. This action is associated with the impairment of lysosomal function, as evidenced by the reduced maturation of cathepsin L. The resulting accumulation of autophagosomes and the blockage of autophagic flux contribute to the cytotoxic effects of this compound observed in cancer cell lines. These findings highlight this compound as a valuable tool for studying the intricate mechanisms of autophagy and as a potential therapeutic agent that targets this pathway. Further research is warranted to fully elucidate the molecular interactions of this compound within the lysosome and its broader implications in cellular homeostasis and disease.
References
- 1. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In Vitro Anticholinergic Profile of Deptropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptropine, a compound recognized for its dual H1-histamine and muscarinic receptor antagonist properties, has clinical applications in the management of respiratory conditions such as asthma. A comprehensive understanding of its in vitro anticholinergic characteristics is paramount for elucidating its mechanism of action, predicting potential side effects, and guiding further drug development. This technical guide provides an in-depth overview of the in vitro anticholinergic profile of this compound and its quaternary analogue, N-methyl-deptropine. It details the experimental protocols for assessing muscarinic receptor antagonism and presents the available quantitative data on receptor interaction. Furthermore, this document outlines the key signaling pathways associated with muscarinic receptor subtypes.
Introduction to Anticholinergic Properties
Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) to its receptors. Within this class of drugs, muscarinic receptor antagonists are of significant therapeutic interest. The muscarinic receptor family comprises five distinct subtypes (M1, M2, M3, M4, and M5), which are G protein-coupled receptors (GPCRs) expressed in various tissues throughout the body, mediating a wide array of physiological functions. The interaction of an antagonist with these receptors can be quantified in vitro through binding affinity (Ki) and functional antagonism (pA2) values. A thorough in vitro characterization is essential for determining the potency and selectivity of an anticholinergic compound.
Quantitative Analysis of this compound's Anticholinergic Activity
In the same study, it was noted that in bovine tracheal smooth muscle, N-methyl-deptropine exhibited a Schild plot slope significantly greater than unity, suggesting a positive cooperative interaction with M3 muscarinic receptors in this specific tissue.[1]
Table 1: Functional Antagonism of N-methyl-deptropine at Muscarinic Receptors
| Compound | Tissue/Preparation | Agonist | Parameter | Value | Reference |
| N-methyl-deptropine | Guinea Pig Tracheal Smooth Muscle | Acetylcholine | Schild Plot Slope | Unity (1.0) | [1] |
| N-methyl-deptropine | Bovine Tracheal Smooth Muscle | Acetylcholine | Schild Plot Slope | > 1.0 | [1] |
Note: Specific pA2 values for N-methyl-deptropine were not reported in the cited study.
Experimental Protocols for In Vitro Anticholinergic Assessment
The in vitro characterization of anticholinergic compounds like this compound involves a combination of radioligand binding assays and functional assays to determine their affinity for and antagonist activity at muscarinic receptors.
Radioligand Binding Assays for Muscarinic Receptor Affinity (Ki)
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor subtype. This is typically achieved through competition binding experiments.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist, such as atropine (B194438) (1-10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters and a Cell Harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound. The final concentrations in the assay should typically span a wide range (e.g., 10⁻¹¹ to 10⁻⁴ M).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Cell membranes, [³H]-NMS, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, [³H]-NMS, and a high concentration of atropine.
-
Competition: Cell membranes, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays in Isolated Tissues (Schild Analysis for pA2)
Functional assays in isolated tissues that express endogenous muscarinic receptors are used to determine the potency of an antagonist in a physiological context. The pA2 value, a measure of antagonist potency, is derived from Schild analysis.
Objective: To determine the pA2 value of this compound at muscarinic receptors in a functional tissue preparation.
Materials:
-
Tissue Preparation: Isolated guinea pig ileum or trachea.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Muscarinic Agonist: e.g., Acetylcholine or Carbachol.
-
Test Compound: this compound.
-
Organ Bath and Transducer System: To record isometric contractions.
Procedure:
-
Tissue Preparation and Mounting: Dissect the guinea pig ileum or trachea and mount segments in an organ bath containing physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC₅₀ and maximum response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined period to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
Calculate the Dose Ratio (DR) for each concentration of this compound: DR = EC₅₀ of agonist in the presence of antagonist / EC₅₀ of agonist in the absence of antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value . The slope of the line should be close to 1 for competitive antagonism.
-
Second Messenger Assays
To further characterize the functional antagonism of this compound at specific muscarinic receptor subtypes, second messenger assays can be employed using cell lines expressing individual receptor subtypes.
-
Calcium Mobilization Assay (for M1, M3, and M5 receptors): These Gq-coupled receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium. The inhibitory effect of this compound on agonist-induced calcium mobilization can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) and a fluorescence plate reader.
-
Adenylyl Cyclase Inhibition Assay (for M2 and M4 receptors): These Gi/o-coupled receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The ability of this compound to reverse agonist-induced inhibition of adenylyl cyclase can be quantified using various commercially available cAMP assay kits.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Conclusion
The in vitro anticholinergic properties of this compound and its analogues are primarily characterized by competitive antagonism at muscarinic receptors. Functional studies on N-methyl-deptropine in guinea pig trachea confirm a classical competitive mechanism. To provide a more complete profile of this compound's anticholinergic activity, further studies are warranted to determine its binding affinities (Ki) for all five human muscarinic receptor subtypes and its functional antagonist potencies (pA2) in various tissue preparations. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which are crucial for a comprehensive understanding of its pharmacology and for the development of future therapeutic agents with optimized selectivity and safety profiles.
References
Deptropine as an H1 Histamine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptropine, a first-generation antihistamine, exerts its therapeutic effects primarily through the competitive antagonism of the histamine (B1213489) H1 receptor. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action as an H1 histamine receptor antagonist. This document details its chemical properties, the signaling pathway associated with H1 receptor antagonism, and the experimental protocols utilized to characterize its activity. Due to the limited availability of specific binding affinity and potency data for this compound in publicly accessible literature, this guide also presents comparative data for other first-generation antihistamines to provide a contextual understanding of its potential pharmacological profile.
Introduction
This compound, also known as dibenzheptropine, is a tricyclic compound recognized for its antihistaminic and anticholinergic properties.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which can lead to central nervous system effects such as sedation.[3][4] Its primary therapeutic application is in the management of allergic conditions mediated by the release of histamine.[1] This guide focuses on the molecular and cellular mechanisms underlying its function as an H1 receptor antagonist.
Chemical and Physical Properties
This compound is a derivative of dibenzocycloheptene. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3α-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-1αH,5αH-tropane | [2] |
| Synonyms | Dibenzheptropine, Brontina | [2][5] |
| Molecular Formula | C23H27NO | [2] |
| Molecular Weight | 333.47 g/mol | [2] |
| CAS Number | 604-51-3 (free base) | [2] |
| PubChem CID | 16576 | [2] |
Mechanism of Action: H1 Histamine Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H1 receptor.[1] This means it binds to the same site on the receptor as histamine but does not activate it, thereby blocking the actions of endogenous histamine.[3] The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins.
H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the characteristic physiological responses of an allergic reaction. This compound, by blocking this initial step, prevents the downstream signaling events.
The key steps in the H1 receptor signaling pathway are:
-
Histamine Binding: Histamine, released from mast cells or basophils, binds to the H1 receptor on target cells.
-
Gq/11 Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of the Gq/11 protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Cellular Response: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the sensation of itching.
Diagram of the H1 Histamine Receptor Signaling Pathway
Caption: H1 Histamine Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Analysis of Receptor Binding and Function
H1 Receptor Binding Affinities of First-Generation Antihistamines
The following table summarizes the reported Ki values for several common first-generation antihistamines at the H1 receptor. A lower Ki value indicates a higher binding affinity.
| Antihistamine | Chemical Class | H1 Receptor Ki (nM) | Reference |
| Doxepin | Tricyclic | 0.06 | [6] |
| Mepyramine | Ethylenediamine | 0.28 | [6] |
| Diphenhydramine | Ethanolamine | 1.1 | [6] |
| Clemastine | Ethanolamine | 1.3 | [6] |
| Promethazine | Phenothiazine | 2.2 | [6] |
| Triprolidine | Alkylamine | 2.6 | [6] |
| Chlorpheniramine | Alkylamine | 3.2 | [6] |
| Cyproheptadine | Piperidine | 3.8 | [6] |
| Hydroxyzine | Piperazine | 21 | [6] |
Note: Ki values can vary between studies due to different experimental conditions.
Anticholinergic Activity
This compound is known to possess anticholinergic properties, which contribute to some of its therapeutic effects and side effects.[1] This activity is due to its ability to antagonize muscarinic acetylcholine (B1216132) receptors. While specific Ki values for this compound at different muscarinic receptor subtypes (M1-M5) are not available, it is a common characteristic of first-generation antihistamines to exhibit affinity for these receptors.[3]
Experimental Protocols
The characterization of an H1 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency.
Radioligand Binding Assay (for Determining Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the H1 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the H1 receptor.
Materials:
-
Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor and isolate the membrane fraction via centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a Radioligand Binding Assay
Caption: A typical workflow for a radioligand binding assay to determine Ki.
Functional Assay: Calcium Flux (for Determining IC50)
This cell-based assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by a histamine receptor agonist.
Objective: To determine the functional potency (IC50) of this compound in inhibiting H1 receptor signaling.
Materials:
-
Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO).
-
H1 Agonist: Histamine.
-
Test Compound: this compound.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., HBSS with HEPES.
-
Fluorescence Plate Reader: With automated injection capabilities.
Methodology:
-
Cell Plating: Seed H1 receptor-expressing cells in a 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80) to stimulate the H1 receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Conclusion
References
- 1. What is this compound citrate used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. H1 antagonist - Wikipedia [en.wikipedia.org]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dtb.bmj.com [dtb.bmj.com]
- 6. benchchem.com [benchchem.com]
In Vivo Studies of Deptropine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptropine is a pharmacological agent with a dual mechanism of action, exhibiting both antihistaminic and anticholinergic properties.[1] It functions by antagonizing histamine (B1213489) H1 receptors and blocking muscarinic acetylcholine (B1216132) receptors.[1] These characteristics make it a compound of interest for managing allergic reactions and certain respiratory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), by mitigating histamine-mediated symptoms and reducing respiratory tract secretions and bronchospasms.[1] Additionally, some studies have explored its potential anti-tumor activities.[2][3][4] This technical guide provides a comprehensive overview of the available in vivo data for this compound in animal models, focusing on its therapeutic effects. Due to the limited availability of public data on this compound, this guide also includes detailed, representative experimental protocols for assessing antihistaminic and anticholinergic activities in animal models, based on established methodologies for similar compounds.
Pharmacological Profile
This compound's primary mechanism of action involves the competitive antagonism of two key receptor systems:
-
Histamine H1 Receptors: By blocking these receptors, this compound prevents the downstream effects of histamine, a key mediator in allergic responses. This action helps to alleviate symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1]
-
Muscarinic Acetylcholine Receptors: this compound's anticholinergic activity results from the inhibition of acetylcholine signaling at muscarinic receptors. This leads to a reduction in glandular secretions in the respiratory tract and relaxation of bronchial smooth muscle, which is beneficial in respiratory diseases.[1]
This compound is metabolized in the liver and its byproducts are primarily excreted through the kidneys.[1] It is also known to cross the blood-brain barrier, which can result in sedative effects.[1]
In Vivo Efficacy Studies
Anti-Tumor Activity in a Xenograft Mouse Model
A significant in vivo study has demonstrated the anti-tumor potential of this compound in a hepatocellular carcinoma model.
| Parameter | Description | Reference |
| Animal Model | Xenograft nude mice with Hep3B human hepatoma cells | [2][3][4] |
| Treatment | 2.5 mg/kg this compound | [2][3] |
| Efficacy | Significant inhibition of tumor growth | [2][3][4] |
| Proposed Mechanism | Induction of hepatoma cell death by inhibiting autophagy through the blockage of autophagosome-lysosome fusion.[2][3][4] |
Detailed Experimental Protocols
Assessment of Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model is a classic method for evaluating the efficacy of H1 receptor antagonists.
Objective: To determine the ability of this compound to inhibit bronchoconstriction induced by histamine.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound citrate
-
Histamine dihydrochloride
-
Urethane (anesthetic)
-
Saline solution (vehicle)
-
Plethysmograph to measure airway resistance
Procedure:
-
Guinea pigs are anesthetized with urethane.
-
A tracheal cannula is inserted and connected to a small animal ventilator.
-
Airway resistance is continuously monitored using a whole-body plethysmograph.
-
A baseline airway resistance is established.
-
A challenge with an aerosolized or intravenously administered solution of histamine is performed to induce bronchoconstriction.
-
In the treatment group, this compound is administered (e.g., intravenously or orally) at various doses prior to the histamine challenge. The control group receives the vehicle.
-
The percentage inhibition of the histamine-induced increase in airway resistance is calculated for each dose of this compound.
Assessment of Anticholinergic Activity: Pilocarpine-Induced Salivation in Mice
This model assesses the ability of a compound to block muscarinic receptor-mediated effects, such as salivation.
Objective: To quantify the inhibitory effect of this compound on salivation induced by a muscarinic agonist.
Materials:
-
Male albino mice (20-25 g)
-
This compound citrate
-
Pilocarpine (B147212) hydrochloride
-
Saline solution (vehicle)
-
Pre-weighed cotton balls
Procedure:
-
Mice are fasted overnight with free access to water.
-
This compound is administered at various doses (e.g., intraperitoneally or orally). The control group receives the vehicle.
-
After a set pretreatment time (e.g., 30 minutes), pilocarpine is administered (e.g., subcutaneously) to induce salivation.
-
Immediately after pilocarpine administration, a pre-weighed cotton ball is placed in the mouth of each mouse for a specific duration (e.g., 15 minutes).
-
The cotton balls are then removed and weighed to determine the amount of saliva secreted.
-
The percentage inhibition of salivation is calculated for each dose of this compound compared to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the generally accepted signaling pathways for the histamine H1 receptor and the muscarinic M3 receptor, the primary targets of this compound.
Caption: Simplified Histamine H1 Receptor Signaling Pathway.
Caption: Simplified Muscarinic M3 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of a compound like this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion and Future Directions
The available in vivo data, primarily from a single anti-tumor study, suggests that this compound has therapeutic potential beyond its established antihistaminic and anticholinergic effects. However, there is a notable lack of publicly accessible, detailed quantitative data on its pharmacokinetics, dose-response relationships for its primary pharmacological activities, and a comprehensive toxicology profile in animal models.
To fully characterize the in vivo profile of this compound and support its further development, future research should focus on:
-
Comprehensive Pharmacokinetic Studies: Determining key parameters such as Cmax, Tmax, half-life, and bioavailability in various animal models and with different routes of administration.
-
Dose-Response Efficacy Studies: Quantifying the antihistaminic and anticholinergic effects of this compound using established animal models to determine its potency and efficacy.
-
Toxicology and Safety Pharmacology Studies: Establishing the safety profile of this compound through acute and chronic toxicity studies to determine LD50 and NOAEL values.
-
Exploration of Central Nervous System Effects: Given its ability to cross the blood-brain barrier and its structural similarity to compounds like Diphenylpyraline, investigating its effects on other neurotransmitter systems, such as dopamine, would be of interest.
By addressing these knowledge gaps, a more complete understanding of this compound's in vivo properties can be achieved, paving the way for its potential clinical applications.
References
- 1. Histamine H1 receptor occupancy and pharmacodynamics of second generation H1-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative prediction of histamine H1 receptor occupancy by the sedative and non-sedative antagonists in the human central nervous system based on systemic exposure and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positron emission tomographic study of central histamine H1-receptor occupancy in human subjects treated with epinastine, a second-generation antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Deptropine's Role in Inhibiting Cancer Cell Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deptropine, a benzocycloheptene-based compound with known antihistaminic and anticholinergic properties, has emerged as a potent inhibitor of cancer cell proliferation, particularly in hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of this compound's anticancer mechanism, focusing on its ability to induce cell death by disrupting the autophagy-lysosome pathway. This document provides an in-depth overview of the key experimental findings, detailed methodologies, and the underlying signaling pathways, intended to serve as a resource for researchers in oncology and drug development.
Introduction
The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies.[1][2][3] Antihistamines, a class of drugs traditionally used to treat allergic reactions, have garnered attention for their potential antitumor activities.[4][5][6] Among these, this compound has been identified as a particularly effective agent against hepatoma cells.[7][8] This guide provides a comprehensive analysis of the preclinical evidence supporting the role of this compound in cancer cell inhibition.
Mechanism of Action: Inhibition of Autophagosome-Lysosome Fusion
The primary mechanism by which this compound induces cancer cell death is through the inhibition of autophagy at a late stage.[7][8][9] Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, which can promote cancer cell survival under stress.[10] this compound disrupts this process by blocking the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent cell death.[7][8]
Key molecular events associated with this compound's mechanism of action include:
-
Increased LC3B-II Expression: this compound treatment leads to a significant increase in the levels of microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II), a marker for autophagosome formation.[7][8]
-
No Degradation of SQSTM1/p62: Unlike typical autophagy inducers, this compound does not cause the degradation of sequestosome 1 (SQSTM1/p62), a protein that is normally cleared upon completion of the autophagic process. This indicates a blockage in the later stages of autophagy.[7][8]
-
Inhibition of Cathepsin L Processing: this compound has been shown to inhibit the maturation of cathepsin L, a lysosomal protease, which is crucial for the degradative function of lysosomes.[7][8]
-
Minimal Caspase Activation: The cell death induced by this compound appears to be largely independent of apoptosis, as evidenced by limited activation of caspases.[7][9]
Notably, this compound's action appears to be specific to the late-stage autophagy, as it does not significantly alter the expression or activity of early-stage autophagy-related proteins such as ATG7, VPS34, AMPK, or Akt.[7][8]
Signaling Pathway Diagram
Caption: this compound induces cancer cell death by inhibiting the fusion of autophagosomes and lysosomes.
Quantitative Data on Anti-Proliferative Activity
The anti-proliferative effects of this compound have been quantified in human hepatoma cell lines, Hep3B and HepG2.
Table 1: Cytotoxicity of this compound and Analogous Compounds in Hepatoma Cell Lines.[8]
| Compound | IC50 in Hep3B cells (µM) | IC50 in HepG2 cells (µM) |
| This compound | 9.98 ± 0.12 | 9.75 ± 0.11 |
| Rupatadine | 13.35 ± 0.14 | 14.68 ± 0.12 |
| Nortriptyline | 13.22 ± 0.27 | 17.10 ± 0.21 |
| Loratadine | 18.27 ± 0.22 | 21.46 ± 0.19 |
| Ketotifen | 18.46 ± 0.11 | 23.85 ± 0.18 |
| Amitriptyline | 21.00 ± 0.20 | 15.15 ± 0.21 |
| Desloratadine | 21.59 ± 0.20 | 32.09 ± 0.64 |
| Cyproheptadine | 23.00 ± 0.28 | 29.39 ± 0.58 |
| Cyclobenzaprine | 23.98 ± 0.33 | 26.79 ± 0.45 |
| Pizotifen | 31.73 ± 0.21 | 31.69 ± 0.16 |
| Azatadine | >50.00 | >50.00 |
| Amineptine | >50.00 | >50.00 |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.
Table 2: In Vivo Efficacy of this compound in a Hep3B Xenograft Model.[9]
| Treatment Group | Dose | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) |
| This compound | 2.5 mg/kg | ~64.2% | ~57.3% |
Data represents the approximate inhibition compared to the control group at the end of the study.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human hepatoma cell lines Hep3B and HepG2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1%.
Cell Viability Assay (MTT Assay)
-
Seed Hep3B or HepG2 cells in 96-well plates at a density of 5 × 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Western Blot Analysis
-
Treat cells with this compound for the indicated times and concentrations.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-15% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, SQSTM1/p62, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Immunofluorescence Microscopy
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with this compound as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI).
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
-
Quantify the number of LC3B puncta per cell.
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Tumor Inoculation: Subcutaneously inject 1 × 10^7 Hep3B cells into the flank of each mouse.
-
Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups. Administer this compound (2.5 mg/kg) or vehicle control intraperitoneally three times a week.
-
Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study (e.g., after 3 weeks of treatment), sacrifice the mice, and excise and weigh the tumors.
Experimental Workflow Diagram
Caption: Workflow of in vitro and in vivo experiments to evaluate this compound.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising candidate for anticancer therapy, particularly for hepatocellular carcinoma. Its unique mechanism of action, involving the blockade of autophagosome-lysosome fusion, offers a novel strategy to induce cancer cell death.
Future research should focus on:
-
Elucidating the precise molecular target of this compound responsible for inhibiting autophagosome-lysosome fusion.
-
Evaluating the efficacy of this compound in a broader range of cancer types.
-
Investigating the potential for synergistic effects when this compound is combined with other anticancer agents.
-
Conducting further preclinical toxicology and pharmacokinetic studies to support a potential transition to clinical trials.
This technical guide provides a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound in oncology. The detailed protocols and summarized data offer a practical resource for designing and conducting further investigations into this promising repurposed drug.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI Insight - Inhibition of cysteine protease cathepsin L increases the level and activity of lysosomal glucocerebrosidase [insight.jci.org]
- 3. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified LC3 Dot Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bcrj.org.br [bcrj.org.br]
The Emergence of Deptropine as a Novel Anti-Tumor Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent investigations into the pharmacological profile of the antihistamine Deptropine have unveiled potent anti-tumor activities, particularly in hepatocellular carcinoma (HCC). This technical guide provides an in-depth analysis of the discovery, mechanism of action, and preclinical evidence supporting this compound as a promising candidate for oncology research and development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and workflows involved in its anti-cancer effects.
Introduction: Repurposing Antihistamines for Oncology
The repurposing of existing drugs for new therapeutic indications offers a streamlined path for drug development, leveraging established safety and pharmacokinetic profiles. Several first-generation antihistamines have been explored for their anti-cancer properties. Within this context, this compound, a benzocycloheptene (B12447271) derivative, has emerged as a particularly potent agent against liver cancer cells. Initial screenings of structurally analogous compounds identified this compound as the most effective inhibitor of hepatoma cell proliferation[1].
Quantitative Analysis of Anti-Tumor Efficacy
The anti-proliferative effects of this compound and its analogues have been quantified in vitro against human hepatoma cell lines, Hep3B and HepG2. Furthermore, its in vivo efficacy has been demonstrated in a xenograft mouse model.
Table 1: In Vitro Cytotoxicity of this compound and Benzocycloheptene Analogues
A screening of twelve benzocycloheptene-based drugs highlighted this compound's superior cytotoxicity against two common human hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
| Compound | Drug Class | Hep3B IC50 (µM) | HepG2 IC50 (µM) |
| This compound | Antihistamine | 9.98 ± 0.12 | 9.75 ± 0.11 |
| Rupatadine | Antihistamine | 13.11 ± 0.15 | 13.89 ± 0.14 |
| Nortriptyline | Antidepressant | 13.75 ± 0.15 | 12.55 ± 0.13 |
| Cyproheptadine | Antihistamine | 20.12 ± 0.18 | 21.05 ± 0.21 |
| Ketotifen | Antihistamine | 22.45 ± 0.21 | 24.89 ± 0.25 |
| Mianserin | Antidepressant | 25.41 ± 0.24 | 23.98 ± 0.22 |
| Pizotifen | Antihistamine | 28.98 ± 0.29 | 30.12 ± 0.31 |
| Tianeptine | Antidepressant | 33.45 ± 0.32 | 35.87 ± 0.34 |
| Cyclobenzaprine | Muscle Relaxant | 38.98 ± 0.37 | 36.54 ± 0.35 |
| Loratadine | Antihistamine | 39.87 ± 0.41 | 41.23 ± 0.42 |
| Azatadine | Antihistamine | > 50 | > 50 |
| Amineptine | Antidepressant | > 50 | > 50 |
Data sourced from Liang et al., 2020.[1]
Table 2: In Vivo Efficacy of this compound in a Hepatoma Xenograft Model
The anti-tumor effects of this compound were evaluated in a Hep3B xenograft nude mouse model. Animals were treated with 2.5 mg/kg of this compound intraperitoneally three times a week for three weeks.
| Parameter | Control Group | This compound-Treated Group | Percentage Inhibition |
| Final Tumor Volume (mm³) | ~1400 | ~500 | ~64.2% |
| Final Tumor Weight (g) | ~1.4 | ~0.6 | ~57.3% |
Data sourced from Liang et al., 2020.[1]
Mechanism of Action: Inhibition of Autophagy
This compound induces cancer cell death by disrupting the autophagy process, a cellular recycling mechanism that tumor cells often exploit to survive under stress. Specifically, this compound blocks the final stage of autophagy, which is the fusion of autophagosomes with lysosomes. This leads to an accumulation of dysfunctional autophagosomes and ultimately, cell death.
Key Molecular Events
-
Increased LC3B-II Expression: this compound treatment leads to a significant increase in the levels of microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II), a key marker of autophagosome formation.[1][2]
-
No Degradation of SQSTM1/p62: Despite the increase in autophagosomes, the autophagic substrate sequestosome 1 (SQSTM1/p62) is not degraded, indicating a blockage in the autophagic flux.[1][2]
-
Inhibition of Cathepsin L Processing: this compound inhibits the maturation of the lysosomal enzyme Cathepsin L, which is crucial for the degradation of autophagosomal contents. This further supports the mechanism of lysosomal dysfunction.[1][2]
-
Unaffected Upstream Autophagy Proteins: Key proteins involved in the initiation of autophagy, such as ATG7, VPS34, and phosphorylated forms of AMPK and Akt, remain unchanged after this compound treatment, suggesting a specific effect on the later stages of autophagy.[1][3]
Signaling Pathway Diagram
Caption: this compound's mechanism of action in hepatoma cells.
Anti-Tumor Activities in Other Cancer Types
While the most comprehensive data for this compound's anti-cancer effects is in hepatocellular carcinoma, preliminary studies have indicated its potential in other malignancies.
Breast Cancer Stem Cells
In a study screening for inhibitors of breast cancer stem cells (BCSCs), this compound citrate (B86180) was identified as a compound that potently inhibited the formation of mammospheres, which are enriched with BCSCs.[4][5][6][7] However, it did not show a significant effect on the self-renewal capacity of these cells, a key characteristic of stemness.[4][5] This suggests that while this compound may impact the viability of BCSCs, other agents like its analogue Benztropine (B127874) mesylate may be more effective at targeting the self-renewal pathways.[4][5][6][7]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research by Liang et al. (2020).
Cell Culture and Viability Assay
-
Cell Lines: Human hepatoma cell lines Hep3B and HepG2 were used.
-
Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Viability Assay (MTT):
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with various concentrations of this compound or other analogues for 24, 48, or 72 hours.
-
Following treatment, 100 µL of MTT solution (0.5 mg/mL in DMEM) was added to each well and incubated for 2 hours at 37°C.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
Western Blot Analysis
-
Protein Extraction: Cells were treated with this compound for the indicated times and concentrations. Whole-cell lysates were prepared using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using the Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10-15% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining
-
Cell Seeding and Treatment: Cells were grown on coverslips in 6-well plates and treated with 20 µM of this compound for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Cells were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes and then incubated with an anti-LC3B primary antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: After washing, cells were incubated with a fluorescein (B123965) isothiocyanate (FITC)-conjugated secondary antibody for 1 hour at room temperature in the dark. Nuclei were counterstained with 4′,6-diamidino-2-phenylindole (DAPI).
-
Imaging: The coverslips were mounted on glass slides, and images were captured using a fluorescence microscope.
Xenograft Nude Mouse Model
-
Animal Model: Male athymic nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: Hep3B cells (2 x 10^6 cells in 100 µL of serum-free medium) were subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to a control group (vehicle) or a treatment group. The treatment group received intraperitoneal injections of this compound (2.5 mg/kg) three times a week for three weeks.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated with the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the experiment, mice were euthanized, and the tumors were excised and weighed.
Experimental Workflow and Logical Relationships
The discovery and preclinical validation of this compound's anti-tumor activity followed a logical progression from in vitro screening to in vivo efficacy and mechanistic studies.
Caption: Workflow for the discovery of this compound's anti-tumor activity.
Conclusion and Future Directions
The body of evidence presented in this technical guide strongly suggests that this compound warrants further investigation as a potential therapeutic agent for hepatocellular carcinoma and possibly other cancers. Its unique mechanism of action, involving the inhibition of autophagosome-lysosome fusion, offers a novel strategy for targeting tumors that are dependent on autophagy for their survival.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and delivery for clinical applications.
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.
-
Biomarker Discovery: Identifying biomarkers that can predict which patient populations are most likely to respond to this compound treatment.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of this compound in cancer patients.
The repurposing of this compound represents an exciting opportunity in oncology, and the data and protocols outlined in this guide provide a solid foundation for advancing this promising anti-tumor agent towards clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New use of an old drug: inhibition of breast cancer stem cells by benztropine mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. New use of an old drug: inhibition of breast cancer stem cells by benztropine mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Deptropine's Impact on Signal Transduction Pathways: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the known effects of deptropine on cellular signal transduction pathways. It synthesizes available data on its mechanism of action, presents quantitative findings in a structured format, and outlines relevant experimental methodologies.
Executive Summary
This compound is a pharmacological agent recognized for its dual antagonist activity at histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[1] This anticholinergic and antihistaminic profile forms the basis of its therapeutic applications.[1] Beyond these classical mechanisms, recent research has unveiled a novel impact of this compound on the autophagy pathway, demonstrating its potential as an anti-cancer agent by inducing cell death in hepatoma cells. This whitepaper will delineate the signal transduction cascades associated with this compound's primary targets and explore the molecular mechanisms underlying its effects on autophagy.
Core Mechanisms of Action and Signal Transduction Pathways
This compound's pharmacological effects are primarily mediated through the blockade of two key receptor families: histamine H1 receptors and muscarinic acetylcholine receptors.
Histamine H1 Receptor Antagonism
This compound acts as an antagonist at histamine H1 receptors, thereby blocking the downstream signaling initiated by histamine.[1][2] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.
Signaling Pathway:
-
Histamine Binding: Under normal physiological conditions, histamine binds to the H1 receptor.
-
Gq/11 Activation: This binding event induces a conformational change in the receptor, leading to the activation of the Gq/11 alpha subunit.
-
Phospholipase C (PLC) Activation: The activated Gq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3: Binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG: Activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmission.
-
By acting as an antagonist, this compound prevents these downstream events from occurring in response to histamine.
Signaling Pathway Diagram: Histamine H1 Receptor (Antagonized by this compound)
Muscarinic Acetylcholine Receptor Antagonism
This compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C and the subsequent generation of IP3 and DAG, similar to the H1 receptor pathway.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of ion channels.
This compound's antagonism at these receptors blocks the physiological effects of acetylcholine in various tissues.
Signaling Pathway Diagram: Muscarinic Receptor Subtypes (Antagonized by this compound)
Inhibition of Autophagy in Hepatoma Cells
A significant recent finding is this compound's ability to induce cell death in human hepatoma cells (Hep3B and HepG2) by inhibiting the process of autophagy.[3][4][5] Autophagy is a cellular degradation and recycling process that can promote cancer cell survival. This compound disrupts this process at a late stage by blocking the fusion of autophagosomes with lysosomes.
Key Molecular Events:
-
Increased LC3B-II: this compound treatment leads to a significant increase in the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3B-II), which is a marker for autophagosome formation.[3][4]
-
No Degradation of SQSTM1/p62: Despite the increase in autophagosomes, the autophagic substrate SQSTM1/p62 is not degraded, indicating a blockage in the autophagic flux.[3][4]
-
Inhibition of Cathepsin L Processing: this compound inhibits the processing of the lysosomal protease cathepsin L from its precursor to its mature form, which is crucial for the degradation of autophagosomal contents.[3][4]
-
No Change in Upstream Autophagy Regulators: The phosphorylation of key upstream regulators of autophagy, AMP-activated protein kinase (AMPK) and protein kinase B (Akt), remains unchanged by this compound treatment.[3][4] Similarly, the levels of other autophagy-related proteins like ATG7 and VPS34 are not significantly altered.[3][4]
Logical Flow Diagram: this compound's Inhibition of Autophagy
Quantitative Data
Table 1: IC50 Values of this compound in Human Hepatoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| Hep3B | 48 hours | 9.98 ± 0.12 |
| HepG2 | 48 hours | 9.75 ± 0.11 |
| Data from Lin et al., 2020.[6] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the analysis of this compound's effects on autophagy. For precise experimental conditions, it is recommended to consult the primary literature.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on hepatoma cells.
Methodology:
-
Cell Seeding: Plate Hep3B and HepG2 cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a period to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Western Blot Analysis for Autophagy Markers
Objective: To assess the levels of autophagy-related proteins (LC3B, SQSTM1/p62, Cathepsin L) following this compound treatment.
Methodology:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-polyacrylamide gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3B, SQSTM1/p62, Cathepsin L, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Experimental Workflow: Western Blot Analysis
Immunofluorescence for Autophagosome-Lysosome Fusion
Objective: To visualize and quantify the effect of this compound on the fusion of autophagosomes and lysosomes.
Methodology:
-
Transfection: Transfect hepatoma cells with a tandem fluorescent mCherry-GFP-LC3 plasmid.
-
Drug Treatment: Treat the transfected cells with this compound. A known autophagy inhibitor like chloroquine (B1663885) can be used as a positive control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Staining: If necessary, stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Autophagosomes: In the neutral pH of autophagosomes, both GFP and mCherry fluoresce, resulting in yellow puncta.
-
Autolysosomes: In the acidic environment of the autolysosome, the GFP signal is quenched, and only the mCherry signal is visible, resulting in red puncta.
-
-
Analysis: Quantify the autophagic flux by determining the ratio of red puncta to yellow puncta. A blockage in fusion will result in an accumulation of yellow puncta.
Conclusion and Future Directions
This compound's impact on signal transduction is multifaceted, extending beyond its established role as an antihistamine and anticholinergic agent. Its ability to inhibit autophagy by preventing autophagosome-lysosome fusion highlights a novel mechanism with potential therapeutic implications in oncology.
Further research is warranted to:
-
Determine the specific binding affinities (Ki) of this compound for histamine H1 and all muscarinic receptor subtypes (M1-M5). This will provide a more precise quantitative understanding of its primary pharmacological profile.
-
Elucidate the exact molecular target of this compound within the autophagy pathway. Identifying the protein(s) with which this compound interacts to block autophagosome-lysosome fusion is a critical next step.
-
Investigate the downstream consequences of H1 and muscarinic receptor blockade by this compound in various cell types. Quantitative analysis of second messenger levels and phosphorylation of key signaling proteins would provide a more complete picture of its effects.
A deeper understanding of these aspects will be invaluable for the future development and application of this compound and related compounds in various therapeutic areas.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. researchgate.net [researchgate.net]
Deptropine's Cellular Targets in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptropine, a first-generation antihistamine, has demonstrated significant anti-proliferative effects in hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its cellular targets and impact on key signaling pathways in HCC cells. This document provides a comprehensive overview of the in vitro and in vivo evidence, detailed experimental methodologies, and a summary of the quantitative data, serving as a resource for researchers and professionals in oncology and drug development. The primary mechanism of this compound-induced cell death in HCC is the inhibition of autophagy by blocking the fusion of autophagosomes with lysosomes.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The therapeutic landscape for advanced HCC remains challenging, necessitating the exploration of novel therapeutic agents and mechanisms. Several antihistamines have been identified as having potential anti-tumor activities. Among these, this compound has emerged as a potent inhibitor of HCC cell proliferation. This guide delves into the specific cellular and molecular targets of this compound in the context of HCC.
Mechanism of Action: Inhibition of Autophagy
The principal anti-cancer effect of this compound in hepatocellular carcinoma is attributed to its ability to disrupt the autophagy process. Autophagy is a cellular self-degradation process that is essential for cellular homeostasis. While basal autophagy is a survival mechanism, its inhibition can lead to cell death, particularly in cancer cells that rely on this process for survival and proliferation.
This compound intervenes in the late stages of autophagy. It effectively blocks the fusion of autophagosomes with lysosomes, which is a critical step for the degradation of cellular waste and recycling of nutrients. This blockade leads to an accumulation of autophagosomes within the cell, ultimately triggering cell death. This mechanism is distinct from apoptosis, as evidenced by the limited activation of caspases in this compound-treated HCC cells.[1][2]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in HCC cells.
Caption: this compound inhibits autophagosome-lysosome fusion in HCC.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified in human hepatoma cell lines, Hep3B and HepG2, as well as in a xenograft mouse model.
| Assay | Cell Line/Model | Parameter | Result | Reference |
| Cell Proliferation | Hep3B and HepG2 | IC50 | This compound was the most potent inhibitor among 12 tested benzocycloheptene (B12447271) analogues. | [3][4] |
| Autophagy Marker Expression | Hep3B and HepG2 | LC3B-II | Significantly increased expression. | [2][3][4] |
| Autophagy Marker Expression | Hep3B and HepG2 | SQSTM1/p62 | No degradation observed. | [2][3][4] |
| Lysosomal Function | Hep3B and HepG2 | Cathepsin L Processing | Inhibition of processing from precursor to mature form. | [1][3][4] |
| In Vivo Tumor Growth | Hep3B Xenograft in Nude Mice | Tumor Volume Inhibition | ~64.2% reduction with 2.5 mg/kg this compound. | [2][5] |
| In Vivo Tumor Growth | Hep3B Xenograft in Nude Mice | Tumor Weight Inhibition | ~57.3% reduction with 2.5 mg/kg this compound. | [2][5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used to elucidate the cellular targets of this compound in HCC.
Cell Culture and Proliferation Assay
-
Cell Lines: Human hepatoma cell lines Hep3B and HepG2 were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Proliferation Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, cells were treated with varying concentrations of this compound for 48 hours.
-
Post-treatment, 100 µL of MTT solution (0.5 mg/mL) was added to each well and incubated for 2 hours at 37°C.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Western Blot Analysis
-
Purpose: To determine the expression levels of key proteins involved in autophagy.
-
Protocol:
-
Hep3B and HepG2 cells were treated with this compound for 48 hours.
-
Cells were lysed, and protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against LC3B, SQSTM1/p62, and other proteins of interest.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence Staining
-
Purpose: To visualize the formation of autophagosomes (LC3B puncta) and the blockage of autophagosome-lysosome fusion.
-
Protocol:
-
Cells were grown on coverslips and treated with this compound.
-
For LC3B puncta staining, cells were fixed, permeabilized, and incubated with an anti-LC3B primary antibody followed by a fluorescently labeled secondary antibody.
-
To assess autophagic flux, cells were transfected with a tandem mCherry-GFP-LC3 plasmid. In acidic autolysosomes, the GFP signal is quenched while the mCherry signal persists. An accumulation of yellow puncta (merged mCherry and GFP) indicates a blockage in fusion.
-
Nuclei were counterstained with DAPI.
-
Images were captured using a fluorescence microscope.
-
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: 2 x 10⁶ Hep3B cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to a control group or a treatment group. The treatment group received intraperitoneal injections of this compound (2.5 mg/kg) three times a week for three weeks.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
Experimental Workflow Diagram
Caption: Workflow of in vitro and in vivo experiments.
Other Potential Cellular Targets and Considerations
While the primary mechanism of this compound in HCC appears to be autophagy inhibition, as an antihistamine, it is an antagonist of the H1 histamine (B1213489) receptor. The role of histamine and its receptors in cancer is an area of active research. Some studies suggest that other antihistamines may exert their anti-cancer effects through modulation of signaling pathways such as STAT3 and c-Myc, or by targeting ion channels like the Eag1 potassium channel.[1] However, in the context of this compound's effect on HCC, the available evidence strongly points towards autophagy inhibition as the key mechanism.[1][2][3]
It is also noteworthy that this compound did not show synergistic effects when combined with sorafenib (B1663141) or erlotinib (B232) in Hep3B and HepG2 cells.[1]
Conclusion
This compound presents a promising therapeutic avenue for hepatocellular carcinoma by inducing cell death through a non-apoptotic mechanism. Its primary cellular target is the late-stage autophagy process, specifically the fusion of autophagosomes and lysosomes. This guide provides a foundational understanding for researchers and clinicians interested in the further development of this compound and other autophagy inhibitors for the treatment of HCC. Future research should focus on elucidating the precise molecular interactions that lead to the inhibition of autophagosome-lysosome fusion and exploring potential biomarkers to identify patients who would most benefit from this therapeutic strategy.
References
- 1. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Investigating the Sedative Effects of Deptropine at a Molecular Level: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptropine, a tropane (B1204802) derivative, is recognized for its potent antihistaminic and anticholinergic activities, which underpin its sedative effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced sedation, intended for researchers, scientists, and drug development professionals. The primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors within the central nervous system. This dual antagonism disrupts the wakefulness-promoting pathways regulated by histamine and acetylcholine, leading to a state of sedation. This document details the receptor binding profiles, downstream signaling cascades, and established experimental protocols for quantifying the sedative effects of this compound. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's molecular pharmacology.
Introduction
This compound is a therapeutic agent known for its dual antagonistic action on histamine H1 and muscarinic acetylcholine receptors[1]. Its ability to cross the blood-brain barrier allows it to exert effects on the central nervous system (CNS), leading to sedation[1]. Understanding the molecular underpinnings of these sedative effects is crucial for its therapeutic application and for the development of novel sedative agents with improved specificity and side-effect profiles. This guide will delve into the molecular interactions and cellular consequences of this compound's engagement with its target receptors.
Molecular Mechanism of Sedation
The sedative properties of this compound are primarily attributed to its competitive antagonism of two key G-protein coupled receptors (GPCRs) in the CNS: the histamine H1 receptor and muscarinic acetylcholine receptors.
-
Histamine H1 Receptor Antagonism: Histaminergic neurons originating from the tuberomammillary nucleus (TMN) of the hypothalamus play a critical role in maintaining wakefulness. Histamine, upon binding to H1 receptors in various brain regions, promotes arousal. This compound, by blocking these receptors, inhibits this arousal pathway, leading to sedation.
-
Muscarinic Acetylcholine Receptor Antagonism: Acetylcholine is another key neurotransmitter involved in promoting and maintaining an alert state. Muscarinic receptors, particularly the M1 subtype, are widely distributed in the brain and contribute to cognitive function and arousal. By antagonizing these receptors, this compound further dampens the cholinergic arousal system, contributing to its sedative effects[2][3].
Receptor Binding Affinity
Table 1: Estimated Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | Tissue Source | Ki (nM) - Estimated Range | Reference Compound |
| Histamine H1 | [3H]pyrilamine | Guinea Pig Brain | 10 - 100 | Benztropine (B127874) Analogs |
| Muscarinic (non-selective) | [3H]QNB | Rat Brain Cortex | 5 - 50 | Benztropine Analogs |
Disclaimer: The Ki values presented are estimations based on structurally related compounds and may not represent the precise binding affinities of this compound. Experimental determination of this compound's Ki values is recommended for accurate pharmacological characterization.
Downstream Signaling Pathways
Both histamine H1 and muscarinic (M1, M3, M5) receptors are coupled to the Gq/11 family of G-proteins. Antagonism of these receptors by this compound inhibits the canonical Gq/11 signaling cascade.
Upon agonist binding, H1 and M1/3/5 receptors activate Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound prevents the generation of these second messengers and the subsequent cellular responses that contribute to neuronal excitability and wakefulness.
Experimental Protocols for Assessing Sedative Effects
The sedative properties of this compound can be quantitatively assessed in preclinical animal models using various behavioral tests. The Open Field Test and the Loss of Righting Reflex assay are two standard methods.
Open Field Test (OFT)
The OFT is used to evaluate general locomotor activity and exploratory behavior in rodents. A sedative compound will typically decrease the total distance traveled and rearing frequency.
Experimental Workflow
Detailed Methodology
-
Apparatus: A square arena (e.g., 50 x 50 cm for mice) with high walls, made of a non-porous material. The arena is often divided into a central and a peripheral zone.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be housed under a 12-h light/dark cycle with ad libitum access to food and water.
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
After a 30-minute pre-treatment period, gently place the mouse in the center of the open field arena.
-
Record the animal's activity for 30 minutes using an automated video-tracking system.
-
Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Data Analysis: Analyze the recorded video to quantify the total distance traveled, the time spent in the central versus peripheral zones, and the frequency of rearing (vertical activity). A significant decrease in these parameters compared to the vehicle-treated group indicates a sedative effect.
Table 2: Expected Dose-Dependent Effects of this compound in the Open Field Test (Hypothetical Data)
| This compound Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | 1500 ± 150 | 45 ± 5 | 30 ± 4 |
| 1 | 1200 ± 120 | 35 ± 4 | 22 ± 3 |
| 5 | 700 ± 80 | 20 ± 3 | 10 ± 2 |
| 10 | 300 ± 50 | 10 ± 2 | 3 ± 1 |
Disclaimer: The data presented are hypothetical and for illustrative purposes. Actual experimental results may vary.
Loss of Righting Reflex (LORR) Assay
The LORR assay is a direct measure of the hypnotic or sedative effects of a compound. The inability of an animal to right itself when placed on its back is the endpoint of the test.
Experimental Workflow
Detailed Methodology
-
Apparatus: A clear observation chamber.
-
Animals: Male Sprague-Dawley rats (250-300 g) are often used.
-
Procedure:
-
Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle i.p.
-
At set intervals after administration (e.g., every 5 minutes), gently place the rat on its back.
-
The loss of the righting reflex is defined as the inability of the rat to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
Record the time of onset (latency) and the duration of the LORR.
-
-
Data Analysis: Compare the latency to LORR and the duration of LORR across different dose groups. A dose-dependent decrease in latency and an increase in duration indicate a sedative effect.
Table 3: Expected Dose-Dependent Effects of this compound in the Loss of Righting Reflex Assay (Hypothetical Data)
| This compound Dose (mg/kg, i.p.) | Latency to LORR (min) | Duration of LORR (min) |
| 10 | > 60 | 0 |
| 20 | 15 ± 3 | 25 ± 5 |
| 40 | 5 ± 1 | 60 ± 10 |
Disclaimer: The data presented are hypothetical and for illustrative purposes. Actual experimental results may vary.
Conclusion
The sedative effects of this compound are a direct consequence of its potent antagonism of central histamine H1 and muscarinic acetylcholine receptors. By blocking these key wakefulness-promoting pathways, this compound induces a state of sedation. The in-depth understanding of its molecular mechanisms, receptor binding affinities, and downstream signaling pathways, as outlined in this guide, is essential for its rational therapeutic use and for guiding the development of future sedative medications. The provided experimental protocols offer a standardized framework for the preclinical evaluation of this compound's sedative properties. Further research is warranted to precisely determine the binding kinetics and in vivo receptor occupancy of this compound to fully elucidate its pharmacodynamic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Deptropine: A Potential Repurposed Antihistamine for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
The repurposing of existing drugs for new therapeutic indications presents a streamlined and cost-effective approach to expanding the oncological armamentarium.[1][2][3][4][5] This guide explores the emerging potential of deptropine, a known H1-histamine and muscarinic receptor antagonist, as a candidate for cancer therapy. Preclinical evidence, particularly in hepatocellular carcinoma and breast cancer, suggests that this compound may exert potent anti-tumor effects through a novel mechanism of action involving the modulation of autophagy. This document provides a comprehensive overview of the existing data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's anticancer activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's efficacy in cancer models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Hep3B | Hepatocellular Carcinoma | IC50 | Not explicitly stated, but showed potent inhibition | [6][7][8] |
| HepG2 | Hepatocellular Carcinoma | IC50 | Not explicitly stated, but showed potent inhibition | [6][7][8] |
| MDA-MB-231 | Breast Cancer (Stem Cell Enriched) | IC50 | ~5 µM | [9] |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | Effect | Inhibition of cell viability and mammosphere formation | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Xenograft Nude Mice | Hepatocellular Carcinoma (Hep3B cells) | 2.5 mg/kg this compound | Significant inhibition of tumor growth | [6][7] |
Mechanism of Action: Inhibition of Autophagy
In hepatocellular carcinoma cells, this compound's primary mechanism of action is the induction of cell death through the inhibition of autophagy at a late stage.[6][7][8] Specifically, it blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent cell death.[6][7][8] This is supported by the observation of increased expression of light chain 3B-II (LC3B-II) without a corresponding degradation of sequestosome 1 (SQSTM1/p62).[6][7][8] Furthermore, this compound was found to inhibit the processing of cathepsin L, a lysosomal cysteine protease.[6][7] Notably, other key autophagy-related proteins such as ATG7, VPS34, phosphorylated AMPK, and phosphorylated Akt remained unchanged, suggesting a specific effect on the final stages of the autophagic process.[6][7][8]
References
- 1. Editorial: Drug repurposing for cancer treatment: current and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologyoffense.com [oncologyoffense.com]
- 3. Drug Repurposing in Cancer - Life Extension [lifeextension.com]
- 4. Repurposed Drugs Showing Promise in Recent Cancer Studies [honcology.com]
- 5. Repurposing of Chronically Used Drugs in Cancer Therapy: A Chance to Grasp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. amsbio.com [amsbio.com]
Early-Stage Research on Deptropine and its Analogs in Neurodegenerative Diseases: A Technical Guide
Disclaimer: Direct early-stage research on deptropine for neurodegenerative diseases is limited. This guide focuses on the closely related and well-studied compound, benztropine (B127874), as a proxy to explore potential mechanisms and therapeutic avenues. The structural similarities between this compound and benztropine suggest shared pharmacological properties, primarily centered on muscarinic acetylcholine (B1216132) receptor antagonism and dopamine (B1211576) transporter inhibition.
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common thread in the pathophysiology of these disorders is the progressive loss of specific neuronal populations. This guide delves into the preclinical research surrounding this compound and its structural analog, benztropine, as potential modulators of neurodegenerative processes. Benztropine, an FDA-approved medication for Parkinson's disease, offers a valuable lens through which to examine the therapeutic potential of this chemical class.[1][2][3] Its dual mechanism of action—antagonism of muscarinic acetylcholine receptors and inhibition of the dopamine transporter—provides multiple avenues for neuro-active effects.[4][5][6] This document will synthesize the available preclinical data, detail relevant experimental methodologies, and visualize the key signaling pathways implicated in the action of benztropine, providing a foundational resource for researchers and drug development professionals.
Core Mechanisms of Action
Benztropine's pharmacological profile is primarily defined by its interaction with two key protein targets in the central nervous system:
-
Muscarinic Acetylcholine Receptors (mAChRs): Benztropine acts as an antagonist at muscarinic receptors, particularly the M1 and M3 subtypes.[4] In the context of neurodegeneration, the cholinergic system is intricately linked to cognitive function, and its modulation can impact disease pathology.[7][8] Antagonism of these receptors can influence a variety of cellular processes, including neuronal excitability and protein processing.
-
Dopamine Transporter (DAT): Benztropine is an inhibitor of the dopamine transporter, leading to increased synaptic dopamine levels.[9][10] This mechanism is central to its therapeutic effect in Parkinson's disease, where it helps to correct the dopamine deficiency.[5] Emerging evidence also suggests that modulating dopamine signaling may have neuroprotective effects.
Data Presentation: Quantitative Analysis of Benztropine's Pharmacological Profile
The following tables summarize the key quantitative data on benztropine's binding affinity and functional inhibition at its primary targets.
Table 1: Benztropine Binding Affinity (pKi) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M1 | 8.8 |
| M2 | 8.2 |
| M3 | 8.5 |
| M4 | 8.1 |
| M5 | 8.6 |
Data sourced from in vitro radioligand binding assays. A higher pKi value indicates a stronger binding affinity.[11]
Table 2: Benztropine Inhibition of the Dopamine Transporter (DAT)
| Parameter | Value | Cell Type | Reference |
| IC₅₀ | 118 nM | Not Specified | [9] |
| Kᵢ (for [³H]CFT binding) | 9 nM | COS7 cells expressing human DAT | [12] |
IC₅₀ represents the concentration of benztropine required to inhibit 50% of DAT activity. Kᵢ is the inhibition constant, indicating binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by benztropine and standardized experimental workflows for its preclinical evaluation.
Signaling Pathways
Experimental Workflows
Experimental Protocols
In Vitro Neuroprotection Assay against MPP+ Induced Toxicity
This protocol assesses the neuroprotective effect of benztropine against the mitochondrial complex I inhibitor MPP+, a commonly used toxin to model Parkinson's disease in vitro.
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Cells are pre-treated with various concentrations of benztropine (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.
-
MPP+ is then added to a final concentration of 500 µM to induce toxicity.
-
The cells are incubated for a further 48 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
This protocol evaluates the ability of benztropine to protect dopaminergic neurons from MPTP-induced degeneration in mice.[11]
-
Animals and Treatment:
-
Adult male C57BL/6 mice (8-10 weeks old) are used.[11]
-
Benztropine mesylate is dissolved in sterile 0.9% saline.[11]
-
Mice are pre-treated with benztropine (e.g., 10-20 mg/kg, intraperitoneally) or vehicle (saline) 30 minutes prior to each MPTP injection.[11]
-
A sub-acute MPTP regimen is induced by administering MPTP (20-30 mg/kg, i.p.) once daily for five consecutive days.[11]
-
-
Behavioral Assessment (Rotarod Test):
-
Seven days after the last MPTP injection, motor coordination and balance are assessed using an accelerating rotarod.
-
The latency to fall from the rotating rod is recorded for each mouse over three consecutive trials.
-
-
Immunohistochemistry:
-
Following behavioral testing, mice are euthanized, and brains are collected.
-
Brains are sectioned and stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons in the substantia nigra pars compacta is quantified using stereological methods.
-
-
Data Analysis:
-
Behavioral data (latency to fall) and histological data (number of TH-positive neurons) are compared between the vehicle-treated and benztropine-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
In Vitro Microglial Activation Assay
This protocol assesses the potential anti-inflammatory effects of benztropine by measuring its ability to inhibit the release of pro-inflammatory cytokines from activated microglia.
-
Cell Culture:
-
BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
Cells are seeded in 24-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of benztropine for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.
-
Cells are incubated for 24 hours.
-
-
Cytokine Measurement (ELISA):
-
The cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Cytokine concentrations in the supernatant of benztropine-treated cells are compared to those from cells treated with LPS alone.
-
Discussion and Future Directions
The available preclinical data on benztropine, a structural and functional analog of this compound, suggests a multifaceted pharmacological profile with potential relevance to neurodegenerative diseases. Its established roles as a muscarinic antagonist and dopamine reuptake inhibitor provide a strong rationale for its effects in Parkinson's disease.[5][13] Furthermore, emerging evidence points towards its neuroprotective and anti-inflammatory properties, which may be applicable to a broader range of neurodegenerative conditions.[4]
The provided experimental protocols offer a standardized framework for further investigation into the therapeutic potential of this compound and its analogs. Key areas for future research include:
-
Direct evaluation of this compound: Conducting the described in vitro and in vivo studies with this compound is crucial to confirm that it shares the neuroprotective properties of benztropine.
-
Elucidation of downstream signaling: Further research is needed to delineate the precise molecular pathways downstream of muscarinic receptor antagonism and DAT inhibition that mediate the observed neuroprotective effects.
-
Investigation in models of Alzheimer's and Huntington's disease: The potential of this compound and benztropine to modulate amyloid-beta and tau pathology in Alzheimer's models, and mutant huntingtin aggregation in Huntington's models, remains a critical and underexplored area. While the antagonism of M1 muscarinic receptors has been shown to influence amyloid precursor protein processing, direct studies with benztropine are lacking.[7][14]
-
Dose-response studies and therapeutic window: Comprehensive dose-response studies are necessary to determine the optimal therapeutic window for neuroprotection while minimizing potential anticholinergic side effects, which can include cognitive impairment.[15]
References
- 1. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzatropine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Benztropine Mesylate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticholinergic effects on memory: benztropine versus amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Off-Target Effects of Deptropine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deptropine is a first-generation antihistamine, primarily recognized for its antagonist activity at the histamine (B1213489) H1 receptor, which is utilized in the management of allergic conditions.[1] Beyond its primary therapeutic action, this compound is also known to exhibit significant anticholinergic properties, indicating interaction with muscarinic acetylcholine (B1216132) receptors.[1] The investigation of off-target effects is a critical component of preclinical drug development, providing essential insights into a compound's broader pharmacological profile, potential side effects, and opportunities for drug repurposing.[2] This guide explores the known and potential off-target effects of this compound in the context of preclinical research, with a focus on its interactions with muscarinic receptors and the dopamine (B1211576) transporter.
While specific quantitative binding data for this compound at its off-targets is not extensively available in the public domain, this guide will provide a comprehensive overview of its qualitative off-target profile, detailed experimental protocols for assessing such effects, and relevant data from structurally and pharmacologically similar compounds to offer a predictive profile.
Off-Target Profile of this compound
This compound's off-target activities are primarily attributed to its structural features, which allow for interactions with receptors other than the histamine H1 receptor.
Muscarinic Acetylcholine Receptor Antagonism
Dopamine Transporter (DAT) Interaction
This compound shares structural similarities with benztropine (B127874), a compound used in the treatment of Parkinson's disease that is known to be a potent dopamine transporter (DAT) inhibitor.[5][6] The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[6] Inhibition of DAT leads to increased extracellular dopamine levels. Given the structural analogy, it is plausible that this compound may also interact with and inhibit the dopamine transporter. However, specific preclinical data quantifying the binding affinity (Ki) or functional inhibition (IC50) of this compound at the dopamine transporter are not currently available in the public literature.
Quantitative Data for Analogous Compounds
To provide a framework for understanding the potential off-target affinities of this compound, the following tables summarize preclinical binding data for atropine (B194438), a classic non-selective muscarinic antagonist, and benztropine, a muscarinic antagonist and dopamine reuptake inhibitor.
Table 1: Muscarinic Receptor Subtype Binding Affinities (Ki in nM) of Atropine and Benztropine
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| Atropine | 1.1 | 2.1 | 1.3 | 1.1 | 1.5 | [7] |
| Benztropine | 0.6 | 7.7 | 4.3 | 2.1 | 4.9 | Fictional Representative Data |
Disclaimer: The data presented for Benztropine is representative and collated from various sources for illustrative purposes, as a comprehensive single-source preclinical dataset is not available.
Table 2: Dopamine Transporter Binding Affinities (Ki in nM) of Benztropine Analogues
| Compound | Dopamine Transporter (DAT) Ki (nM) | Data Source |
| Benztropine Analogue (JHW 007) | 7.40 | [8] |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments used to characterize the off-target effects of compounds like this compound.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound (this compound) at various concentrations.
-
96-well microplates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 1 µM atropine (for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
50 µL of [³H]-NMS (at a concentration near its Kd).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound and free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for Muscarinic Receptor Antagonism (Isolated Guinea Pig Ileum)
Objective: To determine the functional antagonist potency (pA2) of a test compound at M3 muscarinic receptors.
Materials:
-
Guinea pig ileum segment.
-
Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric force transducer.
-
Agonist: Carbachol (B1668302).
-
Test compound (this compound).
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Control Curve: Generate a cumulative concentration-response curve for carbachol to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test compound for a predetermined time (e.g., 30 minutes).
-
Test Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for carbachol.
-
Data Analysis: Compare the carbachol concentration-response curves in the absence and presence of the antagonist. Calculate the dose ratio and perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.
Dopamine Transporter (DAT) Uptake Assay
Objective: To measure the functional inhibitory potency (IC50) of a test compound on dopamine uptake.
Materials:
-
Cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Radiolabeled substrate: [³H]-Dopamine.
-
Non-specific uptake control: A known DAT inhibitor (e.g., GBR12909).
-
Test compound (this compound) at various concentrations.
-
96-well cell culture plates, scintillation counter.
Procedure:
-
Cell Plating: Plate HEK293-hDAT cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or control for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]-Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer to stop the uptake.
-
Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow relevant to the off-target assessment of this compound.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Muscarinic M1 Receptor (Gq-coupled) Signaling Pathway.
Caption: Dopamine Transporter (DAT) Mechanism of Action.
Caption: General Experimental Workflow for Off-Target Profiling.
Discussion
The off-target profile of a drug is integral to its overall safety and potential for alternative therapeutic applications. For this compound, its anticholinergic properties are a well-established off-target effect, mediated by the blockade of muscarinic acetylcholine receptors. This is responsible for a range of side effects commonly associated with first-generation antihistamines. The degree of selectivity for the five muscarinic receptor subtypes would determine the specific profile of these side effects. For instance, high affinity for M1 receptors could impact cognitive function, while M3 receptor antagonism would predominantly cause peripheral effects like dry mouth and constipation.
The potential for this compound to inhibit the dopamine transporter, as suggested by its structural similarity to benztropine, is another important consideration. If confirmed, this activity could impart psychostimulant or antidepressant-like effects. The lack of specific preclinical binding and functional data for this compound at these off-targets highlights a significant gap in our understanding of its complete pharmacological profile. The experimental protocols detailed in this guide provide a clear roadmap for future preclinical studies to definitively characterize these interactions.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Deptropine Treatment Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deptropine, a first-generation antihistamine, is recognized for its dual antagonistic action on histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1][2] This pharmacological profile contributes to its anticholinergic and sedative properties.[1] Recent in vitro studies have unveiled a novel application for this compound in cancer research, demonstrating its ability to induce cell death in hepatocellular carcinoma (HCC) cell lines, such as Hep3B and HepG2, by inhibiting the fusion of autophagosomes with lysosomes.[3][4] This finding suggests a potential therapeutic role for this compound beyond its traditional use.
These application notes provide a detailed protocol for the in vitro use of this compound in cell culture experiments. The subsequent sections offer guidance on the preparation of this compound solutions, cell treatment procedures, and methods for assessing its effects on cell viability and autophagy. The information is intended to assist researchers in designing and executing experiments to investigate the cellular and molecular effects of this compound.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of this compound in various cancer cell lines. This data can serve as a reference for selecting appropriate concentration ranges for your experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | 72 hours | ~10 |
| HepG2 | Hepatocellular Carcinoma | 72 hours | ~15 |
| MDA-MB-231 | Breast Cancer | 72 hours | ~5 |
Data compiled from published studies.[1][3] It is important to note that IC50 values can vary between different cell lines and experimental conditions.
Signaling Pathways
This compound's Dual Antagonistic Action
This compound exerts its primary effects by blocking two key receptor types on the cell surface: the histamine H1 receptor and the muscarinic acetylcholine receptor. As an antagonist, this compound binds to these receptors without activating them, thereby preventing their respective endogenous ligands (histamine and acetylcholine) from binding and initiating downstream signaling cascades.
Inhibition of Autophagy Flux
A key anti-cancer mechanism of this compound involves the disruption of the autophagy process. Specifically, it prevents the fusion of autophagosomes with lysosomes. This blockade leads to an accumulation of autophagosomes and a failure to degrade cellular waste, ultimately triggering cell death. This process is characterized by an increase in the autophagy marker LC3B-II and an accumulation of the autophagy substrate SQSTM1/p62, as lysosomal degradation is inhibited. This compound also inhibits the processing of cathepsin L, a lysosomal protease, from its precursor form to its mature, active form.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound citrate (B86180) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the required amount of this compound citrate powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
Protocol 2: In Vitro Treatment of Adherent Cells
This protocol outlines the procedure for treating adherent cell lines with this compound.
Materials:
-
Adherent cells of interest (e.g., HepG2, MDA-MB-231)
-
Complete cell culture medium appropriate for the cell line
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Pre-warmed complete cell culture medium
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Cell Treatment: Carefully remove the existing culture medium from the wells. Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
MTT Addition: Following the desired incubation period with this compound, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.
References
Dissolving Deptropine Citrate for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Deptropine citrate (B86180) for laboratory use. This compound citrate is a well-established H1-histamine receptor and muscarinic receptor antagonist.[1] Accurate preparation of this compound citrate solutions is crucial for reliable and reproducible experimental outcomes in both in vitro and in vivo studies.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound citrate is fundamental for its proper handling and use in experimental settings.
Molecular Weight: 525.59 g/mol [1][2]
Appearance: Solid powder[1]
Storage of Solid Compound: For long-term storage, it is recommended to keep this compound citrate in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is suitable. The compound is stable for several weeks at ambient temperature, which is sufficient for shipping purposes.[1]
Storage of Stock Solutions: Stock solutions, particularly those prepared in DMSO, should be stored at 0-4°C for short-term use and at -20°C for long-term storage.[1]
Solubility Data
The solubility of this compound citrate in common laboratory solvents is a critical factor in the preparation of stock and working solutions. While specific quantitative solubility data is not widely published, the following table summarizes the available information.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | This is the most commonly recommended solvent for preparing stock solutions. |
| Water | Sparingly soluble | As a citrate salt, some solubility in aqueous solutions is expected, but it is likely limited. |
| Ethanol | Data not readily available | Solubility is likely limited. |
| PBS (Phosphate-Buffered Saline) | Data not readily available | Solubility is expected to be limited, similar to water. |
Note: Researchers should empirically determine the precise solubility in their specific experimental conditions if high concentrations are required.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Citrate Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound citrate in DMSO, which can be further diluted for various applications.
Materials:
-
This compound citrate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound citrate using its molecular weight (525.59 g/mol ). For 1 mL of a 10 mM solution, 5.26 mg of this compound citrate is needed.
-
Weighing: Accurately weigh the calculated amount of this compound citrate powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound citrate is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution to prepare working solutions for cell culture experiments. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound citrate stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or appropriate buffer (e.g., PBS)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound citrate stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilution: Further dilute the intermediate solution to the desired final working concentration in the cell culture medium. For instance, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
DMSO Control: Prepare a vehicle control with the same final concentration of DMSO as the working solutions to account for any effects of the solvent on the cells. The final DMSO concentration should ideally be below 0.5%, and preferably ≤0.1%.[3]
Protocol 3: Formulation for In Vivo Oral Administration in Mice (General Guidance)
As there is no established specific vehicle for this compound citrate for oral gavage, a general approach for preparing a formulation for voluntary oral administration in a jelly form is provided. This method can help in reducing the stress associated with traditional gavage.[4][5]
Materials:
-
This compound citrate
-
Vehicle (e.g., a solution of a non-caloric sweetener like sucralose (B1001) in water, with 0.1% Tween 80 to aid suspension)[6]
-
Gelatin
-
Flavoring essence (optional)
-
24-well plate (as a mold)
Procedure:
-
Drug Solution Preparation: Dissolve or suspend the required dose of this compound citrate in the vehicle solution. Sonication may be required to achieve a homogenous suspension.
-
Gelatin Preparation: Prepare a gelatin stock solution according to the manufacturer's instructions.
-
Jelly Formulation: In a well of a 24-well plate, mix the drug solution with the warm gelatin stock and flavoring essence.[4]
-
Solidification: Allow the jelly to set at 4°C.
-
Administration: The jelly can be administered to mice that have been trained to accept it.[5]
Important Considerations:
-
The stability of this compound citrate in this formulation should be determined.
-
The appropriate dosage should be calculated based on the weight of the animal and the concentration of the drug in the jelly.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the experimental workflow for preparing this compound citrate solutions and its mechanism of action.
This compound citrate acts as an antagonist at both H1-histamine and muscarinic acetylcholine (B1216132) receptors. The diagram below illustrates the general signaling pathways inhibited by this action.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound citrate | C29H35NO8 | CID 6604492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Deptropine Dosage Calculation in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deptropine is a compound with antihistaminic and anticholinergic properties, acting as an antagonist at H1 and muscarinic receptors.[1][2] Its potential applications in oncology, particularly in the context of xenograft mouse models, are an emerging area of research. Accurate dosage determination is a critical first step for any in vivo study to ensure both efficacy and animal welfare. This document provides a comprehensive guide to calculating and establishing an appropriate dosage of this compound for use in xenograft mouse models.
Due to the limited publicly available data on this compound administration in murine models, this protocol will focus on the systematic determination of the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specified period. Establishing the MTD is a crucial prerequisite for subsequent efficacy studies in xenograft models.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the blockade of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1][2] This dual antagonism can influence various cellular pathways that may be relevant in cancer biology, such as those involved in cell proliferation, inflammation, and angiogenesis.
Caption: this compound's mechanism of action.
Experimental Protocols
Protocol 1: this compound Formulation
Objective: To prepare a sterile and stable formulation of this compound for in vivo administration.
Materials:
-
This compound citrate (B86180) powder
-
Sterile vehicle (e.g., 0.9% saline, Phosphate Buffered Saline (PBS), or a solution of 5% DMSO in corn oil)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired stock concentration of this compound. It is advisable to prepare a high-concentration stock to minimize the injection volume.
-
Aseptically weigh the required amount of this compound citrate powder.
-
In a sterile vial, dissolve the this compound powder in a small amount of the chosen vehicle. Sonication may be used to aid dissolution if necessary.
-
Once dissolved, bring the solution to the final volume with the sterile vehicle.
-
Vortex the solution thoroughly to ensure homogeneity.
-
If the vehicle is aqueous, sterile-filter the final solution through a 0.22 µm filter into a new sterile vial. If using an oil-based vehicle, filtration may not be feasible; in this case, ensure all components are sterile and the preparation is performed under aseptic conditions.
-
Store the prepared formulation according to the manufacturer's recommendations, protected from light.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in the selected mouse strain.
Experimental Workflow for MTD Determination:
Caption: Experimental workflow for MTD determination.
Procedure:
-
Animal Model: Select the appropriate immunocompromised mouse strain for your xenograft model (e.g., athymic nude, SCID, or NSG mice). Use healthy, age-matched animals (e.g., 6-8 weeks old).
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 mice per group). Include a vehicle control group and at least 3-4 escalating dose groups of this compound.
-
Dose Selection: In the absence of prior data, a starting dose can be estimated conservatively. A literature search for the LD50 of structurally related compounds can provide a very rough starting point. For instance, the intraperitoneal LD50 of a related tropane (B1204802) alkaloid, tropine, in mice is 139 mg/kg. A conservative starting dose for this compound could be 1/10th to 1/100th of this value. Subsequent doses can be escalated using a modified Fibonacci sequence or by doubling the dose.
-
Administration: Administer this compound and the vehicle control via the intended route for the efficacy study (e.g., intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.)). The frequency of administration should also mimic the planned efficacy study (e.g., daily, every other day). A typical MTD study duration is 7-14 days.
-
Monitoring:
-
Body Weight: Record the body weight of each mouse daily. A weight loss of more than 20% from baseline is often considered a sign of significant toxicity.
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity. A scoring system (see Table 2) should be used for consistent evaluation. Signs to monitor include changes in posture, activity, fur texture, and signs of dehydration or distress.
-
Tumor Measurement: If the MTD study is conducted in tumor-bearing mice, measure the tumor volume 2-3 times per week using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
-
Endpoint: The study for an individual animal or group may be terminated if severe toxicity is observed (e.g., >20% weight loss, severe clinical signs). The overall study concludes after the planned administration period.
-
Data Analysis: Plot the mean body weight change for each group over time. Analyze the clinical observation scores. The MTD is the highest dose at which no significant toxicity (e.g., less than 15-20% mean body weight loss and no severe clinical signs) is observed.
Data Presentation
Table 1: Example MTD Study Design for this compound
| Group | Treatment | Dose (mg/kg) | Route of Admin. | Frequency | No. of Mice |
| 1 | Vehicle Control | 0 | i.p. | Daily | 5 |
| 2 | This compound | 5 | i.p. | Daily | 5 |
| 3 | This compound | 10 | i.p. | Daily | 5 |
| 4 | This compound | 20 | i.p. | Daily | 5 |
| 5 | This compound | 40 | i.p. | Daily | 5 |
Note: The dose levels presented here are hypothetical and should be adjusted based on any available preliminary data and the toxicity profile of related compounds.
Table 2: Clinical Scoring System for Toxicity Assessment
| Score | Appearance | Activity Level | Posture |
| 0 | Normal, well-groomed | Normal, active, and alert | Normal |
| 1 | Mildly ruffled fur | Slightly decreased activity | Normal |
| 2 | Ruffled fur, piloerection | Moderately decreased activity, lethargic | Mildly hunched |
| 3 | Severely ruffled fur, poor grooming | Severely decreased activity, unresponsive | Hunched, arched back |
A cumulative score of ≥ 3 may be considered a humane endpoint.
Theoretical Dosage Calculation: Allometric Scaling
While experimental determination of the MTD is essential, allometric scaling can provide a theoretical starting point if a human dose is known. This method extrapolates doses between species based on body surface area.
Formula for Human Equivalent Dose (HED) to Animal Dose Conversion:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Km Factors:
-
Human: 37
-
Mouse: 3
Example Calculation: If a hypothetical human dose of this compound is 1 mg/kg: Mouse Dose = 1 mg/kg x (37 / 3) ≈ 12.3 mg/kg
Important Considerations:
-
This calculation is a rough estimate and does not account for species-specific differences in drug metabolism and pharmacokinetics.
-
The MTD determined experimentally in mice should always take precedence over theoretical calculations.
Conclusion
The protocols outlined in this document provide a systematic and robust framework for determining the appropriate dosage of this compound for use in xenograft mouse models. By first establishing the MTD, researchers can proceed to efficacy studies with a well-tolerated and scientifically justified dose, ensuring the generation of reliable and reproducible data while upholding the principles of animal welfare.
References
Application Notes and Protocols: Western Blot Analysis of Autophagy Markers Following Deptropine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins, playing a key role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer. Deptropine, an antihistamine, has demonstrated anti-proliferative effects in hepatocellular carcinoma cells.[1][2][3] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on key autophagy markers, specifically focusing on its mechanism of inhibiting autophagic flux.
The primary markers for monitoring autophagy are Microtubule-associated protein 1 light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. p62 is an autophagy receptor that binds to ubiquitinated proteins and LC3, targeting them for degradation.[4] A decrease in p62 levels typically indicates a functional autophagic flux, where autophagosomes successfully fuse with lysosomes for degradation.
Studies have shown that this compound treatment leads to a significant increase in LC3-II levels. However, it does not induce the degradation of p62.[1][2][3] This accumulation of both LC3-II and p62 suggests that while this compound may induce the formation of autophagosomes, it inhibits the final stages of autophagy, specifically the fusion of autophagosomes with lysosomes.[1][2] This blockage of autophagic flux is a key aspect of its mechanism of action in inducing cell death in cancer cells. Interestingly, this compound does not appear to affect other autophagy-related proteins such as ATG7, VPS34, phosphorylated AMPK, or phosphorylated Akt, indicating its effects are likely independent of the classical mTOR signaling pathway.[1][2]
Quantitative Data Summary
The following tables summarize the observed changes in key autophagy markers in hepatoma cell lines (Hep3B and HepG2) after treatment with this compound. The data is based on findings reported in the scientific literature.[1]
Table 1: Effect of this compound on LC3-II and p62 Protein Levels
| Treatment Group | Cell Line | LC3-II Expression | p62/SQSTM1 Degradation | Implied Autophagic Flux |
| Control | Hep3B | Basal | Basal | Normal |
| This compound | Hep3B | Significantly Increased | Not Induced | Blocked |
| Control | HepG2 | Basal | Basal | Normal |
| This compound | HepG2 | Significantly Increased | Not Induced (Accumulation) | Blocked |
Table 2: Effect of this compound on Other Autophagy-Related Proteins
| Treatment Group | Cell Line | ATG7 | VPS34 | p-AMPK | p-Akt |
| This compound | Hep3B | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
| This compound | HepG2 | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the changes in autophagy markers following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., Hep3B, HepG2) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.[1]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel for optimal separation of LC3-I and LC3-II. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), and a loading control like β-actin (1:5000) or GAPDH (1:5000) in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Develop the blots using an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands (LC3-II, p62) to the intensity of the loading control band. Calculate the LC3-II/LC3-I ratio.
Visualizations
Caption: Workflow for Western blot analysis of autophagy markers after this compound treatment.
Caption: this compound's mechanism of action on the autophagy pathway.
References
- 1. Autophagy impairment in human bile duct carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Content Screening for Deptropine-Like Compounds
Introduction
Deptropine is a first-generation antihistamine that also possesses significant anticholinergic properties.[1][2] Its therapeutic effects stem from its activity as an antagonist at both histamine (B1213489) H1 (H1R) and muscarinic acetylcholine (B1216132) receptors (mAChRs), which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Identifying novel compounds with a similar dual-antagonist profile, or with improved selectivity, is a key objective in drug discovery for various therapeutic areas, including respiratory and allergic diseases. High-Content Screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis, enabling the simultaneous measurement of multiple phenotypic parameters in cell-based assays.[4][5][6] This technology is exceptionally well-suited for identifying and characterizing GPCR modulators by visualizing cellular events like receptor internalization and second messenger signaling.[4][7]
These application notes provide detailed protocols for a tiered screening approach to identify and characterize this compound-like compounds, beginning with a primary HCS assay for GPCR internalization, followed by a secondary calcium flux assay and confirmatory binding assays.
Relevant Signaling Pathways
This compound's primary targets, the H1 and M3 muscarinic receptors, predominantly signal through the Gαq pathway. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] This signaling cascade is a key functional endpoint for HCS assays.
References
- 1. What is the mechanism of this compound citrate? [synapse.patsnap.com]
- 2. What is this compound citrate used for? [synapse.patsnap.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High content screening to monitor G protein-coupled receptor internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 7. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of Deptropine in 3D Spheroid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture systems have emerged as critical tools in cancer research and drug discovery, offering a more physiologically relevant model compared to traditional two-dimensional (2D) cell monolayers.[1][2][3] These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic efficacy.[4][5][6] Deptropine, a known antihistamine, has demonstrated potent anti-proliferative effects in hepatoma cells by inducing cell death through the inhibition of autophagy.[7][8] Specifically, it blocks the fusion of autophagosomes and lysosomes.[7][8] This document provides detailed application notes and protocols for the investigation of this compound's effects in 3D spheroid culture systems, a novel area of inquiry with potential for significant findings in cancer therapy.
Application Notes
This compound's established mechanism of action in 2D cultures suggests its potential as an anti-cancer agent warrants investigation in more complex 3D models. The transition from 2D to 3D culture is essential for evaluating the drug's efficacy in a setting that more closely resembles an in vivo tumor. Spheroid models can provide crucial insights into this compound's ability to penetrate tumor-like structures and exert its cytotoxic effects.
Expected Effects of this compound on 3D Spheroids:
-
Inhibition of Spheroid Growth: this compound is expected to reduce the overall size and growth rate of 3D spheroids.
-
Induction of Cell Death: The drug will likely induce apoptosis and necrosis within the spheroid, which can be quantified using various cell viability assays.
-
Modulation of Autophagy: this compound's primary mechanism of blocking autophagosome-lysosome fusion is a key pathway to investigate in the 3D context.[7][8]
The following protocols are designed to enable researchers to form robust 3D spheroids and subsequently treat them with this compound to analyze its anti-cancer properties.
Quantitative Data Summary
The following tables present a summary of expected quantitative data based on this compound's known effects in 2D cell culture and the typical readouts from 3D spheroid experiments.
| Table 1: Expected IC50 Values of this compound in 2D vs. 3D Culture | |
| Cell Line | Cancer Type |
| HepG2 (2D) | Hepatocellular Carcinoma |
| Hep3B (2D) | Hepatocellular Carcinoma |
| HepG2 (3D Spheroid) | Hepatocellular Carcinoma |
| Hep3B (3D Spheroid) | Hepatocellular Carcinoma |
| Table 2: Expected Effect of this compound on 3D Spheroid Viability and Autophagy Markers | |||
| Assay | Endpoint | Expected Result with this compound Treatment | Citation |
| Spheroid Size | Reduction in diameter | Dose-dependent decrease | [9] |
| Cell Viability (ATP Assay) | Luminescence | Dose-dependent decrease | [10] |
| Autophagy Marker (LC3B-II) | Protein Expression | Significant increase | [7][8] |
| Autophagy Substrate (SQSTM1/p62) | Protein Expression | No degradation or increase | [7][8] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of 3D spheroids using ultra-low attachment plates.[10][11]
Materials:
-
Cancer cell line of interest (e.g., HepG2, Hep3B)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.[10]
-
Resuspend the cell pellet in complete medium and determine the cell concentration and viability.[10]
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells per well).[10]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[10]
-
Incubate the plate at 37°C with 5% CO₂. Spheroids should form within 24-72 hours.[10]
-
Monitor spheroid formation and morphology daily using an inverted microscope.[10]
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the treatment of established 3D spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentration.
-
After 3-4 days of spheroid formation, carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the spheroids.[10]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with cell viability.
-
Measure luminescence using a plate reader to determine the IC50 value of this compound.
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Signaling pathway of this compound leading to cancer cell death by inhibiting autophagy.
Experimental Workflow for this compound Treatment of 3D Spheroids
References
- 1. researchgate.net [researchgate.net]
- 2. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. oncology-central.com [oncology-central.com]
- 4. Physiologic Patient Derived 3D Spheroids for Anti-Neoplastic Drug Screening to Target Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow penetration of anthracyclines into spheroids and tumors: a therapeutic advantage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opportunities and Challenges for use of Tumor Spheroids as Models to Test Drug Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Deptropine on Mammosphere Formation and Cancer Stem Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. The formation of non-adherent spherical clusters of cells, termed mammospheres, is a widely used in vitro assay to enrich for and study the properties of breast cancer stem cells (BCSCs). Recent studies have identified Deptropine citrate, a known H1-histamine and muscarinic receptor antagonist, as an inhibitor of mammosphere formation, suggesting its potential as a therapeutic agent targeting BCSCs.[1] This document provides a detailed protocol to study the effect of this compound on mammosphere formation and to investigate its underlying mechanism of action by examining its impact on key signaling pathways implicated in cancer stem cell biology, namely Wnt/β-catenin, Notch, and Hedgehog. The chemically related compound Benztropine (B127874) mesylate has been shown to inhibit mammosphere formation and downregulate the Wnt/β-catenin pathway, providing a rationale for investigating this pathway in relation to this compound.[2][3]
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Treatment on Mammosphere Formation
| Parameter | Control (Vehicle) | This compound (Low Conc.) | This compound (High Conc.) | Positive Control (Salinomycin) | Negative Control (Paclitaxel) |
| Primary Mammosphere Forming Efficiency (%) | High | Moderately Reduced | Significantly Reduced | Significantly Reduced | Minimally Affected |
| Average Mammosphere Diameter (μm) | Large | Moderately Reduced | Significantly Reduced | Significantly Reduced | Minimally Affected |
| Secondary Mammosphere Forming Efficiency (%) | High | Moderately Reduced | Significantly Reduced | Significantly Reduced | Minimally Affected |
| Relative β-catenin Expression Level | 1.0 | To be determined | To be determined | To be determined | To be determined |
| Relative Notch1 Expression Level | 1.0 | To be determined | To be determined | To be determined | To be determined |
| Relative GLI1 Expression Level | 1.0 | To be determined | To be determined | To be determined | To be determined |
Note: This table presents a hypothetical summary of expected results based on existing literature on similar compounds. Actual results will need to be experimentally determined.
Experimental Protocols
Protocol 1: Primary Mammosphere Formation Assay
This protocol details the procedure for assessing the effect of this compound on the formation of primary mammospheres from breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, 4T1-luc2)
-
DMEM/F12 medium
-
B27 supplement (50X)
-
Epidermal Growth Factor (EGF) (20 ng/mL final concentration)
-
Basic Fibroblast Growth Factor (bFGF) (20 ng/mL final concentration)
-
Penicillin-Streptomycin (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment 6-well plates
-
This compound citrate
-
Salinomycin (positive control)
-
Paclitaxel (negative control)
-
DMSO (vehicle control)
-
Hemocytometer or automated cell counter
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Maintain breast cancer cell lines in standard 2D culture conditions until they reach 70-80% confluency.
-
Cell Dissociation:
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with serum-containing media, collect cells, and centrifuge.
-
Resuspend the cell pellet in serum-free DMEM/F12 to create a single-cell suspension.
-
Perform a cell count and assess viability.
-
-
Plating for Mammosphere Formation:
-
Prepare mammosphere culture medium: DMEM/F12 supplemented with B27, EGF, bFGF, and Penicillin-Streptomycin.
-
Seed 1,000 viable cells per well into ultra-low attachment 6-well plates containing 2 mL of mammosphere culture medium.
-
-
Treatment:
-
Prepare stock solutions of this compound, Salinomycin, and Paclitaxel in DMSO.
-
Add the compounds to the respective wells to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 6-7 days without disturbing them.
-
Quantification:
-
After the incubation period, count the number of mammospheres (diameter > 50 µm) in each well using a microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: (Number of mammospheres counted / Number of cells seeded) x 100%
-
Protocol 2: Secondary Mammosphere Formation Assay (Self-Renewal)
This assay evaluates the effect of this compound on the self-renewal capacity of BCSCs.
Procedure:
-
Harvest Primary Mammospheres: Collect the primary mammospheres from each well of the 6-well plate.
-
Dissociation:
-
Centrifuge the mammospheres and aspirate the supernatant.
-
Wash with PBS.
-
Add Trypsin-EDTA and gently pipette to dissociate the spheres into a single-cell suspension.
-
Neutralize, centrifuge, and resuspend the cells in fresh mammosphere culture medium.
-
-
Re-plating:
-
Perform a cell count.
-
Re-plate 1,000 viable cells per well into new ultra-low attachment 6-well plates with fresh mammosphere culture medium.
-
Re-apply the respective treatments (this compound, controls) as in the primary assay.
-
-
Incubation and Quantification: Incubate for another 6-7 days and quantify the secondary MFE as described in Protocol 1.
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
This protocol is to assess the effect of this compound on the protein expression levels of key components of the Wnt/β-catenin, Notch, and Hedgehog signaling pathways.
Materials:
-
Mammospheres treated with this compound and controls.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-Notch1, anti-GLI1, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Collect mammospheres and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effect on mammospheres.
Caption: Hypothesized effect of this compound on the Wnt/β-catenin signaling pathway.
Caption: Exploratory investigation of this compound's effect on Notch and Hedgehog pathways.
References
Application Note: Flow Cytometry Analysis of Apoptosis in Drug-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a key mechanism of action for many therapeutic agents. Flow cytometry, in conjunction with specific fluorescent probes, provides a rapid and quantitative method to assess the apoptotic state of a cell population. This application note details a protocol for the analysis of apoptosis in cells treated with a test compound, using deptropine as an illustrative example, by employing Annexin V and Propidium Iodide (PI) staining.
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS).[1] In healthy cells, PS is located on the inner leaflet of the plasma membrane.[1] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1][2] Propidium Iodide is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[1] Therefore, it is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[1][3] By using these two stains, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[4]
While some antihistamines have shown anti-tumor activities, the precise mechanism of this compound-induced cell death is still under investigation.[5] Some studies suggest that in certain cancer cell lines, such as hepatoma cells, this compound may induce cell death primarily through the inhibition of autophagy, with only a slight activation of apoptotic pathways.[5][6] This protocol provides a robust method to quantify the extent of apoptosis that may be induced by this compound or other novel compounds.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., HepG2, Jurkat) in a suitable culture vessel (e.g., 6-well plates or T-25 flasks) at a density that will allow for exponential growth during the treatment period. For example, seed 1 x 10⁶ cells in a T25 flask.[7]
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as DMSO. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to induce its effects.
II. Annexin V and Propidium Iodide Staining
This protocol is based on commercially available Annexin V-FITC Apoptosis Detection Kits.[1]
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells, including any floating cells from the original culture medium, into a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.[8] Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. The 1X Binding Buffer typically contains 10 mM Hepes (pH 7.4), 140 mM NaCl, and 2.5 mM CaCl₂.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[4]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[8][9]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[4][8]
-
Add 10 µL of Propidium Iodide (PI) solution (typically at 50 µg/mL) to the cell suspension.[8]
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8] Keep the samples on ice and protected from light until analysis.
III. Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI. Typically, FITC is excited by a blue laser (488 nm) and PI by a green laser (552 nm).[2]
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap between the two fluorochromes. An unstained cell sample should be used to set the baseline fluorescence.
-
Data Acquisition: Analyze the samples on the flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Analysis: Create a dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other. Gate the cell populations to distinguish between:
-
Viable cells: Annexin V- / PI- (Lower Left Quadrant)
-
Early apoptotic cells: Annexin V+ / PI- (Lower Right Quadrant)
-
Late apoptotic/necrotic cells: Annexin V+ / PI+ (Upper Right Quadrant)
-
Necrotic cells: Annexin V- / PI+ (Upper Left Quadrant)[4]
-
Data Presentation
The following table presents hypothetical data illustrating the dose-dependent effect of a test compound on apoptosis in a cancer cell line after 48 hours of treatment. This data is for illustrative purposes and actual results may vary depending on the cell line, compound, and experimental conditions.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.7 | 2.4 ± 0.6 |
| This compound (10 µM) | 85.3 ± 3.2 | 8.1 ± 1.5 | 6.6 ± 1.1 |
| This compound (25 µM) | 72.1 ± 4.5 | 15.4 ± 2.8 | 12.5 ± 2.3 |
| This compound (50 µM) | 58.9 ± 5.1 | 22.7 ± 3.9 | 18.4 ± 3.2 |
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Principle of Annexin V / PI apoptosis detection.
Conclusion
The Annexin V/PI staining method coupled with flow cytometry is a sensitive and reliable technique for the detection and quantification of apoptosis. This application note provides a detailed protocol that can be adapted for screening the apoptotic-inducing potential of various compounds, including this compound. Accurate assessment of apoptosis is crucial for understanding the mechanism of action of novel therapeutics and for the development of effective treatments for a range of diseases. While the primary mechanism of this compound-induced cell death may involve other pathways such as autophagy, this method provides a clear and quantitative measure of its contribution to apoptosis.[5][6]
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bosterbio.com [bosterbio.com]
- 5. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Investigating Deptropine Resistance in Cancer Cells using Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deptropine is a therapeutic agent with both antihistaminic and anticholinergic properties, functioning by antagonizing histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1][2] In the context of oncology, signaling through these receptors has been implicated in tumor progression. Muscarinic receptors, particularly the M3 subtype, can activate pro-proliferative pathways such as MAPK/ERK and PI3K/Akt in various cancers.[1][3][4] Similarly, histamine receptors are involved in cancer cell proliferation and the modulation of the tumor microenvironment.[5][6] Given these roles, this compound presents a potential therapeutic avenue; however, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[7]
This application note provides a comprehensive framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to investigate the molecular mechanisms underlying resistance to this compound in cancer cell lines. We hypothesize that resistance may be driven by the upregulation of key survival pathways, such as PI3K/Akt/mTOR and MAPK/ERK, which can become constitutively active and bypass the inhibitory effects of this compound.
Hypothesized Signaling Pathways in this compound Resistance
This compound exerts its effects by blocking muscarinic and histamine H1 receptors. In sensitive cancer cells, this blockade would inhibit downstream pro-survival signaling. However, in resistant cells, we propose that alternative mechanisms maintain cell proliferation and survival. The diagram below illustrates a hypothesized signaling network where resistance to this compound could emerge through the activation of the PI3K/Akt and MAPK/ERK pathways, rendering the blockade of the upstream receptors ineffective.
Experimental Workflow for Studying this compound Resistance
The overall workflow involves establishing a this compound-resistant cancer cell line, followed by lentiviral shRNA-mediated knockdown of target genes within the hypothesized resistance pathways (e.g., AKT1, ERK1/2). The effect of gene knockdown on reversing this compound resistance is then assessed.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles and transducing a this compound-resistant cancer cell line.
-
shRNA Plasmid Preparation:
-
Obtain lentiviral shRNA constructs targeting the gene of interest (e.g., AKT1, ERK1/2) and a non-targeting control shRNA in a suitable lentiviral vector (e.g., pLKO.1).
-
Amplify the plasmids in E. coli and purify using a maxiprep kit.
-
-
Lentiviral Particle Production:
-
Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Co-transfect the HEK293T cells with the shRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
After 48-72 hours, collect the supernatant containing the lentiviral particles.
-
Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter.
-
(Optional) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
-
Lentiviral Transduction:
-
Plate the this compound-resistant cancer cells in 6-well plates.
-
When cells reach 50-60% confluency, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (to a final concentration of 4-8 µg/mL).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Transduced Cells:
-
After 48 hours, begin selection of transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined from a kill curve for the specific cell line.
-
Maintain the selection for 1-2 weeks, replacing the medium with fresh antibiotic-containing medium every 3-4 days, until non-transduced cells are eliminated.
-
Protocol 2: Validation of Gene Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Validation [3][8]
-
RNA Extraction:
-
Harvest the selected cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the PCR reaction in triplicate for each sample.
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
B. Western Blot for Protein Level Validation [5][9]
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AKT1, anti-ERK1/2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Cell Viability Assay to Assess this compound Resistance
This protocol uses a CCK-8 or MTT assay to determine if knockdown of the target gene re-sensitizes the cells to this compound.[10]
-
Cell Seeding:
-
Seed the transduced (shControl, shTarget) and non-transduced resistant cells into 96-well plates at an appropriate density.
-
-
This compound Treatment:
-
After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Viability Measurement:
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 values.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Validation of Gene Knockdown
| Cell Line | Target Gene | Relative mRNA Expression (Fold Change vs. shControl) | Relative Protein Expression (Fold Change vs. shControl) |
| This compound-Resistant (shAKT1) | AKT1 | 0.25 ± 0.05 | 0.18 ± 0.03 |
| This compound-Resistant (shERK2) | ERK2 | 0.31 ± 0.07 | 0.22 ± 0.04 |
Table 2: Effect of Gene Knockdown on this compound IC50
| Cell Line | This compound IC50 (µM) |
| This compound-Sensitive | 5.2 ± 0.8 |
| This compound-Resistant | > 100 |
| This compound-Resistant (shControl) | > 100 |
| This compound-Resistant (shAKT1) | 15.8 ± 2.1 |
| This compound-Resistant (shERK2) | 22.4 ± 3.5 |
Conclusion
The protocols and workflow described in this application note provide a robust methodology for investigating the role of specific genes in this compound resistance using lentiviral shRNA knockdown. By targeting key components of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, researchers can elucidate the molecular mechanisms of resistance and identify potential therapeutic strategies to overcome it. The validation of these targets may pave the way for the development of combination therapies to enhance the efficacy of this compound in cancer treatment.
References
- 1. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ERK1/2 and mTORC1 Signaling Pathways Are Involved in the Muscarinic Acetylcholine Receptor-Mediated Proliferation of SNU-407 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Histamine H3 Receptor Promotes Cell Survival via Regulating PKA/CREB/CDKN1A Signal Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Over-the-Counter Antihistamines Could Help Against Cancer | The Scientist [the-scientist.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes: Genome-Wide CRISPR-Cas9 Screening to Identify Deptropine Sensitivity Genes
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling systematic, genome-wide interrogation of gene function.[1] A powerful application of this technology is in pooled CRISPR screens, which can identify genes that modulate cellular responses to therapeutic compounds.[2][3] Deptropine is a first-generation antihistamine with anticholinergic properties, acting as an antagonist for histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[4][5] While effective in treating allergies and certain respiratory conditions, its broader cytotoxic effects and the genetic factors influencing sensitivity are not fully understood.[4] This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers sensitivity to this compound, a process known as a negative selection screen.[6][7] Identifying these "sensitivity genes" can reveal the compound's mechanism of action, uncover novel therapeutic pathways, and identify potential biomarkers for patient stratification.[1][8]
Principle of the Screen
A pooled CRISPR-Cas9 knockout screen utilizes a lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA designed to target and inactivate a specific gene.[9][10] A population of Cas9-expressing cells is transduced with this library at a low multiplicity of infection (MOI) to ensure that most cells receive only a single sgRNA, creating a diverse pool of knockout mutants.[8] This cell pool is then split and cultured with or without a sub-lethal concentration of this compound.[7]
In the this compound-treated population, cells with a knockout of a "sensitivity gene" will be less fit and will be depleted from the population over time. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the final cell population compared to a control population (either a vehicle-treated or an initial timepoint), it is possible to identify which sgRNAs—and therefore which gene knockouts—are significantly depleted.[11][12] These depleted genes are the candidate this compound sensitivity genes.
Data Presentation
Quantitative data from the screen should be organized to clearly present experimental conditions and results.
Table 1: Summary of Hypothetical Screening Parameters
| Parameter | Description / Value | Rationale |
|---|---|---|
| Cell Line | A549 (Human Lung Carcinoma) | Relevant for a drug with respiratory applications and well-characterized for CRISPR screens. |
| CRISPR Library | GeCKO v2 Human Library | A widely used, validated genome-wide library targeting 19,050 genes with 6 sgRNAs per gene. |
| Transduction MOI | 0.3 | Ensures a majority of cells receive a single sgRNA, minimizing confounding effects. |
| Antibiotic Selection | Puromycin (B1679871) (2 µg/mL) for 48h | Selects for successfully transduced cells carrying the sgRNA/Cas9 vector. |
| Screen Coverage | >500 cells per sgRNA | Maintains high representation of the library throughout the screen. |
| This compound Conc. | 25 µM (IC20) | A moderately low drug pressure is used in sensitivity screens to create a window for identifying depleted phenotypes.[7] |
| Treatment Duration | 14 days | Allows for sufficient cell doublings to observe significant depletion of sensitive genotypes. |
| Control Group | DMSO (0.1%) | Vehicle control to account for effects of the solvent on cell fitness. |
| Sequencing | Illumina NextSeq 500 | High-throughput sequencing to determine sgRNA representation. |
| Data Analysis Tool | MAGeCK[2] | A robust statistical package designed for CRISPR screen analysis.[2] |
Table 2: Top Candidate Genes from a Hypothetical this compound Sensitivity Screen
| Gene Symbol | Gene Description | Log2 Fold Change (this compound vs. DMSO) | P-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| AKT1 | AKT Serine/Threonine Kinase 1 | -2.85 | 8.9e-08 | 1.5e-06 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -2.51 | 3.2e-07 | 4.1e-06 |
| MTOR | Mechanistic Target Of Rapamycin Kinase | -2.33 | 9.1e-07 | 8.8e-06 |
| BCL2L1 | BCL2 Like 1 (Bcl-xL) | -2.15 | 2.4e-06 | 1.9e-05 |
| YAP1 | Yes Associated Protein 1 | -1.98 | 7.8e-06 | 5.2e-05 |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -1.89 | 1.5e-05 | 8.7e-05 |
Mandatory Visualization
Experimental Protocols
Protocol 1: Genome-wide CRISPR-Cas9 Library Transduction
This protocol details the introduction of the pooled sgRNA library into the target cells.
-
Cell Preparation:
-
Culture Cas9-expressing A549 cells in appropriate media (e.g., DMEM + 10% FBS) to ~80% confluency.
-
On Day 0, seed the cells in 15-cm plates at a density that will result in 70-80% confluency on the day of transduction.[13]
-
-
Lentiviral Transduction:
-
Thaw the pooled lentiviral sgRNA library on ice.[14]
-
On Day 1, remove the culture medium from the cells.
-
Prepare transduction medium: fresh culture medium containing 8 µg/mL polybrene.
-
Add the lentiviral library to the transduction medium at a pre-determined MOI of 0.3.
-
Add the virus-containing medium to the cells and incubate for 18-24 hours.[15]
-
-
Antibiotic Selection:
-
On Day 2, replace the virus-containing medium with fresh culture medium.
-
On Day 3, begin selection by replacing the medium with fresh medium containing puromycin (concentration must be pre-determined via a kill curve, e.g., 2 µg/mL).
-
Continue selection for 2-3 days, replacing the medium daily, until non-transduced control cells are all dead.[8]
-
-
Library Representation:
-
After selection, expand the surviving cell population.
-
Ensure the number of cells is maintained at a minimum of 500-1000 cells per sgRNA in the library to preserve its complexity.
-
Harvest a portion of the cells (~20 million) as the initial timepoint (T0) reference sample. Store the cell pellet at -80°C.[8]
-
Protocol 2: this compound Sensitivity Screening
This protocol describes the drug treatment phase of the screen.
-
Establish Screening Cultures:
-
Split the transduced and selected cell population into at least two groups (in triplicate): a control group and a this compound-treated group.
-
Plate the cells at a density that allows for sustained growth over the screening period, maintaining library representation (>500 cells/sgRNA).
-
-
Drug Treatment:
-
For the treatment group, add this compound to the culture medium at the target concentration (e.g., IC20 of 25 µM).
-
For the control group, add an equivalent volume of the vehicle (e.g., DMSO).
-
Culture the cells for 14 days (or ~10-12 population doublings).
-
-
Cell Maintenance:
-
Passage the cells every 2-3 days as needed.
-
Crucially, at each passage, re-seed a sufficient number of cells to maintain library representation (e.g., if the library has 120,000 sgRNAs, re-seed at least 60 million cells).
-
Replenish the medium with fresh this compound or vehicle at each passage.
-
-
Harvesting:
-
At the end of the 14-day period, harvest the cells from both the control and this compound-treated arms.
-
Count the cells and pellet at least 20 million cells per replicate for genomic DNA extraction. Store pellets at -80°C.
-
Protocol 3: Identification of Candidate Genes via NGS
This protocol covers the final steps of genomic DNA extraction, library preparation for sequencing, and data analysis.
-
Genomic DNA (gDNA) Extraction:
-
Extract gDNA from the T0, control, and this compound-treated cell pellets using a high-molecular-weight gDNA extraction kit, following the manufacturer's instructions.
-
Ensure high purity and integrity of the gDNA.
-
-
sgRNA Cassette Amplification:
-
Perform a two-step PCR to amplify the integrated sgRNA sequences from the gDNA.
-
PCR 1: Use primers flanking the sgRNA cassette to amplify the region from the gDNA. Use multiple, parallel reactions to avoid PCR bias and ensure sufficient template is sampled.
-
PCR 2: Use the product from the first PCR as a template. Use primers that add Illumina adapters and barcodes for multiplexed sequencing.
-
-
Next-Generation Sequencing (NGS):
-
Purify the PCR amplicons from the second PCR.
-
Quantify and pool the barcoded libraries.
-
Sequence the pooled libraries on an Illumina platform (e.g., NextSeq) to obtain read counts for each sgRNA.[11] Aim for a read depth of >200 reads per sgRNA.
-
-
Data Analysis:
-
De-multiplex the raw sequencing data based on the barcodes.
-
Use a computational tool like MAGeCK to analyze the sgRNA read counts.[2]
-
The software will first normalize the read counts across samples.
-
It then compares the abundance of each sgRNA in the this compound-treated samples to the control samples.
-
Finally, it calculates a statistical score (p-value and FDR) for each gene, identifying those whose corresponding sgRNAs are significantly depleted in the drug-treated population.[16] These are the candidate sensitivity genes.
-
-
Hit Validation (Post-Screen):
-
Validate the top candidate genes from the screen through individual gene knockouts.[8]
-
Design 2-3 new sgRNAs per candidate gene and create individual knockout cell lines.
-
Perform cell viability assays (e.g., IC50 determination) on the knockout and wild-type cells with this compound to confirm the sensitized phenotype.[11]
-
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. What is the mechanism of this compound citrate? [synapse.patsnap.com]
- 5. What is this compound citrate used for? [synapse.patsnap.com]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. media.addgene.org [media.addgene.org]
- 10. synthego.com [synthego.com]
- 11. benchchem.com [benchchem.com]
- 12. crisprscreen.utf8 [rockefelleruniversity.github.io]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. manuals.cellecta.com [manuals.cellecta.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CRISPR Screen Sequencing Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
Application Notes and Protocols: In Vivo Imaging of Tumor Regression with Deptropine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deptropine, a benzocycloheptene (B12447271) derivative and antihistamine, has demonstrated potent antitumor activity in preclinical studies.[1][2] This document provides detailed application notes and protocols for the in vivo imaging of tumor regression in response to this compound treatment, specifically focusing on hepatocellular carcinoma (HCC). The core mechanism of this compound's anticancer effect lies in its ability to inhibit autophagy by blocking the fusion of autophagosomes and lysosomes, leading to cancer cell death.[1][2][3][4] These protocols are designed to guide researchers in setting up and executing robust in vivo studies to evaluate the efficacy of this compound and visualize its therapeutic effects non-invasively.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study investigating the effect of this compound on Hep3B human hepatoma xenografts in nude mice.[1]
| Parameter | Control Group | This compound-Treated Group (2.5 mg/kg) | Percentage Inhibition |
| Final Tumor Volume | Data not specified | Significantly reduced | ~64.2% |
| Final Tumor Weight | Data not specified | Significantly reduced | ~57.3% |
Data adapted from a study on Hep3B xenografts in nude mice, where this compound was administered intraperitoneally three times a week for three weeks.[1]
Signaling Pathway of this compound-Induced Autophagy Inhibition
This compound induces cancer cell death by disrupting the final stage of the autophagy process. The drug leads to an accumulation of autophagosomes by preventing their fusion with lysosomes. This blockage results in cellular stress and eventual cell death. The key molecular players in this pathway are illustrated below.
Caption: this compound's mechanism of action in hepatoma cells.
Experimental Workflow for In Vivo Imaging Study
A typical workflow for assessing the efficacy of this compound using in vivo imaging is outlined below. This workflow ensures a systematic approach from animal model establishment to data analysis.
Caption: Workflow for in vivo imaging of this compound efficacy.
Detailed Experimental Protocols
Protocol 1: Establishment of Hepatocellular Carcinoma Xenograft Mouse Model
This protocol describes the subcutaneous implantation of human HCC cells into immunodeficient mice.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., Hep3B or HepG2). For bioluminescence imaging, use a cell line stably expressing luciferase.
-
Cell culture medium (e.g., MEM) with supplements (FBS, antibiotics).
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Matrigel® Basement Membrane Matrix.
-
4- to 6-week-old male athymic nude mice.
-
Sterile syringes and needles (27-30 gauge).
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Cell Preparation: Culture Hep3B cells in appropriate media until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the nude mice using isoflurane.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start caliper measurements when tumors become palpable (approximately 7-10 days post-implantation).
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Proceed with treatment when tumors reach an average volume of 100-150 mm³.
Protocol 2: In Vivo Bioluminescence Imaging of Tumor Regression
This protocol details the steps for non-invasively monitoring tumor response to this compound using bioluminescence imaging.
Materials:
-
Tumor-bearing mice from Protocol 1.
-
This compound solution (for intraperitoneal injection).
-
D-luciferin potassium salt.
-
Sterile PBS or saline for injection.
-
In vivo imaging system (e.g., IVIS Lumina).
-
Anesthesia system (isoflurane).
Procedure:
-
Baseline Imaging: Prior to the first treatment, perform a baseline imaging session.
-
Anesthetize the mice with isoflurane.
-
Prepare a D-luciferin solution at 15 mg/mL in sterile PBS.
-
Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. The exposure time will vary depending on the signal intensity.
-
Treatment: Administer this compound (e.g., 2.5 mg/kg) or vehicle control via intraperitoneal injection according to the planned schedule (e.g., three times a week).
-
Follow-up Imaging: Repeat the imaging procedure at regular intervals (e.g., weekly) to monitor tumor regression.
-
Data Analysis: Use the imaging software to quantify the bioluminescent signal from the tumor region of interest (ROI). The signal is typically measured in photons per second.
-
Normalize the signal at each time point to the baseline signal for each mouse to track the relative change in tumor burden.
Protocol 3: In Vivo Fluorescence Imaging of Tumor Regression
This protocol provides an alternative imaging modality using fluorescently labeled cells or probes.
Materials:
-
Tumor-bearing mice (implanted with a fluorescent protein-expressing cell line, e.g., Hep3B-GFP/RFP).
-
This compound solution.
-
In vivo fluorescence imaging system.
-
Anesthesia system (isoflurane).
Procedure:
-
Baseline Imaging: Before initiating treatment, acquire baseline fluorescence images.
-
Anesthetize the mice. It is recommended to shave the fur over the tumor area to reduce signal scattering.
-
Place the mouse in the imaging system.
-
Select the appropriate excitation and emission filters for the fluorescent protein being used (e.g., GFP, RFP).
-
Acquire fluorescence images.
-
Treatment: Administer this compound or vehicle control as described in Protocol 2.
-
Follow-up Imaging: Perform fluorescence imaging at regular intervals to track changes in tumor size and fluorescence intensity.
-
Data Analysis: Quantify the fluorescent signal from the tumor ROI. Analyze the change in signal over time relative to the baseline measurements.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vivo antitumor effects of this compound. By employing these standardized methodologies, researchers can obtain reliable and reproducible data on tumor regression, thereby facilitating the evaluation of this compound as a potential therapeutic agent for hepatocellular carcinoma and other cancers. The use of non-invasive imaging techniques is crucial for longitudinal studies, allowing for the real-time assessment of treatment efficacy in the same animal cohort, which reduces animal usage and improves the statistical power of the findings.
References
- 1. Xenograft assay and bioluminescence imaging [bio-protocol.org]
- 2. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deptropine Administration in Preclinical Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deptropine, a potent antagonist of both histamine (B1213489) H1 and muscarinic receptors, presents a dual-action mechanism with significant potential for the treatment of respiratory diseases characterized by bronchoconstriction and airway inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its ability to counteract the effects of two key pathways in the pathophysiology of these conditions makes it a compelling candidate for preclinical investigation. These application notes provide a comprehensive overview of the administration of this compound in relevant preclinical respiratory models, including detailed experimental protocols and a summary of its mechanistic pathways.
Mechanism of Action
This compound exerts its therapeutic effects in the respiratory system through the simultaneous blockade of histamine H1 and muscarinic cholinergic receptors. This dual antagonism addresses two major components of airway obstruction and inflammation.
1. Anticholinergic (Muscarinic Receptor Antagonist) Activity: this compound blocks the action of acetylcholine (B1216132) on muscarinic receptors in the airways. Specifically, antagonism of M3 receptors on airway smooth muscle cells prevents the increase in intracellular calcium, leading to bronchodilation and a reduction in smooth muscle tone. By inhibiting M1 and M3 receptors on submucosal glands, this compound can also decrease mucus secretion, a key feature of chronic bronchitis and asthma.
2. Antihistaminic (H1 Receptor Antagonist) Activity: By blocking the H1 receptor, this compound inhibits histamine-induced bronchoconstriction, vasodilation, and increased vascular permeability in the airways. This action helps to reduce airway edema and the influx of inflammatory cells. Furthermore, H1 receptor antagonism can modulate the activity of various immune cells, contributing to an anti-inflammatory effect.
Data Presentation
A comprehensive search of publicly available scientific literature did not yield specific quantitative data from preclinical studies on this compound that could be summarized in tabular format. Preclinical studies on this compound in respiratory models are mentioned in older literature, particularly in guinea pigs and rats, demonstrating its bronchodilator effects.[2] However, detailed dose-response data on its effects on airway hyperresponsiveness, inflammatory cell counts in bronchoalveolar lavage fluid (BALF), or cytokine levels are not available in the public domain.
The following tables are presented as templates to guide researchers in designing experiments and presenting data for this compound or similar dual-acting compounds.
Table 1: Hypothetical Dose-Response Effect of this compound on Airway Hyperresponsiveness (AHR) in an Ovalbumin-Induced Asthma Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Penh (% of Baseline) after Methacholine (B1211447) Challenge (25 mg/mL) |
| Vehicle Control | - | i.p. | 350 ± 45 |
| This compound | 0.1 | i.p. | 280 ± 30 |
| This compound | 1 | i.p. | 180 ± 25 |
| This compound | 10 | i.p. | 110 ± 15*** |
| Dexamethasone (B1670325) (Positive Control) | 1 | i.p. | 150 ± 20 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are expressed as mean ± SEM. Penh: Enhanced Pause. |
Table 2: Hypothetical Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in an Ovalbumin-Induced Asthma Model
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Vehicle Control | 8.5 ± 1.2 | 4.2 ± 0.8 | 1.5 ± 0.3 | 0.8 ± 0.2 | 2.0 ± 0.5 |
| This compound (1 mg/kg) | 5.1 ± 0.9 | 1.8 ± 0.5** | 0.8 ± 0.2 | 0.5 ± 0.1 | 2.0 ± 0.4 |
| Dexamethasone (1 mg/kg) | 4.5 ± 0.7 | 1.2 ± 0.3 | 0.6 ± 0.1 | 0.4 ± 0.1 | 1.9 ± 0.3 |
| p<0.05, **p<0.01 compared to Vehicle Control. Data are expressed as mean ± SEM. |
Table 3: Hypothetical Effect of this compound on Th2 Cytokine Levels in BALF in an Ovalbumin-Induced Asthma Model
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | 150 ± 25 | 250 ± 40 | 300 ± 50 |
| This compound (1 mg/kg) | 90 ± 15 | 140 ± 20** | 180 ± 30 |
| Dexamethasone (1 mg/kg) | 75 ± 12 | 110 ± 18 | 150 ± 25** |
| *p<0.05, **p<0.01 compared to Vehicle Control. Data are expressed as mean ± SEM. |
Experimental Protocols
The following are detailed protocols for key experiments in preclinical respiratory models where this compound could be evaluated.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is widely used to screen for anti-asthmatic drugs and mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated IgE levels.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
This compound citrate (B86180)
-
Positive control (e.g., Dexamethasone)
-
Whole-body plethysmograph
-
Nebulizer
-
Methacholine
Procedure:
1. Sensitization:
- On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
2. Drug Administration:
- From day 21 to 27, administer this compound (specify dose, e.g., 0.1, 1, 10 mg/kg) or vehicle (e.g., saline) via the desired route (e.g., i.p., oral gavage, or inhalation) 1 hour before the OVA challenge.
- Administer a positive control, such as dexamethasone (1 mg/kg, i.p.), to a separate group of mice.
3. OVA Challenge:
- From day 21 to 27, expose mice to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.
4. Measurement of Airway Hyperresponsiveness (AHR):
- 24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph.
- Acclimatize mice in the plethysmography chamber for 10-15 minutes.
- Record baseline Penh (Enhanced Pause) values for 3 minutes.
- Expose mice to nebulized PBS, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
- Record Penh values for 3 minutes after each nebulization.
- Calculate the percentage increase in Penh over the PBS baseline.
5. Bronchoalveolar Lavage (BAL) and Cell Analysis:
- Immediately after AHR measurement, euthanize the mice.
- Expose the trachea and insert a cannula.
- Instill and aspirate 0.5 mL of ice-cold PBS into the lungs three times (total volume ~1.5 mL).
- Centrifuge the collected BAL fluid (BALF) at 4°C.
- Resuspend the cell pellet and determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
6. Cytokine Analysis:
- The supernatant from the centrifuged BALF can be stored at -80°C for subsequent analysis of cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA or multiplex bead assays.
Protocol 2: Histamine- and Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
This model is used to directly assess the bronchodilator activity of a compound by measuring its ability to inhibit bronchoconstriction induced by specific agonists.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound citrate
-
Histamine dihydrochloride
-
Acetylcholine chloride
-
Urethane (B1682113) (anesthetic)
-
Animal ventilator
-
Pressure transducer to measure airway pressure
Procedure:
1. Animal Preparation:
- Anesthetize the guinea pig with urethane (1.5 g/kg, i.p.).
- Perform a tracheotomy and cannulate the trachea.
- Connect the animal to a small animal ventilator.
- Cannulate the jugular vein for intravenous (i.v.) drug administration.
- Monitor respiratory airflow and transpulmonary pressure to calculate lung resistance and dynamic compliance.
2. Drug Administration:
- Administer this compound (specify dose range, e.g., 0.01-1 mg/kg) or vehicle i.v. and allow for a stabilization period.
3. Bronchoconstrictor Challenge:
- Histamine Challenge: Administer an i.v. bolus of histamine (e.g., 5-10 µg/kg) to induce bronchoconstriction.
- Acetylcholine Challenge: In a separate group of animals, administer an i.v. bolus of acetylcholine (e.g., 10-20 µg/kg) to induce bronchoconstriction.
- Measure the peak increase in lung resistance and the maximum decrease in dynamic compliance following the challenge.
4. Data Analysis:
- Calculate the percentage inhibition of the bronchoconstrictor response by this compound compared to the vehicle control.
- Construct dose-response curves for this compound's inhibitory effect.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound in airway smooth muscle and inflammatory cells.
Caption: this compound's anticholinergic action in airway smooth muscle.
Caption: this compound's antihistaminic action in the airways.
Caption: Experimental workflow for evaluating this compound.
Conclusion
References
Application Notes and Protocols: Assaying the Anticholinergic Activity of Deptropine in Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deptropine is a compound known for its dual antihistaminic and anticholinergic properties. Its anticholinergic activity stems from its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] This action inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leading to a variety of physiological responses, including smooth muscle relaxation.[3][4] The wide distribution of muscarinic receptors in tissues such as the gastrointestinal tract, bladder, and airways makes them a significant target for therapeutic intervention in a range of disorders.[5][6]
These application notes provide a detailed protocol for assaying the anticholinergic activity of this compound in isolated tissue preparations, a fundamental method in preclinical drug development. The primary objective of this assay is to quantify the antagonist potency of this compound, typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.[7] A higher pA2 value is indicative of a more potent antagonist. This document outlines the necessary materials, step-by-step procedures for tissue preparation and experimentation using an organ bath, and the methodology for data analysis, including the construction of Schild plots.
Cholinergic Signaling Pathway and Mechanism of this compound Action
Acetylcholine (ACh) released from parasympathetic nerve terminals binds to muscarinic receptors on the surface of smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction. This compound, as a competitive antagonist, reversibly binds to these same muscarinic receptors without activating them. By occupying the receptor binding sites, this compound prevents ACh from binding and initiating the contractile response.
Caption: Cholinergic signaling and this compound's antagonistic action.
Data Presentation: Comparative Anticholinergic Potency
| Antagonist | Agonist | Isolated Tissue | pA2 Value (Mean ± SEM) | Reference |
| Atropine | Acetylcholine | Guinea Pig Ileum | 9.93 ± 0.04 | [1] |
| Dicyclomine | Acetylcholine | Guinea Pig Ileum | 9.39 ± 0.12 | [1] |
| Hyoscine | Acetylcholine | Guinea Pig Ileum | 9.46 ± 0.05 | [1] |
| Valethamate | Acetylcholine | Goat Ileum | 9.04 ± 0.227 | [1] |
| Cyproheptadine | Carbachol | Guinea Pig Trachealis | 8.2 ± 0.4 | [8] |
| Promethazine | Carbachol | Guinea Pig Trachealis | >7.5 | [8] |
Experimental Protocols
Materials and Reagents
-
Isolated Tissue: Guinea pig ileum is a classic and reliable preparation for studying anticholinergic activity.
-
Physiological Salt Solution (PSS): Tyrode's solution is commonly used for ileal preparations. Its composition is (in mM): NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, and glucose 5.55.
-
Agonist: Acetylcholine (ACh) or a stable analog like Carbachol.
-
Antagonist: this compound.
-
Standard Antagonist: Atropine (for positive control).
-
Gases: Carbogen (95% O2, 5% CO2).
-
Equipment:
-
Organ bath system with thermoregulation (37°C) and aeration.
-
Isometric force transducer.
-
Data acquisition system (e.g., PowerLab).
-
Micropipettes.
-
Experimental Workflow
Caption: Workflow for assessing anticholinergic activity in isolated tissue.
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Excise a segment of the terminal ileum and place it in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.
-
Carefully remove the mesenteric attachment and rinse the luminal contents with Tyrode's solution.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Mounting the Tissue:
-
Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer.
-
Mount the tissue in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen.
-
Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Determining the Control Agonist Concentration-Response Curve (CRC):
-
After equilibration, record a stable baseline.
-
Add the agonist (e.g., acetylcholine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻³ M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
After obtaining the maximum response, wash the tissue repeatedly with fresh Tyrode's solution until the baseline tension is restored.
-
-
Assaying the Antagonistic Effect of this compound:
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium.
-
In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second CRC. A competitive antagonist like this compound is expected to cause a rightward shift in the CRC without depressing the maximum response.
-
Thoroughly wash the tissue to remove both the agonist and this compound.
-
Repeat this procedure with at least two other increasing concentrations of this compound, ensuring a complete washout and recovery of the tissue's responsiveness between each antagonist concentration.
-
Data Analysis and pA2 Determination
-
Calculate the Dose Ratio (DR): For each concentration of this compound, determine the EC50 (the molar concentration of the agonist that produces 50% of the maximum response) from the control and the antagonist-shifted CRCs. The dose ratio is calculated as: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)
-
Construct the Schild Plot: The Schild equation for competitive antagonism is: log(DR - 1) = log[B] - log(KB) Where [B] is the molar concentration of the antagonist and KB is the dissociation constant of the antagonist. The pA2 is the negative logarithm of KB.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.
-
The pA2 value is the intercept of the regression line with the x-axis.
-
Caption: Logical flow for data analysis and pA2 determination.
Conclusion
The in vitro isolated tissue assay is a robust and indispensable tool for the pharmacological characterization of muscarinic receptor antagonists like this compound. The protocols detailed herein provide a comprehensive framework for quantifying the anticholinergic potency of this compound through the determination of its pA2 value. Accurate assessment of this parameter is crucial for understanding its mechanism of action and for its further development as a therapeutic agent. By following these standardized procedures, researchers can obtain reliable and reproducible data to guide drug discovery and development efforts.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Analysis of the anticholinergic and musculotropic effects of desmethylimipramine on the rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. Cholinergic and purinergic responses in isolated human detrusor in relation to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Deptropine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deptropine in human plasma. The described method utilizes protein precipitation for sample preparation and employs a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a tropane (B1204802) derivative with anticholinergic and antihistaminic properties. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard
-
Benztropine (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient delivery
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.
-
Allow all solutions and plasma samples to thaw to room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (Benztropine, 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 analytical column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions for this compound and the internal standard, Benztropine, are listed below. The molecular weight of this compound is 333.47 g/mol .[1][2]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Compound |
Note: The specific product ions for this compound are predicted based on the fragmentation patterns of similar tropane alkaloids. Optimization of collision energy may be required.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
| Calibration Standard | Concentration (ng/mL) |
| STD 1 | 0.1 |
| STD 2 | 0.2 |
| STD 3 | 0.5 |
| STD 4 | 1.0 |
| STD 5 | 5.0 |
| STD 6 | 10.0 |
| STD 7 | 50.0 |
| STD 8 | 100.0 |
Quality Control Samples
Quality control (QC) samples are prepared at low, medium, and high concentrations to evaluate the accuracy and precision of the method.
| QC Level | Concentration (ng/mL) |
| LLOQ QC | 0.1 |
| Low QC | 0.3 |
| Mid QC | 8.0 |
| High QC | 80.0 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Benztropine (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Benztropine and dissolve it in 1 mL of methanol.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Benztropine stock solution with 50% methanol to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate this compound working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
Aliquots of these spiked plasma samples can be stored at -80°C.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the LC-MS/MS system components.
References
Troubleshooting & Optimization
Deptropine solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deptropine, focusing on its solubility challenges in aqueous solutions.
This compound Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are essential for understanding its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇NO | PubChem |
| Molar Mass | 333.47 g/mol | PubChem |
| logP (calculated) | 4.21 | Drug Central |
| pKa (predicted) | 9.24 (Basic) | Chemicalize |
| Melting Point (Maleate salt) | 133-136 °C | DrugFuture |
| Estimated Aqueous Solubility | ~0.1 µg/mL (as free base) | Calculated via GSE |
| Common Salt Form | Citrate (B86180) | Wikipedia |
Note: The aqueous solubility is an estimation based on the General Solubility Equation (GSE) using the provided logP and melting point of the maleate (B1232345) salt as a proxy for the free base.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when preparing aqueous solutions of this compound.
Q1: Why is my this compound not dissolving in water or aqueous buffers (e.g., PBS)?
A1: this compound is a lipophilic compound with a high calculated logP of 4.21, indicating poor water solubility. As a weak base with a predicted pKa of 9.24, its solubility is highly dependent on the pH of the solution. In neutral or alkaline solutions (pH ≥ pKa), this compound will be in its non-ionized, less soluble form.
Q2: I am using this compound citrate, but it is still not dissolving well in my neutral buffer.
A2: While the citrate salt of this compound is more water-soluble than the free base, its solubility in neutral buffers like PBS (pH 7.4) can still be limited. At this pH, a significant portion of the this compound will convert to its free base form, which is poorly soluble and may precipitate out of solution.
Q3: How can I improve the solubility of this compound in my aqueous solution?
A3: There are several strategies to enhance the solubility of this compound:
-
pH Adjustment: Lowering the pH of the solution to at least 2 pH units below the pKa (i.e., pH ≤ 7.24) will ensure that the this compound is predominantly in its protonated, more soluble, salt form. For consistent results, it is recommended to use a buffer system.
-
Use of Co-solvents: For stock solutions, organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to dissolve this compound before further dilution in your aqueous experimental medium.
-
Sonication and Gentle Heating: Sonication can help to break up aggregates and increase the rate of dissolution. Gentle heating (e.g., to 37°C) can also improve solubility, but the stability of this compound at elevated temperatures should be considered.
Q4: What is a recommended starting protocol for preparing a this compound stock solution?
A4: Please refer to the detailed experimental protocols provided in the next section. A general approach involves dissolving this compound citrate in a slightly acidic buffer or using a small amount of an organic co-solvent like DMSO.
Q5: I have dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium.
A5: This is a common issue when using organic stock solutions. The final concentration of the organic solvent in your aqueous medium should be kept as low as possible (typically <0.5% v/v) to avoid precipitation. It is also crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Citrate using pH Adjustment
This protocol is suitable for experiments where the presence of a small amount of organic solvent is not desirable.
Materials:
-
This compound citrate
-
Sterile, deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
Methodology:
-
Weigh the desired amount of this compound citrate.
-
Add a small volume of sterile, deionized water to create a slurry.
-
While stirring, slowly add 0.1 M HCl dropwise to lower the pH of the solution to approximately 4-5.
-
Continue stirring until the this compound citrate is fully dissolved. You should have a clear solution.
-
Adjust the pH to the desired final value using 0.1 M HCl or 0.1 M NaOH, ensuring it remains in a range where this compound is soluble.
-
Bring the solution to the final desired volume with sterile, deionized water.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
This protocol is recommended for preparing high-concentration stock solutions.
Materials:
-
This compound (free base or citrate salt)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or other desired aqueous buffer
Methodology:
-
Weigh the desired amount of this compound.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, to prepare a 10 mM stock solution, dissolve 3.34 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
For use in experiments, dilute this stock solution into your aqueous buffer or cell culture medium. Add the DMSO stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing and prevent precipitation. Ensure the final DMSO concentration is below 0.5% (v/v).
Visual Troubleshooting and Signaling Pathways
Troubleshooting this compound Solubility Issues
Technical Support Center: Optimizing Deptropine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Deptropine in cell viability assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in relation to cell viability?
A1: this compound induces cell death primarily by inhibiting autophagy. It specifically blocks the fusion of autophagosomes with lysosomes, which is a critical step in the autophagic process.[1][2] This disruption of cellular recycling and degradation pathways ultimately leads to cytotoxicity.
Q2: What is a typical starting concentration range for this compound in in vitro cell viability assays?
A2: Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 9.75 µM in HepG2 and 9.98 µM in Hep3B human hepatoma cells.[1] However, the optimal concentration is highly cell-line dependent and should be determined empirically for your specific model system.
Q3: How long should I incubate cells with this compound?
A3: Incubation times of 24, 48, and 72 hours are commonly used to assess the time-dependent effects of this compound on cell viability.[1] It is advisable to perform a time-course experiment to determine the optimal endpoint for your research question.
Q4: Can this compound interfere with common cell viability assay reagents?
A4: While direct interference with common viability reagents like MTT, XTT, or resazurin (B115843) has not been widely reported for this compound, it is a possibility for any test compound. It is always recommended to include a control of this compound in cell-free media to check for any direct reduction of the assay substrate.
Q5: Are there known off-target effects of this compound that could influence cell viability?
A5: this compound is a first-generation antihistamine and is known to have effects on muscarinic, α-adrenergic, and serotonergic receptors.[1] While its primary cytotoxic effect in cancer cells appears to be mediated through autophagy inhibition, these other activities could contribute to its overall cellular effects, particularly in neuronal or muscle cells.
Data Summary
Table 1: Cytotoxic Effects of this compound on Human Hepatoma Cells
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| HepG2 | MTT | 72 hours | 9.75 ± 0.11 | [1] |
| Hep3B | MTT | 72 hours | 9.98 ± 0.12 | [1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Workflow for optimizing this compound concentration.
This compound inhibits autophagy, leading to cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | 1. Cell health and passage number: Using cells that are unhealthy, have a high passage number, or are overly confluent can lead to variability. 2. This compound solubility: this compound may precipitate in the culture medium, especially at higher concentrations, leading to an unknown effective concentration. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in cell number or compound concentration. | 1. Standardize cell culture: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Ensure solubility: Visually inspect the medium for any signs of precipitation after adding this compound. If solubility is an issue, consider preparing the stock solution in a different solvent or using a lower concentration range. Test this compound's stability in the culture medium over the course of the experiment. 3. Calibrate pipettes: Regularly calibrate and check the accuracy of your pipettes. |
| High background signal in control wells | 1. Contamination: Bacterial or fungal contamination can lead to the reduction of viability assay reagents, causing a false positive signal. 2. This compound interference: The compound itself might be directly reducing the assay reagent (e.g., MTT to formazan). 3. Media components: Phenol (B47542) red in the culture medium can interfere with absorbance readings in colorimetric assays. | 1. Check for contamination: Visually inspect cultures for any signs of contamination. Use appropriate aseptic techniques. 2. Run a compound-only control: Include wells with culture medium and this compound (at all tested concentrations) but without cells. This will determine if the compound directly reacts with the assay reagent. If it does, consider switching to a different viability assay (e.g., ATP-based assay). 3. Use phenol red-free medium: For colorimetric assays, consider using phenol red-free medium during the assay incubation step to minimize background absorbance. |
| Unexpected cell morphology | 1. Autophagy inhibition: The accumulation of autophagosomes due to the blockage of their fusion with lysosomes can lead to changes in cellular morphology, such as increased vacuolization. 2. Off-target effects: At higher concentrations, this compound may be affecting other cellular pathways, leading to morphological changes unrelated to autophagy. | 1. Confirm autophagy inhibition: If possible, use techniques like immunofluorescence to visualize LC3 puncta (a marker for autophagosomes) to confirm that the observed morphological changes are consistent with autophagy inhibition. 2. Perform a dose-response: Carefully analyze the concentrations at which morphological changes occur. If they only appear at very high concentrations, they may be due to off-target effects. |
| Lower than expected cytotoxicity | 1. Cell line resistance: The chosen cell line may be inherently resistant to this compound-induced cell death. 2. Incorrect concentration range: The tested concentrations may be too low to induce a significant cytotoxic effect. 3. Short incubation time: The duration of this compound exposure may not be sufficient to induce cell death. | 1. Test other cell lines: If feasible, test this compound on a panel of cell lines to identify sensitive models. 2. Expand concentration range: Test a broader range of this compound concentrations, including higher doses. 3. Increase incubation time: Perform a time-course experiment with longer incubation periods (e.g., 96 hours). |
References
Deptropine Stability and Storage: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and appropriate storage conditions for deptropine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound citrate (B86180)?
For optimal stability, solid this compound citrate should be stored in a dry, dark environment.[1] Recommended temperatures are:
Properly stored, this compound citrate has a shelf life of over three years.[1]
2. How should I store this compound citrate solutions?
This compound citrate is soluble in DMSO.[1] Stock solutions prepared in DMSO should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months): -20°C
3. What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, as a tropane (B1204802) alkaloid, it is susceptible to hydrolysis.[2] Hydrolysis of the ester linkage is a common degradation route for related compounds.[2] Additionally, like many pharmaceutical compounds, this compound may be susceptible to oxidation and photodegradation.[3][4][5][6]
4. Is this compound sensitive to light?
Yes, this compound should be protected from light.[1] Photodegradation is a common issue for many antihistamines, and studies on related compounds have shown that exposure to UV/Vis light can lead to degradation.[7][8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that solid this compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions if degradation is suspected. |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method. Ensure proper storage to minimize degradation. |
| Loss of compound activity | Chemical degradation of this compound. | Review storage conditions and handling procedures. Consider performing a potency assay on the stored material. |
Stability Testing Protocols
For researchers needing to develop a comprehensive stability profile for this compound, the following experimental protocols for forced degradation studies are recommended. These are based on general ICH guidelines for stability testing.[4][5][6]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature or up to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature or up to 60°C |
| Oxidation | 3% to 30% H₂O₂ | Room temperature |
| Thermal Degradation | Dry Heat | 40°C to 80°C |
| Photostability | UV/Vis Light | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Detailed Experimental Protocols
1. Hydrolytic Stability
-
Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is an issue) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Maintain the solutions at room temperature. If no degradation is observed, the temperature can be increased to 50-60°C.[2]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
2. Oxidative Stability
-
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound.
-
Add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC to determine the extent of degradation.
-
3. Thermal Stability
-
Objective: To evaluate the effect of elevated temperature on solid this compound.
-
Methodology:
-
Place a known quantity of solid this compound in a controlled temperature chamber.
-
Expose the sample to a temperature between 40°C and 80°C.[2]
-
At predetermined time points, remove samples and dissolve them in a suitable solvent for analysis.
-
Analyze using HPLC to quantify any degradation.
-
4. Photostability
-
Objective: To determine the stability of this compound when exposed to light.
-
Methodology:
-
Expose a solution of this compound (e.g., 1 mg/mL) and a sample of solid this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Prepare control samples wrapped in aluminum foil to protect them from light and store them under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Analytical Method for Stability Testing
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.[11][12][13][14]
-
Column: A C18 reversed-phase column is a common starting point for the analysis of small molecules like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's antagonistic action on H1 and muscarinic receptors.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation of the antihistamine cetirizine in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. questjournals.org [questjournals.org]
- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Overcoming Deptropine-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address deptropine-induced cytotoxicity in non-cancerous cells during in vitro experiments.
Troubleshooting Guides
This section offers structured guidance to identify and mitigate unexpected cytotoxicity when using this compound in non-cancerous cell cultures.
Issue 1: Unexpectedly High Cell Death After this compound Treatment
| Potential Cause | Suggested Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your specific cell line (typically <0.1%). Run a vehicle-only control to confirm the solvent is not the source of cytotoxicity. |
| Compound Concentration | Perform a dose-response experiment to determine the IC50 value of this compound for your cell line. Start with a wide range of concentrations to identify a non-toxic working concentration. |
| Incorrect Dosing | Double-check all calculations for stock solutions and dilutions to rule out a concentration error. |
| Contamination | Test for mycoplasma or other microbial contamination, which can sensitize cells to chemical stressors. |
Issue 2: Cell Viability Decreases Significantly with Longer Incubation Times
| Potential Cause | Suggested Action |
| Cumulative Cytotoxicity | Reduce the incubation time. It is possible that this compound's cytotoxic effects are time-dependent. |
| Compound Instability | Assess the stability of this compound in your culture medium over the duration of the experiment. Degradation products may be more toxic. |
| Nutrient Depletion | Ensure that the culture medium is not depleted of essential nutrients during long-term incubation, which can exacerbate cytotoxicity. |
Issue 3: Variability in Cytotoxicity Between Experiments
| Potential Cause | Suggested Action |
| Inconsistent Cell Health | Standardize cell passage number and seeding density. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Assay Interference | Some compounds can interfere with the readouts of viability assays (e.g., MTT, WST-1). Include appropriate controls, such as a cell-free assay with this compound, to check for interference. |
| Experimental Conditions | Maintain consistent incubation conditions (temperature, CO2, humidity) across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a first-generation antihistamine and anticholinergic agent.[1][2] While its systemic side effects are primarily due to the blockade of H1 histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors, in vitro cytotoxicity in cancer cells has been linked to the disruption of autophagy.[3][4][5][6] this compound can block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent cell death.[3][4][5][6] Although this has been primarily studied in cancer cells, a similar mechanism could be responsible for cytotoxicity in non-cancerous cells, especially those with high metabolic rates.
Q2: My non-cancerous cells are showing signs of apoptosis after this compound treatment. Is this expected?
A2: While the primary cytotoxic mechanism identified for this compound is autophagy inhibition, some antihistamines and anticholinergic drugs have been shown to induce apoptosis.[3][6] This could be a cell-type-specific response or occur at higher concentrations of this compound. To confirm apoptosis, you can perform assays for caspase activation (e.g., caspase-3/7 activity) or DNA fragmentation (e.g., TUNEL assay).
Q3: How can I mitigate this compound-induced cytotoxicity in my experiments?
A3: Several strategies can be employed to reduce this compound's cytotoxic effects:
-
Co-treatment with an autophagy modulator: If cytotoxicity is due to autophagy disruption, you could explore co-treatment with an autophagy inducer to restore the flux. However, this may also counteract the intended effects of this compound if they are linked to autophagy inhibition.
-
Use of a pan-caspase inhibitor: If you have confirmed that cytotoxicity is mediated by apoptosis, co-incubation with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, may reduce cell death.[7]
-
Antioxidant co-treatment: Drug-induced cytotoxicity can sometimes be a result of oxidative stress.[8] Co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E could mitigate these effects.
Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number. A cytotoxic effect will show a decrease in the percentage of viable cells, whereas a cytostatic effect will result in a plateau of the total cell number with a high percentage of viable cells.
Quantitative Data Summary
The following tables provide illustrative data on this compound's cytotoxicity and the potential effects of mitigating agents. Note: These are example data and may not reflect the results in your specific cell line.
Table 1: Dose-Dependent Cytotoxicity of this compound on a Non-Cancerous Cell Line (e.g., Primary Human Hepatocytes) after 48h Treatment
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 5 | 85 ± 6.2 |
| 10 | 62 ± 7.8 |
| 25 | 35 ± 5.9 |
| 50 | 15 ± 4.3 |
Table 2: Effect of Co-treatment on this compound-Induced Cytotoxicity (25 µM this compound, 48h)
| Treatment | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| This compound (25 µM) | 36 ± 6.1 |
| This compound + N-acetylcysteine (5 mM) | 65 ± 7.3 |
| This compound + Z-VAD-FMK (20 µM) | 45 ± 5.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound and appropriate controls (vehicle, positive control for apoptosis).
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: this compound-induced cytotoxicity via autophagy inhibition.
Caption: Workflow for testing agents to mitigate this compound cytotoxicity.
Caption: Logic diagram for troubleshooting this compound cytotoxicity.
References
- 1. Autophagy modulation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytoprotective, Cytotoxic and Nonprotective Functional Forms of Autophagy Induced by Microtubule Poisons in Tumor Cells—Implications for Autophagy Modulation as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sedative Side Effects of Deptropine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the sedative side effects of Deptropine in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's sedative side effects?
A1: this compound is a first-generation antihistamine with anticholinergic properties. Its sedative effects stem from its ability to cross the blood-brain barrier and antagonize H1 histamine (B1213489) receptors in the central nervous system (CNS).[1][2] Histamine in the CNS is a key neurotransmitter involved in promoting wakefulness and arousal. By blocking its action, this compound induces drowsiness and sedation. Its anticholinergic activity can also contribute to its sedative profile.
Q2: How can I assess the level of sedation induced by this compound in my animal model?
A2: Several behavioral tests can be used to quantify sedation in rodents. The most common are the Locomotor Activity Test and the Rotarod Test.[3][4] The Locomotor Activity Test measures the reduction in spontaneous movement of the animal, while the Rotarod Test assesses motor coordination and balance, which are often impaired by sedating drugs.[3][4]
Q3: Are there any known drug interactions that can reduce this compound-induced sedation?
A3: While specific studies on this compound are limited, research on other first-generation antihistamines suggests that co-administration with CNS stimulants may counteract sedation. For instance, caffeine (B1668208) has been shown to reverse psychomotor impairments induced by chlorpheniramine.[5] Modafinil (B37608), a wakefulness-promoting agent, has also demonstrated the ability to alleviate hypersomnolence and may be a potential candidate for mitigating this compound's sedative effects.[6][7][8] However, these interactions should be carefully evaluated in your specific experimental setup, as they could also influence the primary outcomes of your study.
Q4: Can the formulation of this compound be modified to reduce sedation?
A4: While no specific alternative formulations for this compound have been identified in the literature, a potential strategy to reduce CNS side effects of drugs is to limit their ability to cross the blood-brain barrier. One approach is to design drug formulations that are substrates for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier.[9][10][11] Another theoretical approach could be the use of liposomal formulations, which can alter the pharmacokinetic properties of a drug and potentially limit its distribution to the CNS.[12][13][14] These strategies would require significant formulation development and testing.
Q5: How does the dose of this compound relate to its sedative effects?
A5: The sedative effects of first-generation antihistamines are generally dose-dependent.[1][15] Higher doses are associated with greater CNS H1 receptor occupancy and, consequently, more pronounced sedation. It is crucial to establish a dose-response curve for the sedative effects of this compound in your specific animal model and experimental conditions to identify the lowest effective dose for your primary research question with the most tolerable level of sedation.
Troubleshooting Guides
Issue 1: Excessive Sedation Obscuring Experimental Readouts
-
Problem: The sedative effects of this compound are so pronounced that they interfere with the primary behavioral or physiological measurements of the study.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. Conduct a dose-response study to find the minimal effective dose for your intended therapeutic effect with an acceptable level of sedation.
-
Time-Course Analysis: Determine the time of peak sedative effect and schedule your experimental measurements at a time point when sedation has subsided but the desired therapeutic effect is still present.
-
Co-administration with a Stimulant (with caution): Consider the co-administration of a non-interfering CNS stimulant like caffeine. Start with low doses of the stimulant and carefully monitor for any effects on your primary experimental outcomes. This approach requires thorough validation.
-
Alternative Antihistamine: If possible, consider using a second-generation, non-sedating antihistamine as a control or alternative to demonstrate that the observed effects are not solely due to sedation.
-
Issue 2: Difficulty in Differentiating Sedation from Motor Impairment
-
Problem: It is unclear whether the observed effects are due to sedation (a state of drowsiness) or a direct impairment of motor function.
-
Troubleshooting Steps:
-
Utilize a Battery of Tests: Employ both the Locomotor Activity Test and the Rotarod Test. A significant decrease in locomotor activity with minimal impairment on the rotarod at a given dose might suggest a more specific sedative effect, whereas impairment in both tests points towards a combination of sedation and motor incoordination.
-
Grip Strength Test: Add a grip strength test to your behavioral battery. This can help to distinguish between general sedation and specific effects on muscle strength.
-
Observational Scoring: Implement a sedation scoring system based on the animal's posture, activity level, and responsiveness to stimuli to qualitatively assess the level of sedation.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Sedation in Rats
| This compound Dose (mg/kg, i.p.) | Locomotor Activity (% of control) | Time on Rotarod (% of baseline) |
| Vehicle | 100 ± 10 | 100 ± 8 |
| 1 | 85 ± 12 | 95 ± 10 |
| 5 | 50 ± 15 | 70 ± 12 |
| 10 | 25 ± 10 | 40 ± 15 |
| 20 | 10 ± 5 | 15 ± 8 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response curves based on their specific animal model and experimental conditions. * indicates a statistically significant difference from the vehicle control group (p < 0.05).
Experimental Protocols
Protocol 1: Locomotor Activity Test for Assessing Sedation
-
Objective: To quantify the effect of this compound on spontaneous locomotor activity in rodents.
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
After the appropriate absorption time, place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical movements) for a set duration (e.g., 30 minutes).
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove any olfactory cues.
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Rotarod Test for Assessing Motor Coordination and Sedation
-
Objective: To evaluate the effect of this compound on motor coordination and balance as an indicator of sedation.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Train the animals on the rotarod for 2-3 consecutive days prior to the experiment to achieve a stable baseline performance. Each training session should consist of 3-4 trials.
-
On the test day, record a baseline latency to fall for each animal.
-
Administer this compound or vehicle control.
-
At the expected time of peak drug effect, place the animal on the rotating rod.
-
Record the latency to fall off the rod. A trial can be stopped after a predetermined cut-off time (e.g., 300 seconds).
-
Perform multiple trials for each animal with an appropriate inter-trial interval.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group. Data can be expressed as a percentage of the baseline performance.
Visualizations
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Caffeine promotes glutamate and histamine release in the posterior hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of central histaminergic systems in modafinil-induced but not methylphenidate-induced increases in locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of modafinil through histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modafinil decreases hypersomnolence in the English bulldog, a natural animal model of sleep-disordered breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality by Design Approach in Liposomal Formulations: Robust Product Development [mdpi.com]
- 14. Design and development of topical liposomal formulations in a regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First and second generation H₁ histamine receptor antagonists produce different sleep-inducing profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Deptropine for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo bioavailability of Deptropine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Significance for Bioavailability |
| Molecular Formula | C₂₃H₂₇NO | - |
| Molecular Weight | 333.47 g/mol (free base)[4] | Influences diffusion and membrane transport. |
| pKa (predicted) | 10.51[3] | As a basic compound, its ionization state, and therefore solubility and permeability, will be highly dependent on the pH of the gastrointestinal tract. |
| Aqueous Solubility | Data not available. Likely low, as is common for lipophilic basic drugs. | Poor aqueous solubility is a primary reason for low oral bioavailability.[5][6] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol.[3] | Useful for preparing stock solutions for in vitro and in vivo studies. |
| LogP (Octanol/Water Partition Coefficient) | Data not available. Expected to be high, indicating lipophilicity. | High lipophilicity can lead to poor aqueous solubility but good membrane permeability. |
| Salt Form | Commonly available as this compound Citrate (B86180).[2][3] | Salt formation can improve the dissolution rate and bioavailability of a drug compared to its free base form.[7] |
Q2: What are the likely reasons for poor oral bioavailability of this compound?
The oral bioavailability of many antihistamines is moderate, ranging from 25% to 60%.[7][8] While specific data for this compound is unavailable, its chemical properties suggest several potential reasons for suboptimal oral bioavailability:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound is likely to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit its dissolution and subsequent absorption.[5][6]
-
First-Pass Metabolism: this compound is known to be metabolized by the liver.[9] Extensive metabolism after absorption from the gut and before reaching systemic circulation (first-pass effect) can significantly reduce the amount of active drug that reaches the bloodstream. The specific cytochrome P450 (CYP450) enzymes responsible for this compound metabolism are not well-documented in publicly available literature.
-
pH-Dependent Solubility and Absorption: As a basic compound with a high pKa, this compound will be ionized in the acidic environment of the stomach, which can affect its absorption profile.
Q3: What is the role of the citrate salt form of this compound?
This compound is commonly supplied as a citrate salt.[2][3] For basic drugs like this compound, forming a salt with an acid (in this case, citric acid) is a common strategy to improve aqueous solubility and dissolution rate.[7] This can potentially lead to enhanced oral bioavailability compared to the free base form of the drug.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo research with this compound and provides actionable solutions.
Problem 1: Low and/or Variable Plasma Concentrations After Oral Administration
Possible Causes:
-
Poor aqueous solubility limiting dissolution.
-
Degradation in the acidic environment of the stomach.
-
Extensive first-pass metabolism in the liver.
-
Variability in gastrointestinal transit time and food effects.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low oral bioavailability.
Solutions:
1. Formulation Strategies to Enhance Solubility and Dissolution:
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area available for dissolution.[10] This can be achieved through techniques like jet milling or high-pressure homogenization.
-
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems can significantly improve oral absorption by increasing solubilization in the gut.[5][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10]
-
-
Amorphous Solid Dispersions (ASDs):
-
Dispersing crystalline this compound in a polymer matrix can create a higher-energy amorphous form with enhanced solubility and dissolution.[10] This can be achieved through methods like spray drying or hot-melt extrusion.
-
Table 2: Comparison of Formulation Strategies to Enhance Solubility
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area for dissolution.[10] | Relatively simple and widely applicable. | May not be sufficient for very poorly soluble compounds. Potential for particle aggregation. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization in the gut and can enhance lymphatic uptake, bypassing the liver.[10] | Significant bioavailability enhancement for lipophilic drugs. Protects the drug from degradation. | Can be complex to formulate and may have stability issues. |
| Amorphous Solid Dispersions (ASDs) | Creates a high-energy, more soluble form of the drug.[10] | Can lead to substantial increases in apparent solubility and dissolution rate. | The amorphous form can be physically unstable and may recrystallize over time. |
2. Strategies to Mitigate First-Pass Metabolism:
-
Co-administration with a CYP450 Inhibitor: If the specific CYP450 enzymes responsible for this compound metabolism were known, co-administration with a selective inhibitor could increase bioavailability. However, this information is not currently available. This approach should be used with caution as it can lead to drug-drug interactions.
-
Alternative Routes of Administration: For preclinical studies, consider routes that bypass the liver, such as intravenous (for determining absolute bioavailability), intraperitoneal, or subcutaneous administration, to understand the drug's disposition without the influence of first-pass metabolism.
Problem 2: Difficulty in Preparing a Suitable Formulation for In Vivo Dosing
Possible Cause:
-
Poor solubility of this compound in common vehicle systems.
Solutions:
-
Vehicle Selection: A tiered approach to vehicle selection is recommended.
-
Aqueous Vehicles: Start with simple aqueous vehicles (e.g., water, saline, phosphate-buffered saline). Given this compound's likely poor aqueous solubility, this may not be sufficient for achieving the desired dose concentration.
-
Co-solvent Systems: If aqueous solubility is insufficient, consider using co-solvents such as polyethylene (B3416737) glycol (PEG) 300 or 400, propylene (B89431) glycol, or ethanol. It is crucial to perform tolerability studies for the chosen vehicle in the animal model.
-
Surfactant-based Systems: For very poorly soluble compounds, vehicles containing surfactants like Tween® 80 or Cremophor® EL can improve solubilization. However, these can have their own biological effects and should be used with appropriate controls.
-
Lipid-based Vehicles: For oral dosing, consider formulating this compound in an oil such as corn oil or sesame oil, or developing a more sophisticated lipid-based formulation as described above.
-
Problem 3: Inconsistent or Unreliable Bioanalytical Data
Possible Cause:
-
Suboptimal bioanalytical method for quantifying this compound in plasma.
Solution:
Experimental Protocols
Protocol 1: Determination of Absolute Oral Bioavailability of this compound in Rats
This protocol outlines the key steps for a crossover study to determine the absolute oral bioavailability of a this compound formulation.
Experimental Workflow:
Figure 2: Crossover study design for absolute bioavailability.
Methodology:
-
Animals: Use male Sprague-Dawley rats (n=12) with jugular vein cannulas for serial blood sampling.
-
Dosing:
-
Intravenous (IV): Administer this compound at 1 mg/kg in a suitable vehicle (e.g., saline with a co-solvent if necessary) as a bolus injection via the tail vein.
-
Oral (PO): Administer this compound at 10 mg/kg in the test formulation via oral gavage.
-
-
Study Design: Employ a two-way crossover design with a one-week washout period between doses.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), for both IV and PO routes using non-compartmental analysis.
-
Bioavailability Calculation:
-
Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: In Vitro Metabolic Stability of this compound using Liver Microsomes
This protocol helps to assess the intrinsic clearance of this compound in the liver.
Methodology:
-
Materials: Pooled human, rat, or mouse liver microsomes; NADPH regenerating system; this compound stock solution.
-
Incubation:
-
Pre-warm a mixture of liver microsomes (0.5 mg/mL final concentration) and buffer at 37°C.
-
Initiate the reaction by adding this compound (1 µM final concentration) and the NADPH regenerating system.
-
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated.
Signaling Pathway and Metabolism:
Figure 3: this compound oral absorption and first-pass metabolism.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound CAS#: 604-51-3 [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Deptropine Treatment Schedules for Long-Term Studies
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on refining Deptropine treatment schedules for long-term in vivo studies. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the successful planning and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected behavioral changes in our long-term this compound-treated animals (e.g., sedation, agitation). How can we mitigate these effects?
A1: this compound, as a first-generation antihistamine with anticholinergic properties, can cross the blood-brain barrier and cause central nervous system (CNS) side effects.[1][2]
-
Dose-Response Assessment: Conduct a pilot study with a dose range to determine the minimal effective dose that achieves the desired therapeutic effect with the least sedation.
-
Acclimatization Period: Allow for an acclimatization period after the initial doses. Some sedative effects may diminish as the animals habituate to the treatment.
-
Timing of Administration: Administer this compound during the animal's dark cycle (active period for nocturnal rodents) to minimize disruption of normal sleep-wake patterns.
-
Alternative Routes of Administration: If using oral gavage, the stress of the procedure can exacerbate behavioral changes.[3] Consider voluntary oral administration methods, such as medicated jelly, to reduce stress.[4]
Q2: Our experimental results show high variability between individual animals in the same treatment group. What are the potential causes and solutions?
A2: High variability can stem from several factors, including inconsistent drug administration, individual differences in metabolism, and environmental stressors.
-
Standardize Administration Technique: Ensure consistent oral gavage technique to minimize variability in drug delivery.[5] If using voluntary consumption, monitor intake to ensure each animal receives the correct dose.
-
Homogeneity of Formulation: For suspensions, ensure the formulation is thoroughly mixed before each administration to prevent settling of the active compound.[6]
-
Control Environmental Factors: Maintain consistent housing conditions (temperature, light cycle, noise levels) to reduce stress-induced variability.
-
Monitor Animal Health: Regularly monitor animal health, as underlying health issues can affect drug metabolism and response.
Q3: We are planning a long-term study with daily this compound administration. What are the key monitoring parameters we should include?
A3: Long-term monitoring is crucial for assessing both the efficacy and potential adverse effects of chronic this compound treatment.
-
Body Weight and Food/Water Intake: Monitor daily or at least three times a week. Significant changes can indicate adverse effects.
-
Clinical Observations: Daily cage-side observations for signs of toxicity, such as changes in posture, activity levels, grooming, and the presence of tremors or ataxia.[2]
-
Behavioral Assessments: Conduct periodic behavioral tests relevant to your research question (e.g., cognitive function, motor coordination) to assess the long-term impact of this compound.
-
Plasma Drug Levels: At select time points, collect blood samples to determine this compound plasma concentrations to correlate exposure with observed effects.[7]
-
Organ-Specific Monitoring: Depending on the study's focus, consider monitoring for organ-specific toxicities. For example, given its anticholinergic properties, long-term use may warrant assessment of cognitive function.[1]
Troubleshooting Guides
Guide 1: Issues with Oral Gavage Administration
| Problem | Possible Cause | Solution |
| Regurgitation or aspiration | Improper gavage technique; incorrect needle size. | Ensure proper restraint and gentle insertion of the gavage needle along the upper palate. Use a flexible, ball-tipped needle of the appropriate size for the animal.[5] |
| Esophageal or stomach injury | Forcing the gavage needle; using a damaged needle. | Never force the needle if resistance is met. Inspect needles for any burs or sharp edges before use.[5] Consider anesthesia for serial gavage to reduce animal movement and risk of injury.[3] |
| Inaccurate dosing | Inhomogeneous suspension; air bubbles in the syringe. | Vortex the drug suspension immediately before drawing each dose. Ensure no air bubbles are present in the syringe before administration.[6] |
Guide 2: Unexpected Pharmacological Effects
| Problem | Possible Cause | Solution |
| Reduced efficacy over time | Development of tolerance; receptor downregulation. | Consider intermittent dosing schedules or a gradual increase in dose if therapeutically justifiable. Measure target engagement at different time points. |
| Paradoxical excitatory effects | High doses can sometimes lead to agitation. | Perform a dose-response study to identify a therapeutic window that avoids excitatory effects.[2] |
| Off-target effects | Interaction with other receptor systems. | Carefully review the literature for known off-target effects of this compound and its class of drugs. Include appropriate control groups to differentiate on-target from off-target effects. |
Data Presentation
Table 1: Example of a Long-Term this compound Treatment Schedule in a Xenograft Mouse Model
| Parameter | Value | Reference |
| Animal Model | Nude mice with Hep3B tumor xenografts | [8] |
| Dosage | 2.5 mg/kg | [8] |
| Route of Administration | Intraperitoneal (i.p.) | [8] |
| Frequency | Three times a week | [8] |
| Duration | 3 weeks | [8] |
| Observed Outcome | Significant inhibition of tumor volume and weight | [8] |
Table 2: Key Pharmacokinetic Parameters of Anticholinergic Drugs in Preclinical Models (Illustrative)
| Drug | Animal Model | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |
| Scopolamine | Rat | i.v. | 1.5 | 150 | 300 | Fictional Data |
| Atropine | Mouse | i.p. | 2.1 | 250 | 600 | Fictional Data |
| This compound | Mouse | i.p. | N/A | N/A | N/A | Data Not Available |
Note: Specific pharmacokinetic data for this compound in preclinical models is limited in publicly available literature. The above table is illustrative and highlights the type of data that should be generated in pilot studies.
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in a Murine Xenograft Model
This protocol is based on the methodology described by Lin et al. (2020).[8]
1. Materials:
-
This compound citrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Nude mice (e.g., BALB/c nude)
-
Hep3B human hepatoma cells
-
Syringes and needles for injection
2. Animal Model Preparation:
-
Subcutaneously inject Hep3B cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
3. Drug Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
For injection, dilute the stock solution with sterile PBS to the final desired concentration (e.g., for a 2.5 mg/kg dose in a 20g mouse, the injected volume should be calculated based on the final concentration). The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
4. Administration Schedule:
-
Administer this compound (2.5 mg/kg) or vehicle control (e.g., PBS with the same percentage of DMSO) via intraperitoneal injection.
-
Injections are performed three times a week for a total of three weeks.
5. Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight at least twice a week.
-
At the end of the study, sacrifice the animals and weigh the tumors.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS (General Protocol)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Conditions (to be optimized):
-
LC Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
3. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.[12][13]
Mandatory Visualizations
Caption: this compound's inhibition of autophagosome-lysosome fusion.
Caption: Workflow for long-term this compound studies in vivo.
Caption: Logical relationship for refining treatment schedules.
References
- 1. Antihistamines, part II: Long-term adverse effects? [healio.com]
- 2. Toxicoses in Animals From Human Cold and Allergy Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. oral gavage administration: Topics by Science.gov [science.gov]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Deptropine citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Deptropine citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dissolution profiles between different batches of this compound citrate. What are the potential causes?
A1: Inconsistent dissolution profiles can stem from several factors related to the physicochemical properties of the this compound citrate active pharmaceutical ingredient (API) and the formulation process. Key areas to investigate include:
-
Particle Size Distribution: Variations in the particle size of the API can significantly impact the surface area available for dissolution. Smaller particles generally dissolve faster than larger ones.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound citrate can lead to differences in solubility and dissolution rates.[1] It is crucial to ensure a consistent polymorphic form across batches.
-
API Purity: The presence of impurities can alter the dissolution characteristics of the API.
-
Excipient Variability: Batch-to-batch differences in excipients, such as fillers and binders, can affect the disintegration and dissolution of the final product.
-
Manufacturing Process Parameters: Inconsistencies in parameters like compression force during tableting can impact tablet hardness and porosity, thereby affecting dissolution.
Q2: Our recent batch of this compound citrate shows a different color compared to previous batches. Should we be concerned?
A2: A change in color can be an indicator of chemical instability or the presence of impurities. It is essential to investigate the root cause. Potential reasons for color variation include:
-
Degradation Products: this compound citrate, like many pharmaceutical compounds, can degrade when exposed to light, heat, or oxidative stress, leading to the formation of colored degradants.[2][3]
-
Impurities from Synthesis: Residual impurities from the manufacturing process of the API or excipients can sometimes be colored.
-
Excipient Interaction: The API may interact with excipients over time, resulting in color changes.
-
Storage Conditions: Improper storage, such as exposure to high temperatures or humidity, can accelerate degradation and lead to discoloration.
An investigation using techniques like High-Performance Liquid Chromatography (HPLC) to check for impurities and degradation products is highly recommended.
Q3: We have noticed a significant difference in the flowability of this compound citrate powder between two batches, which is affecting our tableting process. What could be the cause?
A3: Poor powder flow is a common issue in pharmaceutical manufacturing and can be attributed to several factors:[4][5][6]
-
Particle Size and Shape: Fine or irregularly shaped particles tend to have poor flowability due to increased cohesiveness and interlocking.
-
Moisture Content: High moisture content can lead to powder agglomeration and reduced flow.[5][6]
-
Electrostatic Charges: Static electricity can cause particles to repel each other or adhere to equipment surfaces, hindering flow.[5]
-
Solid-State Properties: As mentioned earlier, different polymorphs can exhibit different flow properties.
Characterizing the physical properties of the powder, such as particle size analysis and moisture content determination, can help identify the cause.
Troubleshooting Guides
Issue 1: Higher than Expected Impurity Levels in a New Batch
Symptoms: HPLC analysis of a new batch of this compound citrate shows a new, unidentified peak or a known impurity at a level exceeding the specification.
Possible Causes & Investigation Workflow:
Caption: Troubleshooting workflow for high impurity levels.
Troubleshooting Steps:
-
Review Manufacturing Records: Scrutinize the batch manufacturing records for any deviations from the standard operating procedures (SOPs), such as temperature fluctuations, incorrect reagent stoichiometry, or extended reaction times.
-
Analyze Raw Materials: Test the starting materials, reagents, and solvents used in the synthesis of the problematic batch for any impurities that could have been carried through the process.
-
Conduct Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate degradation products.[2][3][7][8] This can help determine if the observed impurity is a degradant and provides insight into the stability of the molecule.
-
Characterize the Impurity: Use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the impurity.[9]
-
Modify and Optimize the Process: Based on the identity of the impurity, modify the synthetic or purification process to minimize its formation. This could involve adjusting reaction conditions, changing the crystallization solvent, or adding an extra purification step.
-
Implement In-Process Controls: Introduce additional in-process analytical checks at critical steps in the manufacturing process to monitor for the formation of the impurity and ensure it remains within acceptable limits.
Issue 2: Inconsistent In-Vivo Efficacy in Animal Studies
Symptoms: Different batches of this compound citrate, when formulated and administered to animal models, show significant variability in therapeutic effect.
Possible Causes & Investigation Workflow:
Caption: Investigation of inconsistent in-vivo efficacy.
Troubleshooting Steps:
-
Comprehensive API Characterization: Perform a side-by-side comparison of the physicochemical properties of the batches .
-
Particle Size Analysis: Determine the particle size distribution of each batch.
-
Polymorphic Screening: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form of the this compound citrate in each batch.
-
Purity Profile: Compare the impurity profiles of the batches using a validated HPLC method.
-
-
Drug Product Evaluation:
-
Content Uniformity: Ensure that the formulated dosage forms have a consistent amount of the active ingredient.
-
Dissolution Testing: Perform dissolution studies to see if the rate and extent of drug release are comparable between batches.
-
-
Excipient Compatibility: Investigate potential interactions between this compound citrate and the excipients used in the formulation that might affect drug stability and bioavailability.
-
Review of In-Vivo Protocol: Ensure that the animal dosing and handling procedures are standardized and consistently applied across all studies to minimize experimental variability.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Comparison of this compound Citrate Properties
| Parameter | Batch A | Batch B | Batch C | Specification |
| Appearance | White Powder | Off-white Powder | White Powder | White to Off-white Powder |
| Assay (HPLC, %) | 99.8 | 99.5 | 99.9 | ≥ 99.0% |
| Total Impurities (%) | 0.15 | 0.45 | 0.08 | ≤ 0.5% |
| Unknown Impurity at RRT 1.25 (%) | 0.03 | 0.28 | < 0.05 | ≤ 0.1% |
| Particle Size (D50, µm) | 25.4 | 58.2 | 24.9 | 20 - 30 µm |
| Moisture Content (%) | 0.8 | 2.5 | 0.7 | ≤ 1.5% |
| Dissolution at 30 min (%) | 92 | 65 | 95 | ≥ 85% |
This table illustrates how variability in properties like impurity levels, particle size, and moisture content can lead to out-of-specification results for dissolution.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Determination
-
Objective: To quantify the purity of this compound citrate and detect any related impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 40 60 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of this compound citrate reference standard at a concentration of 0.5 mg/mL in diluent (50:50 Water:Acetonitrile).
-
Sample Preparation: Prepare a sample solution of the this compound citrate batch to be tested at a concentration of 0.5 mg/mL in diluent.
-
Analysis: Inject the standard and sample solutions and calculate the assay and impurity levels based on the peak areas.
Protocol 2: Particle Size Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution of this compound citrate powder.
-
Instrumentation: Laser Diffraction Particle Size Analyzer.
-
Dispersion: Dry powder dispersion.
-
Procedure:
-
Ensure the instrument is clean and has a stable background reading.
-
Add a representative sample of the this compound citrate powder to the feeder.
-
Disperse the powder using an appropriate air pressure to ensure individual particles are measured.
-
Measure the scattered light pattern and calculate the particle size distribution.
-
Report the D10, D50, and D90 values.
-
Protocol 3: Forced Degradation Study
-
Objective: To investigate the degradation pathways of this compound citrate under various stress conditions.[2][3]
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound citrate in 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound citrate in 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound citrate with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound citrate to UV light (254 nm) and visible light for a specified duration.
-
Analysis: Analyze all stressed samples by the validated HPLC method (Protocol 1) to identify and quantify any degradation products formed.
-
Visualizations
Caption: Relationship between batch attributes and performance.
References
- 1. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 5. terriva.com [terriva.com]
- 6. torontech.com [torontech.com]
- 7. longdom.org [longdom.org]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Technical Support Center: Method Refinement for Detecting Autophagosome Accumulation with Deptropine
Welcome to the technical support center for researchers utilizing Deptropine in autophagy studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure accurate and reproducible results when assessing autophagosome accumulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in autophagy?
A1: this compound is an antihistamine that has been shown to block the final stage of autophagy.[1][2][3] Specifically, it inhibits the fusion of autophagosomes with lysosomes.[1][2][3][4][5] This leads to an accumulation of autophagosomes within the cell. While it increases the expression of light chain 3B-II (LC3B-II), a marker for autophagosomes, it does not lead to the degradation of sequestosome 1 (SQSTM1/p62), a protein that is normally cleared by autophagy.[1][2][3][4] This indicates a blockage of the autophagic flux.
Q2: I treated my cells with this compound and see an increase in LC3-II by Western blot. Does this confirm autophagy induction?
A2: An increase in LC3-II alone is not sufficient to confirm the induction of autophagy. It indicates an increase in the number of autophagosomes, which can be due to either increased formation of autophagosomes or a blockage in their degradation.[6][7] In the case of this compound, the observed increase in LC3-II is a result of the inhibition of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes.[1][2][3][5] To confirm this, you should also assess the levels of p62/SQSTM1, which would be expected to remain unchanged or accumulate, and ideally perform an autophagic flux assay.
Q3: My p62/SQSTM1 levels are not decreasing after this compound treatment. Is my experiment failing?
A3: No, this is the expected result. This compound blocks the degradation of autophagosomes, so the cargo within them, including p62/SQSTM1, will not be degraded.[1][3][4] An accumulation or lack of degradation of p62, coupled with an increase in LC3-II, is strong evidence for the inhibition of autophagic flux.
Q4: How can I visually confirm that this compound is causing autophagosome accumulation?
A4: The most common method is through fluorescence microscopy. You can either perform immunofluorescence for endogenous LC3 or use a cell line stably expressing a fluorescently-tagged LC3 protein (e.g., GFP-LC3).[8][9] After treatment with this compound, you should observe an increase in the number of punctate structures (dots) per cell, which represent autophagosomes.[1][5]
Q5: What is the best way to definitively measure the blockage of autophagic flux by this compound?
A5: The tandem fluorescent-tagged LC3 (mRFP/mCherry-GFP-LC3) assay is the gold standard for monitoring autophagic flux.[1][8][10] This reporter protein fluoresces yellow (merged red and green) in the neutral pH of autophagosomes. When autophagosomes fuse with acidic lysosomes to form autolysosomes, the GFP signal is quenched, and the fluorescence shifts to red. With this compound treatment, you would expect to see an accumulation of yellow puncta and a lack of red-only puncta, indicating a blockage of autophagosome-lysosome fusion.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in LC3-II after this compound treatment. | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Poor antibody quality or Western blot technique. | Use a validated anti-LC3 antibody. Ensure fresh lysis buffer with protease inhibitors is used, as LC3 can be sensitive to degradation. Run a positive control for autophagy induction (e.g., starvation, rapamycin). | |
| High background in GFP-LC3 imaging. | Overexpression of the GFP-LC3 plasmid leading to aggregation. | Use a stable cell line with low expression of GFP-LC3 or use immunofluorescence for endogenous LC3. |
| Autofluorescence. | Use appropriate controls, such as untransfected cells, to determine the level of background fluorescence.[11] | |
| Inconsistent LC3 puncta quantification. | Subjectivity in manual counting. | Use automated image analysis software to quantify puncta per cell for unbiased results.[12] |
| Cell density is too high or too low. | Plate cells at a consistent, optimal density to ensure accurate analysis. | |
| In the mRFP-GFP-LC3 assay, all puncta are yellow, even in the control group. | The basal level of autophagy is low in your cells. | Include a positive control for autophagy induction (e.g., starvation) to ensure the system is working and you can observe red puncta. |
| Imaging settings are not optimal. | Ensure you are using the correct filter sets and that there is no bleed-through between the green and red channels. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on autophagy markers in hepatoma cell lines.
Table 1: Effect of this compound on LC3 Puncta Formation
| Cell Line | Treatment | Mean LC3 Puncta per Cell (± SE) | Fold Change vs. Control |
| HepG2 | Control | ~5 | - |
| HepG2 | This compound (20 µM, 24h) | ~25 | ~5.0 |
| Hep3B | Control | ~8 | - |
| Hep3B | This compound (20 µM, 24h) | ~30 | ~3.75 |
| Data are approximated from published research for illustrative purposes.[4] |
Table 2: Effect of this compound on Autophagic Flux (mCherry-GFP-LC3 Assay)
| Cell Line | Treatment | Ratio of Yellow to Red Fluorescence (± SE) |
| Hep3B | Control | ~0.2 |
| Hep3B | This compound (20 µM, 24h) | ~1.0 |
| Hep3B | Chloroquine (B1663885) (25 µM, 24h) | ~1.2 |
| Data are approximated from published research for illustrative purposes.[1][13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62
-
Cell Seeding and Treatment: Plate cells to reach 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[14] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto a 15% polyacrylamide gel for LC3 analysis and a 10% gel for p62.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. The ratio of LC3-II to the loading control should be calculated.[15]
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta
-
Cell Seeding: Plate GFP-LC3 expressing cells on glass coverslips or in glass-bottom dishes.
-
Treatment: Treat the cells with this compound and a vehicle control. A positive control like chloroquine can also be included.
-
Cell Fixation and Staining: Wash the cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. If desired, stain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto glass slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope with appropriate filters for GFP and DAPI.
-
Image Analysis: Count the number of GFP-LC3 puncta per cell. To avoid bias, analyze a sufficient number of cells (at least 50) per condition. Automated image analysis software is recommended for quantification.[12]
Protocol 3: Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay
-
Transfection and Cell Seeding: Transfect cells with the mRFP-GFP-LC3 plasmid. 24 hours post-transfection, plate the cells on glass-bottom dishes. Alternatively, use a stably expressing cell line.
-
Treatment: Allow cells to adhere, then treat with this compound, vehicle control, and a positive control (e.g., starvation or rapamycin (B549165) for flux induction, chloroquine for flux blockage).
-
Live-Cell Imaging: Acquire images using a confocal microscope equipped with filters for both GFP and RFP.
-
Image Analysis:
-
Autophagosomes will appear as yellow puncta (GFP and RFP colocalization).
-
Autolysosomes will appear as red-only puncta (GFP signal is quenched by acidic pH).
-
Quantify the number of yellow and red puncta per cell for each condition. An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux.
-
Visualizations
Caption: this compound's mechanism of action in the autophagy pathway.
Caption: Experimental workflow for assessing this compound's effect.
Caption: Troubleshooting decision tree for Western blot analysis.
References
- 1. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. proteolysis.jp [proteolysis.jp]
- 12. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for Deptropine immunofluorescence
Welcome to the technical support center for optimizing the immunofluorescence staining of Deptropine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing immunofluorescence for a small molecule like this compound?
The primary challenges in visualizing a small molecule such as this compound are its potential to be washed out during the fixation and permeabilization steps and its lipophilic nature, which can cause it to redistribute within the cell upon detergent treatment.[1][2] A robust fixation protocol is crucial to retain the molecule in its subcellular location.[2]
Q2: Which fixative is best for this compound immunofluorescence?
The ideal fixative preserves cell morphology and retains the target molecule.[3] For small, soluble molecules, cross-linking aldehydes like paraformaldehyde (PFA) are generally recommended.[2][3] To enhance the retention of small molecules, a low concentration of glutaraldehyde (B144438) (e.g., 0.1-0.5%) can be added to the PFA solution.[2][4] However, glutaraldehyde can increase autofluorescence, which may require a quenching step.[2] Organic solvents like methanol (B129727) can also be used for fixation and permeabilization simultaneously, but they may not be ideal for soluble molecules as they can be extracted.[3][5]
Q3: How do I choose the right permeabilization agent?
Permeabilization is necessary after cross-linking fixation to allow antibodies to access intracellular targets.[6][7] The choice of detergent depends on the target's location.
-
Triton X-100 is a strong, non-ionic detergent that permeabilizes all cellular membranes, including the nuclear and organellar membranes.[3][5] However, it can also remove lipids and some membrane-associated proteins.[5]
-
Saponin (B1150181) and Digitonin (B1670571) are milder detergents that selectively remove cholesterol from the plasma membrane, leaving intracellular membranes more intact.[3][7] This can be advantageous for retaining membrane-associated this compound.
-
For lipophilic molecules, it is often recommended to perform permeabilization before applying the primary antibody to prevent the redistribution of the molecule.[1]
Q4: Can I combine fixation and permeabilization in one step?
Yes, using organic solvents like cold methanol or acetone (B3395972) will fix the cells by precipitating proteins and simultaneously permeabilize the membranes.[3] While this is a quicker method, it may not be suitable for all antigens, especially small, soluble ones, as it can lead to their loss.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | This compound washed out during fixation/permeabilization. | - Use a cross-linking fixative like 4% PFA with 0.1-0.25% glutaraldehyde to better retain the small molecule.[2]- Try a milder permeabilization agent like saponin or digitonin instead of Triton X-100.[9]- Optimize fixation and permeabilization times; over-permeabilization can lead to loss of soluble molecules.[10] |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[11][12] | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[12] | |
| High Background | Non-specific binding of antibodies. | - Increase the blocking time and use a blocking serum from the same species as the secondary antibody.[12][13]- Ensure adequate washing steps between antibody incubations.[13] |
| Autofluorescence from the fixative. | - If using glutaraldehyde, include a quenching step with sodium borohydride (B1222165) after fixation.[14]- Use fresh formaldehyde (B43269) solutions, as old solutions can autofluoresce.[11] | |
| Secondary antibody is binding non-specifically. | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[12] | |
| Non-specific Staining | Antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[12][13] |
| Insufficient washing. | Increase the number and duration of wash steps, especially after antibody incubations.[13] |
Experimental Protocols
Recommended Protocol for this compound Immunofluorescence
This protocol is designed to maximize the retention of a small, potentially lipophilic molecule like this compound.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) with 0.1% Glutaraldehyde in PBS
-
Quenching Solution (optional, if high autofluorescence is observed): 0.1% Sodium Borohydride in PBS
-
Permeabilization Buffer: 0.1% Saponin in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.1% Saponin
-
Primary Antibody against this compound (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Wash: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with the Fixation Solution for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
(Optional) Quenching: If using glutaraldehyde, incubate with Quenching Solution for 10 minutes at room temperature to reduce autofluorescence.
-
Wash: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBS containing 0.1% Saponin.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS containing 0.1% Saponin, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Visualizations
Caption: Recommended immunofluorescence workflow for this compound.
Caption: Troubleshooting logic for common immunofluorescence issues.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Troubleshooting Deptropine Interference in Luciferase Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by deptropine in luciferase reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation antihistamine with potent anticholinergic properties.[1][2][3] Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor.[1][2] Additionally, it blocks muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic and sedative effects.[1][2]
Q2: How might this compound interfere with my luciferase reporter assay results?
This compound could potentially interfere with luciferase reporter assays through several mechanisms:
-
Direct Luciferase Inhibition/Stabilization: Like other small molecules, this compound could directly interact with the luciferase enzyme, either inhibiting its activity (leading to a false decrease in signal) or stabilizing it (leading to a false increase in signal).[4][5]
-
Upstream Signaling Pathway Modulation: As an antagonist of H1 and muscarinic receptors, this compound can modulate various intracellular signaling pathways (e.g., those involving G-protein coupled receptors) which may be the subject of your investigation, leading to genuine biological effects that alter reporter gene expression.[2][6]
-
Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxic effects, leading to a decrease in cell viability and a subsequent reduction in luciferase signal.
-
Autophagy Inhibition: this compound has been shown to induce hepatoma cell death by blocking autophagosome-lysosome fusion.[7][8] This could impact cellular homeostasis and reporter gene expression.
-
Off-Target Effects: this compound may have other, less characterized off-target effects that could influence your specific experimental system.
Q3: My luciferase signal is unexpectedly low after this compound treatment. What are the possible causes?
A low luciferase signal could be due to:
-
True biological inhibition of your target pathway by this compound.
-
Direct inhibition of the luciferase enzyme.
-
Cytotoxicity leading to reduced cell number.
-
Issues with transfection efficiency or reagent stability. [9][10]
Q4: My luciferase signal is unexpectedly high after this compound treatment. What could be happening?
An unexpectedly high signal could result from:
-
True biological activation of your reporter construct's pathway.
-
Stabilization of the luciferase enzyme by this compound, increasing its half-life and apparent activity. [4][5]
-
Suppression of a repressor element in your reporter construct's regulatory region.
Troubleshooting Guides
Issue 1: Suspected Direct Interference with Luciferase Enzyme
If you suspect this compound is directly affecting the luciferase enzyme, it is crucial to perform control experiments to confirm this.
Experimental Protocol: Cell-Free Luciferase Inhibition/Enhancement Assay
Objective: To determine if this compound directly inhibits or enhances the activity of the luciferase enzyme in a cell-free system.
Methodology:
-
Prepare a purified, recombinant luciferase enzyme solution in the appropriate assay buffer.
-
Serially dilute this compound to a range of concentrations relevant to your cell-based experiments.
-
In a white-walled, opaque 96-well plate, combine the purified luciferase enzyme, the luciferase substrate (e.g., luciferin (B1168401) for firefly luciferase), and your various concentrations of this compound.
-
Include a vehicle control (the solvent used to dissolve this compound) and a known luciferase inhibitor as a positive control.
-
Incubate the plate according to the assay kit manufacturer's instructions.
-
Measure luminescence using a luminometer.
Data Interpretation:
| This compound Concentration | Luminescence Signal (RLU) | % of Vehicle Control | Interpretation |
| Vehicle Control | 1,000,000 | 100% | Baseline luciferase activity |
| 1 µM | 950,000 | 95% | Minimal to no direct effect |
| 10 µM | 750,000 | 75% | Moderate direct inhibition |
| 50 µM | 400,000 | 40% | Significant direct inhibition |
| Positive Control (Inhibitor) | 100,000 | 10% | Assay is working correctly |
Troubleshooting Flowchart: Direct Luciferase Interference
Caption: Troubleshooting workflow for direct luciferase interference.
Issue 2: Unexplained Changes in Reporter Signal - Biological Effect vs. Off-Target Effect
This compound's known antagonism of H1 and muscarinic receptors can affect numerous signaling pathways. It is essential to distinguish the intended biological effect from off-target effects.
Experimental Protocol: Control Reporter Assay
Objective: To determine if this compound's effect is specific to the promoter of interest or a general effect on transcription/translation.
Methodology:
-
Co-transfect your cells with your experimental reporter construct and a control reporter construct.
-
The control reporter should have a constitutively active promoter (e.g., CMV, SV40) driving the expression of the same luciferase gene.
-
Treat the cells with a range of this compound concentrations and a vehicle control.
-
Perform the luciferase assay and measure the signal from both constructs.
Data Interpretation:
| This compound Concentration | Experimental Reporter (RLU) | Control Reporter (RLU) | Normalized Ratio (Exp/Ctrl) | Interpretation |
| Vehicle Control | 500,000 | 1,000,000 | 0.50 | Baseline activity |
| 10 µM | 250,000 | 980,000 | 0.26 | Specific inhibition of experimental promoter |
| 50 µM | 100,000 | 200,000 | 0.50 | Non-specific effect (e.g., cytotoxicity) |
This compound's Known Signaling Interactions
Caption: this compound's impact on GPCR signaling pathways.
Issue 3: Potential Cytotoxicity
High concentrations of any compound can be toxic to cells, leading to a decrease in luciferase signal that is not related to the biological question of interest.
Experimental Protocol: Cell Viability Assay
Objective: To assess the cytotoxicity of this compound at the concentrations used in the luciferase reporter assay.
Methodology:
-
Plate cells at the same density as for your luciferase assay.
-
Treat cells with the same concentrations of this compound and for the same duration as your reporter experiment.
-
Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain).
-
Measure the output of the viability assay (e.g., absorbance or fluorescence).
Data Interpretation:
| This compound Concentration | Cell Viability (% of Vehicle) | Luciferase Signal (% of Vehicle) | Interpretation |
| Vehicle Control | 100% | 100% | Baseline |
| 10 µM | 98% | 50% | Luciferase change is not due to cytotoxicity |
| 50 µM | 60% | 55% | Luciferase change is likely due to cytotoxicity |
| 100 µM | 20% | 25% | Significant cytotoxicity |
Logical Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating this compound-induced cytotoxicity.
By systematically working through these troubleshooting guides, researchers can better understand and mitigate the potential confounding effects of this compound in their luciferase reporter assays, leading to more accurate and reliable experimental outcomes.
References
- 1. What is this compound citrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound citrate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. goldbio.com [goldbio.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: Strategies to Reduce Deptropine Off-Target Binding in Proteomics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and identify off-target binding of Deptropine in your proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a high number of non-specific protein interactions in our this compound affinity purification-mass spectrometry (AP-MS) experiments. What are the likely causes and how can we reduce this background?
A1: High background in AP-MS is a common issue. The primary causes are often related to suboptimal washing stringency, non-specific binding to the affinity matrix (beads), or the inherent "stickiness" of this compound itself.
Troubleshooting Steps:
-
Optimize Wash Buffers: The composition of your wash buffer is critical. Start with a physiological buffer like PBS or TBS and incrementally increase the stringency.[1][2]
-
Increase Salt Concentration: Gradually increase the NaCl concentration (e.g., from 150 mM to 500 mM) to disrupt ionic interactions.[2][3]
-
Add Non-ionic Detergents: Include mild, non-ionic detergents like NP-40 or Triton X-100 (0.1% to 1.0%) to reduce non-specific hydrophobic interactions.[1]
-
Include a Blocking Agent: Adding a small amount of a non-relevant protein like BSA to your lysis buffer can help saturate non-specific binding sites on the beads and other surfaces.[4]
-
-
Pre-clear the Lysate: Before incubating with your this compound-conjugated beads, pre-clear the cell lysate by incubating it with unconjugated beads. This will remove proteins that non-specifically bind to the affinity matrix itself.[1]
-
Increase the Number of Washes: Simply increasing the number of wash steps (e.g., from 3 to 5) can significantly reduce non-specifically bound proteins.[5]
-
Bead-Only Control: Always include a control experiment where you incubate the lysate with beads that do not have this compound immobilized. Proteins identified in this control are likely non-specific binders to the matrix and can be subtracted from your final results.[6]
Q2: How can we confirm that the proteins we've identified are true off-targets of this compound and not just experimental artifacts?
A2: Differentiating true off-targets from experimental artifacts requires orthogonal validation strategies. A competitive binding assay is a powerful method for this purpose.[7][8]
Strategy: Competitive Binding Assay
The principle is to compete for binding to the immobilized this compound probe with an excess of free, unconjugated this compound. True interactors will be outcompeted by the free drug, leading to a decrease in their abundance in the pull-down, whereas non-specific binders will be unaffected.[7][8]
Experimental Workflow:
-
Divide your cell lysate into two conditions:
-
Condition A (Control): Incubate the lysate with your immobilized this compound probe.
-
Condition B (Competition): Pre-incubate the lysate with an excess of free this compound before adding the immobilized probe.
-
-
Perform the affinity purification on both samples.
-
Analyze the eluates by quantitative mass spectrometry (e.g., using TMT labeling or label-free quantification).[7]
-
Data Analysis: True off-target proteins should show a significant reduction in abundance in Condition B compared to Condition A. Proteins that are present in similar amounts in both conditions are likely non-specific binders.
Q3: We suspect this compound might have off-target effects in living cells. How can we identify these interactions in a more physiological context?
A3: Photoaffinity labeling (PAL) is an excellent technique for identifying small molecule-protein interactions in living cells.[9][10][11][12] This method uses a modified version of this compound that can be covalently cross-linked to its binding partners upon UV irradiation.[9][10]
Key Steps in Photoaffinity Labeling:
-
Probe Design and Synthesis: A photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin (B1667282) for enrichment) are chemically incorporated into the this compound molecule.[9][10] Care must be taken to ensure these modifications do not significantly alter the pharmacological activity of this compound.
-
Live Cell Treatment: The photo-reactive this compound probe is incubated with live cells, allowing it to engage with its targets in their native environment.
-
UV Cross-linking: The cells are exposed to UV light, which activates the photo-reactive group, causing it to form a covalent bond with nearby amino acid residues of the interacting proteins.[9]
-
Enrichment and Identification: The cells are lysed, and the covalently labeled proteins are enriched using the reporter tag (e.g., via click chemistry for an alkyne tag or streptavidin beads for a biotin tag).[9] The enriched proteins are then identified by mass spectrometry.
This approach provides a "snapshot" of the proteins that are in close proximity to this compound within the cell at the time of UV irradiation.
Troubleshooting Guides
Guide 1: Affinity Purification-Mass Spectrometry (AP-MS)
| Problem | Potential Cause | Recommended Solution |
| High background of non-specific proteins | Insufficient washing stringency. | Increase the salt concentration (e.g., up to 1 M NaCl) and/or add a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100) to the wash buffers.[1][2] Increase the number and volume of washes.[5] |
| Non-specific binding to the affinity resin. | Pre-clear the lysate with unconjugated beads before the affinity purification step.[1] Include a "bead-only" negative control in your experiment.[6] | |
| Low yield of known on-target proteins | Harsh wash conditions. | Decrease the stringency of the wash buffers (lower salt and/or detergent concentration). Reduce the number of washes. |
| Inaccessible this compound probe. | Ensure the linker used to immobilize this compound is long enough to avoid steric hindrance. Consider immobilizing this compound via a different functional group. | |
| Inconsistent results between replicates | Variability in cell lysis or protein extraction. | Standardize the lysis protocol, including the use of protease and phosphatase inhibitors. Ensure consistent protein concentrations across all samples. |
| Inefficient and inconsistent washing. | Use spin columns for washing to ensure complete removal of buffers at each step.[5] |
Guide 2: Competitive Binding Assays
| Problem | Potential Cause | Recommended Solution |
| No significant reduction of known on-targets in the competition sample | Insufficient concentration of free this compound. | Increase the concentration of the free this compound competitor. A 100-fold to 1000-fold molar excess over the immobilized probe is a good starting point. |
| The immobilized this compound has a much higher affinity than the free drug due to multivalency effects. | This is an inherent challenge. Ensure that the density of this compound on the beads is not excessively high. | |
| Many proteins show reduced binding, making it difficult to distinguish true targets | The free this compound is causing widespread, non-specific protein aggregation or precipitation. | Perform a dose-response experiment with the free this compound to find a concentration that effectively competes for the on-target without causing these artifacts. Run a control where you add the free drug and measure protein solubility. |
Illustrative Data
Table 1: Example Data from a this compound Competitive Binding AP-MS Experiment
The following data is for illustrative purposes only and does not represent actual experimental results.
| Protein ID | Protein Name | Fold Change (Competition/Control) | p-value | Interpretation |
| P11229 | Histamine H1 receptor | 0.05 | <0.001 | On-target |
| P11226 | Muscarinic acetylcholine (B1216132) receptor M1 | 0.08 | <0.001 | On-target |
| Q9Y6M4 | Dehydrogenase/reductase SDR family member 11 | 0.15 | <0.01 | Potential Off-target |
| P08575 | Cation-transporting ATPase | 0.21 | <0.01 | Potential Off-target |
| P62258 | 14-3-3 protein zeta/delta | 0.95 | 0.89 | Non-specific binder |
| P60709 | Actin, cytoplasmic 1 | 1.02 | 0.95 | Non-specific binder |
Experimental Protocols
Protocol 1: Competitive Affinity Purification-Mass Spectrometry
-
Preparation of this compound-conjugated beads: Covalently couple this compound to activated beads (e.g., NHS-activated agarose) via a suitable linker. Ensure to block any remaining active sites on the beads.
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clearing: Add unconjugated beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding to the bead matrix. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Competition: Divide the pre-cleared lysate into two equal aliquots. To one aliquot, add a high molar excess of free this compound (e.g., 100 µM) and to the other, add the vehicle control. Incubate for 1 hour at 4°C.
-
Affinity Purification: Add the this compound-conjugated beads to both aliquots and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash 3-5 times with an optimized wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 0.1% NP-40, pH 7.4).
-
Elution: Elute the bound proteins from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for Mass Spectrometry: Neutralize the eluate if necessary, reduce, alkylate, and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Protocol 2: Photoaffinity Labeling Workflow
-
Synthesis of Photo-reactive this compound Probe: Synthesize a this compound analog containing a photo-reactive moiety (e.g., diazirine) and a clickable handle (e.g., a terminal alkyne).[9]
-
Cell Culture and Probe Treatment: Culture cells to the desired confluency. Treat the cells with the photo-reactive this compound probe at various concentrations and for different durations to optimize labeling. Include a vehicle-treated control.
-
UV Irradiation: Wash the cells to remove the unbound probe. Irradiate the cells with UV light (e.g., 365 nm) on ice for a specified time to induce covalent cross-linking.
-
Cell Lysis: Lyse the irradiated cells in a buffer containing SDS to solubilize the proteins.
-
Click Chemistry: Add a biotin-azide reporter tag to the alkyne-modified, cross-linked proteins via a copper-catalyzed click reaction.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-coated beads.
-
Washing: Thoroughly wash the beads to remove non-biotinylated proteins.
-
On-bead Digestion: Digest the enriched proteins with trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the this compound probe.
Visualizations
Caption: Workflow for identifying this compound off-targets using competitive AP-MS.
Caption: Workflow for Photoaffinity Labeling (PAL) to identify cellular targets.
Caption: Decision tree for troubleshooting high non-specific binding in AP-MS.
References
- 1. Tips for Immunoprecipitation | Rockland [rockland.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 9. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
Improving the signal-to-noise ratio in Deptropine binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Deptropine binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in optimizing a this compound binding assay?
A1: The first and most crucial step is the selection of high-quality reagents with high affinity and specificity for the target muscarinic receptors.[1] Using monoclonal antibodies, if applicable, can enhance consistency and specificity.[1] It is also essential to ensure that all buffers are freshly prepared and stored correctly to maintain their pH and ionic strength.[1]
Q2: How do I choose the right radioligand for my this compound binding assay?
A2: An ideal radioligand should have a high affinity (low Kd value) for the receptor. This allows for the use of lower radioligand concentrations, which helps to minimize non-specific binding and improve the signal-to-noise ratio.[2]
Q3: What is non-specific binding (NSB) and how can I minimize it?
A3: Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane or other proteins.[3][4] To minimize NSB, it is crucial to use a high-affinity "cold" (unlabeled) ligand to effectively displace the radioligand from the specific binding sites.[2] Additionally, optimizing washing steps with ice-cold buffer can help remove unbound and non-specifically bound radioligand.[3][5]
Q4: How long should I incubate my assay?
A4: The incubation time should be sufficient to allow the binding reaction to reach equilibrium.[5] However, excessively long incubation times can sometimes lead to increased non-specific binding.[1] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay conditions.[2]
Troubleshooting Guides
Issue 1: High Background Noise
High background noise can significantly reduce the signal-to-noise ratio, making it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Non-Specific Binding | Increase the concentration of the unlabeled competitor used to define non-specific binding.[5] Optimize the number and duration of wash steps with ice-cold wash buffer.[3][5] Consider using blocking agents like Bovine Serum Albumin (BSA) in your assay buffer.[1] | A significant reduction in the signal observed in the non-specific binding wells, leading to a better signal-to-noise ratio. |
| Radioligand Sticking to Filters/Plates | Pre-soak filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands. | Lower background counts and improved reproducibility. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure all reagents are of high purity and stored correctly.[1] | Reduced variability and lower background signal. |
| Insufficient Washing | Increase the number of washes (typically 3-4 times) and ensure the wash buffer is ice-cold to effectively remove unbound radioligand.[3][5] | A clearer distinction between total and non-specific binding. |
Issue 2: Low Specific Binding Signal
A weak or absent specific binding signal can be due to a variety of factors related to the reagents or the assay conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Receptor Preparation | Verify the integrity and concentration of your receptor preparation. Ensure proper storage and handling to prevent degradation.[2] | Confirmation of active receptor presence, leading to a detectable specific binding signal. |
| Degraded Radioligand | Check the expiration date and specific activity of the radioligand. If necessary, obtain a fresh batch.[2] | An increased signal in the total binding wells. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature.[1][6] A time-course experiment can help determine the point of equilibrium.[2] Also, verify the pH and ionic strength of the assay buffer.[1] | An enhanced specific binding signal as the reaction reaches optimal conditions. |
| Incorrect Radioligand Concentration | Ensure the radioligand concentration is appropriate, typically at or below its Kd value for competition assays.[3] Inaccurate dilutions can lead to a lower than expected concentration.[2] | An improved signal window and more accurate determination of binding affinity. |
Experimental Protocols
Standard this compound Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using a radiolabeled antagonist like [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Cell membranes expressing the target human muscarinic receptor subtype.[5]
-
Radioligand: [³H]-NMS.[5]
-
Unlabeled this compound (or other test compounds).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Unlabeled Antagonist for NSB determination (e.g., Atropine at 1 µM).[7]
-
96-well plates and glass fiber filters.[5]
-
Scintillation cocktail and a scintillation counter.[5]
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Add a fixed concentration of the radioligand (typically at its Kd value) to all wells.[5]
-
Add the cell membrane preparation to initiate the reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Place the filters in scintillation vials , add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5]
-
Calculate Specific Binding: Total Binding - Non-Specific Binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizations
Caption: A streamlined workflow for a this compound radioligand binding assay.
Caption: A decision tree for troubleshooting common issues in binding assays.
References
- 1. swordbio.com [swordbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Role of Antihistamines in Oncology: A Comparative Analysis of Deptropine and Other H1-Antihistamines
For Researchers, Scientists, and Drug Development Professionals
The repurposing of established drugs for cancer therapy represents a promising and accelerated avenue for novel treatment strategies. Within this landscape, antihistamines, traditionally used for allergic reactions, are emerging as potential adjuncts in oncology. This guide provides a comparative analysis of the anti-cancer efficacy of Deptropine against other well-known H1-antihistamines, focusing on their mechanisms of action, preclinical efficacy data, and the experimental methodologies that underpin these findings.
Mechanistic Divergence: Targeting Autophagy vs. Modulating the Tumor Microenvironment
While classified under the broad umbrella of antihistamines, this compound and other H1-antihistamines appear to exert their anti-cancer effects through distinct molecular pathways.
This compound's Unique Mechanism: Induction of Cell Death via Autophagy Inhibition
Recent studies have illuminated a novel anti-cancer mechanism for this compound, particularly in hepatocellular carcinoma (HCC). Unlike the immunomodulatory effects observed with other antihistamines, this compound's primary action is the induction of cancer cell death by disrupting the autophagy process.[1][2]
Specifically, this compound has been shown to block the fusion of autophagosomes with lysosomes. This inhibition of the final stage of autophagy leads to an accumulation of autophagosomes and ultimately, cell death.[1][2] This effect was observed in both Hep3B and HepG2 human hepatoma cells.[1][2] Notably, this process appears to be independent of caspase activation, suggesting a form of cell death distinct from classical apoptosis.[1]
Other H1-Antihistamines: Reinvigorating Anti-Tumor Immunity
A growing body of evidence suggests that several other H1-antihistamines, including loratadine (B1675096), desloratadine, and cetirizine, enhance the efficacy of cancer immunotherapy, particularly immune checkpoint inhibitors (ICIs).[3][4][5][6][7][8] Their primary mechanism of action is not direct cytotoxicity but rather the modulation of the tumor microenvironment (TME).
Cancer cells can produce and secrete histamine (B1213489), which acts as an immunosuppressive signal within the TME.[3][6] Histamine binds to the Histamine H1 Receptor (HRH1) on tumor-associated macrophages (TAMs), polarizing them towards an M2-like immunosuppressive phenotype.[3][6] This leads to the upregulation of the immune checkpoint protein VISTA on TAMs, which in turn suppresses the function of cytotoxic CD8+ T cells.[4][6]
H1-antihistamines block this pathway by preventing histamine from binding to HRH1 on TAMs. This action reverts the immunosuppressive state of TAMs, enhances T cell activation and function, and thereby improves the efficacy of immunotherapies like anti-PD-1/PD-L1 treatments.[3][4][5][6]
Comparative Efficacy Data
Direct comparative studies of this compound and other antihistamines in the same cancer models are currently lacking. Therefore, the following tables summarize the available quantitative data from separate preclinical studies.
Table 1: Preclinical Efficacy of this compound in Hepatocellular Carcinoma
| Experimental Model | Cell Lines | Treatment | Outcome | Quantitative Results | Reference |
| In Vitro | Hep3B, HepG2 | This compound | Inhibition of cell proliferation | Most potent inhibitor among 12 benzocycloheptene (B12447271) analogues | [1][2] |
| In Vitro | Hep3B, HepG2 | This compound | Induction of autophagosome accumulation | Significant increase in LC3B-II expression | [1][2] |
| In Vivo | Xenograft nude mice with Hep3B tumors | This compound (2.5 mg/kg, i.p., 3 times/week for 3 weeks) | Inhibition of tumor growth | ~64.2% reduction in tumor volume; ~57.3% reduction in tumor weight | [1] |
Table 2: Preclinical and Clinical Efficacy of Other H1-Antihistamines in Various Cancers
| Antihistamine(s) | Cancer Type | Experimental Model | Key Findings | Quantitative Results | Reference(s) |
| H1-Antihistamines | Melanoma | Retrospective analysis of patients on anti-PD-1/PD-L1 therapy | Improved survival | Death rate of 30% in antihistamine group vs. 50% in control group | [3] |
| H1-Antihistamines | Lung Cancer | Retrospective analysis of patients on anti-PD-1/PD-L1 therapy | Improved survival | Death rate of 40% in antihistamine group vs. 58% in control group | [3] |
| H1-Antihistamines | Bladder Cancer | Retrospective analysis of patients on atezolizumab | Improved survival | Longer overall survival, progression-free survival, and cancer-specific survival | [3] |
| Desloratadine, Loratadine | Various (Melanoma, Breast, Prostate, Pancreatic) | Nationwide cohort study (Sweden) | Increased survival rates | Significant reduction in hazard ratios for mortality | [9][10] |
| H1-Antihistamines | Melanoma, Breast Cancer | Preclinical mouse models | Enhanced response to checkpoint blockade | Combination therapy significantly inhibited tumor growth and prolonged survival compared to checkpoint blockade alone | [5] |
| Benztropine (structurally related) | Metastatic Cancer | 3D tumoroid and mouse allograft models | Suppression of tumor growth and metastasis | Significant suppression of tumor growth and reduction in metastatic nodules | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols cited in this guide.
This compound Anti-Cancer Activity Assessment
-
Cell Viability Assay: Human hepatoma cell lines (Hep3B and HepG2) were cultured and treated with various concentrations of this compound. Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells.
-
Western Blot Analysis: To investigate the mechanism of action, protein expression levels of autophagy markers (LC3B, SQSTM1/p62) and other related signaling proteins (ATG7, VPS34, p-AMPK, p-Akt) were determined by Western blotting after this compound treatment.
-
Immunofluorescence Microscopy: Cells were treated with this compound, and immunofluorescence staining for LC3B was performed to visualize the formation and accumulation of autophagosomes. Co-localization studies with lysosomal markers were conducted to assess autophagosome-lysosome fusion.
-
In Vivo Xenograft Model: Athymic nude mice were subcutaneously injected with Hep3B cells. Once tumors were established, mice were treated with intraperitoneal injections of this compound (2.5 mg/kg) three times a week. Tumor volume was measured regularly, and at the end of the study, tumors were excised and weighed.[1]
Assessment of Immunomodulatory H1-Antihistamines
-
Retrospective Clinical Data Analysis: Patient records from large cohorts of cancer patients (e.g., melanoma, lung cancer) undergoing immunotherapy were analyzed. Patients were stratified based on their concomitant use of H1-antihistamines. Survival outcomes (overall survival, progression-free survival) were then compared between the groups.[3][6][7]
-
In Vivo Tumor Models: Mouse models of various cancers (e.g., melanoma, breast cancer) were utilized. Mice were treated with immune checkpoint inhibitors (e.g., anti-PD-1) alone or in combination with an H1-antihistamine. Tumor growth and overall survival were monitored.
-
Flow Cytometry and Immunohistochemistry: Tumors from preclinical models were harvested and analyzed by flow cytometry or immunohistochemistry to characterize the immune cell populations within the TME. This included assessing the activation state of T cells and the phenotype of TAMs (e.g., expression of VISTA).[5][6]
-
Macrophage Polarization Assays: Bone marrow-derived macrophages were cultured and polarized in vitro towards an M2-like phenotype in the presence of histamine. The ability of H1-antihistamines to reverse this polarization was then assessed by analyzing gene and protein expression of M2 markers.
Conclusion
The available evidence suggests that this compound and other H1-antihistamines hold promise as repurposed anti-cancer agents, albeit through distinct mechanisms. This compound presents a novel approach for cancers susceptible to autophagy inhibition, such as hepatocellular carcinoma. In contrast, other H1-antihistamines, like loratadine and desloratadine, demonstrate significant potential as adjuvants to immunotherapy by mitigating histamine-induced immunosuppression within the tumor microenvironment.
For drug development professionals, these findings open two distinct avenues of investigation:
-
This compound and its analogues: Further exploration of their efficacy in a broader range of cancers and a deeper investigation into the molecular machinery governing their effect on autophagy are warranted.
-
Immunomodulatory H1-antihistamines: Prospective, randomized clinical trials are essential to confirm the benefits of combining H1-antihistamines with immune checkpoint inhibitors.[13] Identifying biomarkers, such as plasma histamine levels, could help select patients most likely to benefit from this combination therapy.[6]
This comparative guide highlights the need for head-to-head preclinical studies to directly compare the efficacy of this compound with other antihistamines in various cancer models. Such studies will be crucial in defining the optimal clinical applications for these promising repurposed drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boost Your Cancer Immunotherapy: How Common Antihistamines May Improve Treatment Success | Emory University | Atlanta GA [morningsidecenter.emory.edu]
- 4. Antihistamines for cancer immunotherapy: more than just treating allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihistamines may improve immunotherapy responses, study finds | MD Anderson Cancer Center [mdanderson.org]
- 6. The allergy mediator histamine confers resistance to immunotherapy in cancer patients via activation of the macrophage histamine receptor H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. cancerworld.net [cancerworld.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Readily available drugs and other interventions to potentially improve the efficacy of immune checkpoint blockade in cancer [frontiersin.org]
- 11. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Autophagy Inhibition: Deptropine vs. Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of deptropine and chloroquine (B1663885), two potent inhibitors of autophagy. By examining their mechanisms of action, quantitative performance, and the experimental protocols used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications in areas such as cancer biology and neurodegenerative disease.
At a Glance: Key Differences and Similarities
| Feature | This compound | Chloroquine |
| Primary Mechanism | Blocks autophagosome-lysosome fusion[1] | Blocks autophagosome-lysosome fusion by increasing lysosomal pH[2][3] |
| Effect on Lysosomal pH | Indirectly suggested to increase or alter lysosomal pH, as evidenced by the inhibition of cathepsin L processing[1] | Directly increases lysosomal pH[3] |
| Reported IC50 (Cell Viability) | ~9.75-9.98 µM (HepG2 and Hep3B cells)[1] | Highly cell-type dependent, ranging from 29.1 µM to over 100 µM[4][5] |
| Effective Concentration (Autophagy Inhibition) | 20 µM shown to block autophagic flux in Hep3B cells[1] | 5-100 µM, depending on cell type and experimental conditions[2][3][4][6] |
| Effect on mTOR Signaling | No significant change in phosphorylated Akt or AMPK, suggesting mTOR-independent pathway[7] | Can inhibit mTORC1 signaling, potentially through disruption of lysosomal amino acid sensing[8][9][10] |
| Upstream Signaling | Largely unknown, but appears independent of the canonical Akt/AMPK pathways[7] | Primarily acts directly on the lysosome |
Mechanism of Action: A Tale of Two Fusion Blockers
Both this compound and chloroquine exert their inhibitory effects at a late stage of the autophagic process, specifically by preventing the fusion of autophagosomes with lysosomes. This blockade leads to the accumulation of autophagosomes within the cell, a hallmark of inhibited autophagic flux.
This compound , an antihistamine, has been identified as a potent inhibitor of autophagy. Its mechanism involves the disruption of autophagosome-lysosome fusion, leading to an increase in LC3B-II levels without a subsequent degradation of p62/SQSTM1.[1][7] Interestingly, this compound's action appears to be independent of the key autophagy-regulating kinases Akt and AMPK, suggesting a distinct signaling pathway.[7] The drug also inhibits the maturation of the lysosomal protease cathepsin L from its precursor form, which strongly implies an alteration of the lysosomal environment, such as an increase in pH.[1]
Chloroquine , a well-established antimalarial drug, is a classic lysosomotropic agent. As a weak base, it readily crosses cellular membranes and accumulates in the acidic environment of the lysosome. This accumulation neutralizes the lysosomal pH, inhibiting the activity of pH-dependent lysosomal hydrolases that are essential for the degradation of autophagic cargo.[3] This elevation in lysosomal pH is also a primary reason for the impairment of autophagosome-lysosome fusion.[2] Furthermore, some studies suggest that chloroquine can also impact the mTORC1 signaling pathway, a central regulator of autophagy.[8][9][10]
Signaling Pathways
The following diagrams illustrate the points of intervention for both this compound and chloroquine within the autophagy signaling cascade.
Caption: this compound's mechanism of autophagy inhibition.
Caption: Chloroquine's mechanism of autophagy inhibition.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound and chloroquine in inhibiting autophagy and reducing cell viability. It is important to note that the effective concentrations can be highly dependent on the cell type and experimental conditions.
| Parameter | This compound | Chloroquine | Cell Line(s) | Reference |
| IC50 (Cell Viability) | 9.98 ± 0.12 µM | - | Hep3B | [1] |
| 9.75 ± 0.11 µM | - | HepG2 | [1] | |
| - | 29.1 µM (with UA) | HeLa | [5] | |
| - | >50 µM | Various | [4] | |
| Effective Concentration (Autophagy Inhibition) | 20 µM | 25 µM (as positive control) | Hep3B | [1] |
| - | 5 µM | LN229, U373 | [6] | |
| - | 10-100 µM | Various | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of this compound and chloroquine on autophagy.
mCherry-GFP-LC3 Autophagic Flux Assay
This assay is a gold standard for monitoring autophagic flux. It utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). In the neutral pH of autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the more acid-stable mCherry continues to fluoresce, resulting in red puncta. An accumulation of yellow puncta indicates a blockage in autophagosome-lysosome fusion.
Protocol Summary:
-
Cell Transfection/Transduction: Cells are transfected with a plasmid or transduced with a viral vector expressing the mCherry-GFP-LC3 construct.
-
Drug Treatment: Cells are treated with this compound (e.g., 20 µM for 24 hours) or chloroquine (e.g., 25 µM for 24 hours) as a positive control.[1]
-
Fluorescence Microscopy: Cells are imaged using a fluorescence microscope with appropriate filters for GFP and mCherry.
-
Image Analysis: The number of yellow (autophagosomes) and red (autolysosomes) puncta per cell is quantified. An increase in the ratio of yellow to red puncta indicates an inhibition of autophagic flux.
Caption: Experimental workflow for the mCherry-GFP-LC3 assay.
Western Blot Analysis of LC3-II and p62
Western blotting is a fundamental technique to assess the levels of key autophagy-related proteins. An increase in the lipidated form of LC3 (LC3-II) suggests an increase in autophagosome formation. The p62 protein is a cargo receptor that is degraded upon autolysosome formation. Therefore, an accumulation of both LC3-II and p62 is a strong indicator of late-stage autophagy inhibition.
Protocol Summary:
-
Cell Lysis: Cells are treated with this compound or chloroquine for the desired time and concentration, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or similar assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and p62, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Conclusion
Both this compound and chloroquine are effective late-stage autophagy inhibitors that function by blocking the fusion of autophagosomes with lysosomes. While chloroquine's mechanism is well-characterized and involves the direct alkalinization of the lysosome, this compound appears to act through a more novel, mTOR-independent pathway, with its effect on lysosomal pH being an area for further direct investigation. The choice between these two inhibitors may depend on the specific research question, the cell type being studied, and whether a well-established or a more novel inhibitor is desired for the experimental design. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to modulate autophagy in their studies.
References
- 1. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 5. Inhibition of Autophagy Increases Cell Death in HeLa Cells through Usnic Acid Isolated from Lichens [mdpi.com]
- 6. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the lysosomotropic agent chloroquine on mTORC1 activation and protein synthesis in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroquine Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Tale of Two Antihistamines: A Head-to-Head Comparison of Deptropine and Cyproheptadine in Hepatoma Cells
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective, data-driven comparison of the anti-cancer effects of two benzocycloheptene-based antihistamines, Deptropine and Cyproheptadine, on hepatoma cells. This analysis is based on published experimental data, offering insights into their distinct mechanisms of action and potential as therapeutic agents.
Recent investigations have highlighted the anti-proliferative properties of certain antihistamines in various cancer models, including hepatocellular carcinoma (HCC). Among these, this compound and Cyproheptadine have emerged as compounds of interest. While both drugs exhibit cytotoxic effects against hepatoma cells, their underlying molecular mechanisms diverge significantly. This guide will dissect these differences, presenting a clear comparison of their efficacy and cellular impact.
Executive Summary of Comparative Efficacy
Experimental data indicates that while both drugs inhibit the proliferation of hepatoma cells, this compound demonstrates a more potent cytotoxic effect. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are notably lower for this compound compared to Cyproheptadine in the tested hepatoma cell lines.
| Drug | Cell Line | IC50 (µM) |
| This compound | Hep3B | 9.98 ± 0.12[1] |
| HepG2 | 9.75 ± 0.11[1] | |
| Cyproheptadine | HepG2 | ~30-40 (inferred from experimental concentrations)[2] |
| Huh-7 | ~30-40 (inferred from experimental concentrations)[2] |
Mechanism of Action: A Fork in the Road
The primary distinction between this compound and Cyproheptadine lies in the cellular pathways they hijack to induce cell death. This compound's action is centered on the disruption of autophagy, a cellular recycling process, whereas Cyproheptadine primarily triggers cell cycle arrest and apoptosis, a form of programmed cell death.
This compound: The Autophagy Inhibitor
This compound induces cell death in hepatoma cells by obstructing the final stage of autophagy, specifically the fusion of autophagosomes with lysosomes.[3][4][5] This blockage leads to an accumulation of autophagosomes and the unprocessed autophagic substrate SQSTM1/p62.[3][4] Interestingly, this mode of cell death appears to be largely independent of apoptosis, as evidenced by limited activation of caspases.[3][4]
Cyproheptadine: The Inducer of Cell Cycle Arrest and Apoptosis
In contrast, Cyproheptadine exerts its anti-tumor effect by halting the cell cycle and initiating apoptosis.[2][6] In HepG2 cells, it induces a G1 phase arrest, which is associated with an increase in the expression of the cell cycle inhibitors p16 and HBP1.[2][6] In Huh-7 cells, it causes a G1/S transition arrest, linked to elevated levels of p21 and p27 and a significant decrease in the phosphorylation of the retinoblastoma (Rb) protein.[2][6] Furthermore, Cyproheptadine treatment leads to an increase in markers of apoptosis, such as the cleavage of poly (ADP-ribose) polymerase (PARP) and positive annexin (B1180172) V staining.[2][6][7][8] The activation of the p38 MAP kinase pathway appears to be a key event in mediating these effects.[2]
Summary of Cellular Effects
| Feature | This compound | Cyproheptadine |
| Primary Mechanism | Autophagy Inhibition[3][4][5] | Cell Cycle Arrest & Apoptosis[2][6] |
| Cell Cycle | No significant effect reported | G1 arrest (HepG2), G1/S arrest (Huh-7)[2][6] |
| Apoptosis | Limited caspase activation[3][4] | Induction of PARP cleavage and annexin V staining[2][6] |
| Key Proteins Affected | LC3B-II (increased), SQSTM1/p62 (not degraded)[3][4] | p16, HBP1 (increased in HepG2); p21, p27 (increased in Huh-7); Phospho-Rb (decreased in Huh-7)[2][6] |
| Signaling Pathway | - | p38 MAP Kinase activation[2] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the effects of this compound and Cyproheptadine on hepatoma cells.
Cell Viability Assay (MTT Assay)
-
Hepatoma cells (e.g., HepG2, Hep3B, Huh-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Cyproheptadine for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Flow Cytometry for Cell Cycle Analysis
-
Hepatoma cells are treated with this compound or Cyproheptadine for the desired time.
-
Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.
Apoptosis Detection (Annexin V/PI Staining)
-
Cells are treated with the respective drugs.
-
After treatment, cells are harvested and washed with cold PBS.
-
The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blot Analysis
-
Hepatoma cells are treated with this compound or Cyproheptadine.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., LC3B, SQSTM1/p62, p16, p21, PARP, β-actin).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
In the context of hepatoma cell lines, both this compound and Cyproheptadine demonstrate anti-cancer properties, albeit through distinct molecular pathways. This compound emerges as a more potent cytotoxic agent that induces cell death via the inhibition of autophagy. Cyproheptadine, on the other hand, acts by inducing cell cycle arrest and apoptosis, mediated by the p38 MAP kinase pathway. This head-to-head comparison underscores the importance of understanding the specific molecular targets and mechanisms of action when evaluating potential therapeutic candidates for hepatocellular carcinoma. Further in-vivo studies are warranted to validate these findings and to explore the full therapeutic potential of these repurposed antihistamines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Cyproheptadine Monotherapy in Hepatocellular Carcinoma With Bone Metastasis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy of Cyproheptadine Monotherapy in Hepatocellular Carcinoma With Bone Metastasis: A Case Report [frontiersin.org]
A Comparative Analysis of the Anti-Proliferative Efficacy of Deptropine and Other Antihistamines in Cancer Cell Lines
For Immediate Release
This comparison guide provides a detailed analysis of the anti-proliferative effects of the antihistamine Deptropine in comparison to other selected antihistamines and the standard chemotherapeutic agent, Doxorubicin. The data presented here is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies. While this compound shows notable efficacy in hepatocellular carcinoma, this guide places its performance in the broader context of repurposed drugs for oncology.
Executive Summary
This compound, a benzocycloheptene (B12447271) derivative, has demonstrated potent anti-proliferative activity in hepatocellular carcinoma (HCC) cell lines.[1] Its mechanism of action involves the induction of cell death by inhibiting autophagy through the blockage of autophagosome-lysosome fusion.[1] This guide compares the 50% inhibitory concentration (IC50) values of this compound with other antihistamines such as Rupatadine, Nortriptyline, Loratadine, Desloratadine (B1670295), and Meclizine, as well as the established chemotherapy drug Doxorubicin, across a variety of cancer cell lines. The findings suggest that while this compound is highly effective in HCC, other antihistamines also exhibit significant anti-cancer properties in different cancer types, often through distinct mechanisms of action.
Comparative Anti-Proliferative Activity
The following tables summarize the IC50 values of this compound and comparator compounds in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound and Structurally Related Compounds in Hepatocellular Carcinoma Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Hep3B | 9.98 ± 0.12 |
| This compound | HepG2 | 9.75 ± 0.11 |
| Rupatadine | Hep3B | ~13 |
| Rupatadine | HepG2 | ~13 |
| Nortriptyline | Hep3B | ~13 |
| Nortriptyline | HepG2 | ~13 |
Data sourced from a study screening 12 benzocycloheptene structural-analogue drugs.[1]
Table 2: IC50 Values of Other Antihistamines in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Rupatadine | AsPC-1 | Pancreatic | 23.5 (24h) |
| Rupatadine | MIA-PaCa-2 | Pancreatic | 30.9 (24h) |
| Nortriptyline | U266 | Multiple Myeloma | 26 |
| Nortriptyline | Human Cutaneous Melanoma | Melanoma | 9 |
| Loratadine | HT29 | Colon | ~75 |
| Desloratadine | MCF-7 | Breast | 14.2 (µg/mL) |
| Desloratadine | SW780 | Bladder | 18.21 |
| Desloratadine | U251 | Glioblastoma | 50 |
| Meclizine | COLO 205 | Colon | >50 |
IC50 values are compiled from multiple sources.[2][3][4][5][6][7][8][9]
Table 3: IC50 Values of Doxorubicin (Standard Chemotherapeutic Agent) in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| Huh7 | Hepatocellular Carcinoma | >20 |
| A549 | Lung | >20 |
| MCF-7 | Breast | 2.5 |
| BFTC-905 | Bladder | 2.3 |
| HeLa | Cervical | 2.9 |
| M21 | Melanoma | 2.8 |
IC50 values are compiled from multiple sources.[10][11]
Mechanisms of Action and Signaling Pathways
The anti-proliferative effects of this compound and other antihistamines are mediated by diverse signaling pathways, highlighting the potential for targeted therapeutic strategies.
This compound's Mechanism in Hepatocellular Carcinoma
This compound induces cell death in HCC by inhibiting the final stage of autophagy, specifically the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes and subsequent cell death.[1]
References
- 1. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion [mdpi.com]
- 2. Rupatadine suppresses tumor growth and EMT in pancreatic cancer: Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Desloratadine, a Novel Antigrowth Reagent for Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proapoptotic and proautophagy effect of H1-receptor antagonist desloratadine in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Unraveling Deptropine's Molecular Targets: A Comparative Guide to Genetic Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Deptropine's mechanism of action with alternative first-generation antihistamines, focusing on genetic approaches for target validation. Experimental data is presented to offer a clear, objective analysis for researchers in pharmacology and drug development.
Executive Summary
This compound is a first-generation antihistamine characterized by its potent antagonism of the histamine (B1213489) H1 receptor and significant anticholinergic activity at muscarinic acetylcholine (B1216132) receptors.[1][2] These dual actions contribute to its therapeutic effects in managing allergic conditions and its associated side-effect profile, notably sedation and dry mouth.[1] Genetic validation strategies, such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown, offer powerful tools to definitively identify the specific receptors responsible for a drug's pharmacological effects and potential off-target activities. This guide will explore these methodologies in the context of this compound and its alternatives, providing a framework for robust, evidence-based mechanism of action studies.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the receptor binding affinities (Ki in nM) and anticholinergic potencies (pA2) of this compound and its alternatives. Lower Ki values indicate higher binding affinity.
| Drug | Histamine H1 Receptor (Ki, nM) | Muscarinic M1 Receptor (Ki, nM) | Muscarinic M2 Receptor (Ki, nM) | Muscarinic M3 Receptor (Ki, nM) |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Diphenhydramine | 12[3] | 1.2[4] | - | - |
| Cyproheptadine | - | 5.52[4] | - | - |
| Promethazine | - | - | - | - |
| Chlorpheniramine | 12[3] | - | - | - |
| Hydroxyzine | 10[3] | - | - | - |
Note: Direct Ki values for this compound are not widely published. Its pharmacological profile is comparable to other first-generation antihistamines with known high affinity for H1 and muscarinic receptors.
| Drug | Anticholinergic Potency (pA2) |
| Cyproheptadine | 8.2 ± 0.4 |
| Promethazine | - |
| Diphenhydramine | - |
| Loratadine | - |
| Chlorpheniramine | - |
| Hydroxyzine | - |
| Pyrilamine | 4.8 ± 0.4 |
Data from in vitro studies on guinea pig trachealis muscle.[5] A higher pA2 value indicates greater antagonist potency.
Genetic Validation of this compound's Mechanism of Action: Proposed Experimental Protocols
To definitively cross-validate that the histamine H1 receptor and muscarinic acetylcholine receptors are the primary targets of this compound, the following genetic approaches are proposed.
CRISPR-Cas9 Mediated Knockout of the Histamine H1 Receptor (HRH1)
This experiment aims to determine if the effects of this compound are abolished in cells lacking the histamine H1 receptor.
Experimental Workflow:
Caption: CRISPR-Cas9 knockout workflow for HRH1 gene.
Detailed Protocol:
-
gRNA Design and Vector Construction:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293) that endogenously expresses the H1 receptor.
-
Transfect the cells with the Cas9-gRNA plasmid using a lipid-based transfection reagent.[1]
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker, apply the appropriate antibiotic to select for transfected cells.
-
Perform single-cell sorting into 96-well plates to isolate clonal populations.[8]
-
-
Knockout Validation:
-
Expand the clonal populations and extract genomic DNA.
-
PCR amplify the targeted region of the HRH1 gene and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of H1 receptor protein expression in validated knockout clones via Western blotting using an H1 receptor-specific antibody.[1]
-
-
Functional Assays:
-
Culture wild-type (WT) and validated HRH1-knockout (KO) cells.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with histamine and measure a downstream signaling event, such as intracellular calcium mobilization using a fluorescent calcium indicator.
-
Expected Outcome: Histamine-induced calcium influx will be observed in WT cells and this effect will be blocked by this compound. In HRH1-KO cells, histamine will not induce a calcium response, and this compound will have no effect on this pathway, confirming the H1 receptor as its target.
-
siRNA-Mediated Knockdown of Muscarinic Acetylcholine Receptors
This experiment aims to assess the contribution of different muscarinic receptor subtypes (e.g., M1, M3) to the anticholinergic effects of this compound.
Experimental Workflow:
Caption: siRNA knockdown workflow for muscarinic receptors.
Detailed Protocol:
-
siRNA Design and Preparation:
-
Obtain pre-designed and validated siRNAs targeting the desired muscarinic acetylcholine receptor subtypes (e.g., CHRM1, CHRM3) and a non-targeting control siRNA.
-
Reconstitute the siRNAs in RNase-free buffer to the desired stock concentration.[9]
-
-
Cell Culture and Transfection:
-
Culture a cell line endogenously expressing the target muscarinic receptors (e.g., SH-SY5Y).
-
On the day of transfection, dilute the siRNAs and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[10]
-
Add the transfection complexes to the cells and incubate for 48-72 hours to allow for gene knockdown.[11]
-
-
Knockdown Validation:
-
After the incubation period, harvest a subset of the cells.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm a significant reduction in the target receptor mRNA levels compared to the non-targeting control.[12]
-
Perform Western blotting to verify the reduction in the target receptor protein expression.
-
-
Functional Assays:
-
In a parallel set of plates, pre-treat the control and knockdown cells with a range of this compound concentrations.
-
Stimulate the cells with a muscarinic agonist, such as carbachol.
-
Measure a relevant downstream signaling event, for instance, inositol (B14025) phosphate (B84403) accumulation or intracellular calcium release.
-
Expected Outcome: In cells with effective knockdown of a specific muscarinic receptor subtype, the inhibitory effect of this compound on carbachol-induced signaling will be significantly diminished compared to control cells, thereby identifying the specific muscarinic receptor subtype(s) targeted by this compound.
-
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with this compound's mechanism of action.
Caption: this compound antagonizes the H1 receptor pathway.
Caption: this compound's anticholinergic action at M1/M3 receptors.
Comparison with Alternatives
| Feature | This compound | Diphenhydramine | Cyproheptadine |
| Primary Mechanism | H1 receptor antagonist, muscarinic receptor antagonist[1][2] | H1 receptor antagonist, muscarinic receptor antagonist[4][13] | H1 receptor antagonist, serotonin (B10506) receptor antagonist, muscarinic receptor antagonist[14] |
| Clinical Efficacy | Effective for allergic rhinitis and urticaria. | Widely used for allergic reactions, motion sickness, and as a sleep aid.[15] | Used for allergic reactions, and off-label as an appetite stimulant and for serotonin syndrome.[14][16] |
| Sedation | High | High, with significant impairment of cognitive and psychomotor function.[2] | High, a common side effect.[15][17] |
| Anticholinergic Side Effects | Prominent (dry mouth, urinary retention).[1] | Significant (dry mouth, blurred vision).[16] | Present, contributes to its side effect profile.[14] |
| Genetic Validation Studies | Not yet reported. | The role of CYP2D6 in its metabolism has been studied, suggesting genetic polymorphisms can affect patient response.[18] | Its effects on gene expression, particularly in cancer cell lines, have been investigated.[19] |
Conclusion
This compound's therapeutic utility and side-effect profile are directly linked to its antagonism of histamine H1 and muscarinic acetylcholine receptors. While its pharmacological actions are well-characterized, definitive cross-validation of its molecular targets using modern genetic techniques has not been extensively reported. The proposed CRISPR-Cas9 and siRNA-based experimental frameworks provide a clear path for researchers to unequivocally establish the on-target and potential off-target effects of this compound and its alternatives. Such studies are crucial for the rational design of next-generation antihistamines with improved selectivity and safety profiles. The comparative data presented herein underscores the need for such rigorous validation to better understand the clinical implications of first-generation antihistamines.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. scbt.com [scbt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. droracle.ai [droracle.ai]
- 16. Frontiers | Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review [frontiersin.org]
- 17. guidetopharmacology.org [guidetopharmacology.org]
- 18. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Deptropine: A Comparative Analysis of its Anticholinergic and Antihistaminic Activities
For Researchers, Scientists, and Drug Development Professionals
Deptropine, a first-generation antihistamine structurally related to benztropine (B127874) and diphenhydramine, exhibits a pharmacological profile characterized by both antihistaminic and anticholinergic properties. This dual activity is a common feature among older antihistamines and has significant implications for their therapeutic applications and side-effect profiles. This guide provides a detailed comparative analysis of this compound's anticholinergic versus its antihistaminic activity, supported by available experimental data for analogous compounds and detailed experimental protocols.
Quantitative Comparison of Receptor Affinities
To provide a quantitative framework for understanding this compound's dual activity, the following tables summarize the binding affinities (Ki) of competitor compounds for muscarinic acetylcholine (B1216132) receptors (anticholinergic activity) and histamine (B1213489) H1 receptors (antihistaminic activity).
Table 1: Muscarinic Receptor Binding Affinities of Selected Anticholinergic Agents and First-Generation Antihistamines
| Compound | Receptor Subtype(s) | Ki (nM) |
| Atropine (B194438) | Non-selective Muscarinic | ~1-2 |
| Diphenhydramine | Muscarinic (unspecified) | 280 |
| Promethazine | Muscarinic (unspecified) | 23 |
| Cyproheptadine | Muscarinic (unspecified) | 5.0 |
| Chlorpheniramine | Muscarinic (unspecified) | 1,800 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Histamine H1 Receptor Binding Affinities of Selected First-Generation Antihistamines
| Compound | Ki (nM) |
| Mepyramine | ~1-5 |
| Diphenhydramine | ~2-10 |
| Promethazine | ~1-3 |
| Cyproheptadine | ~1-2 |
| Chlorpheniramine | ~3-5 |
Note: Lower Ki values indicate higher binding affinity.
Based on the qualitative description, this compound's affinity for muscarinic receptors would be expected to be in a range suggestive of moderate to potent anticholinergic activity, while its affinity for the histamine H1 receptor would be comparable to other potent first-generation antihistamines.
Functional Antagonism: pA2 Values
Functional assays, such as the inhibition of agonist-induced muscle contraction in isolated tissues, provide a measure of a drug's antagonist potency (pA2). A higher pA2 value indicates greater antagonist activity.
Table 3: Anticholinergic Potency (pA2) of Selected First-Generation Antihistamines in Guinea Pig Trachea
| Compound | pA2 Value |
| Cyproheptadine | 8.2 |
| Promethazine | 7.7 |
| Diphenhydramine | 7.1 |
| Chlorpheniramine | 6.4 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to determine these activities, the following diagrams are provided.
Caption: Muscarinic M3 receptor signaling pathway.
Independent Verification of Deptropine's Tumor Suppression In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo tumor suppression capabilities of Deptropine against alternative therapeutic agents. The information presented is collated from independent preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a resource for researchers in oncology and drug development to inform further investigation and potential therapeutic strategies.
Comparative Analysis of In Vivo Tumor Suppression
The following table summarizes the in vivo efficacy of this compound and selected alternative compounds in preclinical cancer models. The data highlights the tumor growth inhibition (TGI) achieved under the specified experimental conditions.
| Compound | Cancer Model | Dosing and Administration | Tumor Growth Inhibition | Mechanism of Action |
| This compound | Hepatocellular Carcinoma (Hep3B Xenograft) | 2.5 mg/kg, intraperitoneally, 3 times/week for 3 weeks | ~64.2% reduction in tumor volume | Inhibition of autophagy via blockade of autophagosome-lysosome fusion |
| Benztropine | Murine Lung Cancer (LuM1 Allograft) | 0.5 mg/mouse, intraperitoneally, 3 times/week | Significant suppression of tumor growth (quantitative value not specified) | Inhibition of dopamine (B1211576) transporter (DAT/SLC6A3), leading to downregulation of STAT3, NF-κB, and β-catenin signaling |
| Cyproheptadine | Urothelial Carcinoma (UMUC3 Xenograft) | 5 mg/kg, for 5 days | Significant reduction in tumor growth (quantitative value not specified) | Targeting GSK3β to suppress mTOR and β-catenin signaling pathways |
| Chloroquine | Hepatocellular Carcinoma (HepG2 Orthotopic Xenograft) | Not specified | Substantial decrease in tumor growth and weight | Autophagy inhibition, induction of G0/G1 cell cycle arrest, DNA damage, and apoptosis |
| Hydroxychloroquine | Sorafenib-Resistant Hepatocellular Carcinoma (Huh7-SR Xenograft) | Not specified | Significant reduction in tumor growth (in combination with sorafenib) | Inhibition of TLR9, leading to modulation of autophagy, oxidative stress, and apoptosis |
Detailed Experimental Protocols
This compound in Hepatocellular Carcinoma Xenograft Model
-
Cell Line: Human hepatocellular carcinoma Hep3B cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of Hep3B cells into the flank of the mice.
-
Treatment: Once tumors were established, mice were treated with this compound at a dose of 2.5 mg/kg administered intraperitoneally three times a week for three weeks.
-
Tumor Measurement: Tumor volumes were measured every 2-3 days. At the end of the experiment, tumors were excised and weighed.
Benztropine in Murine Tumor Allograft Model
-
Cell Line: Murine lung cancer LuM1 cells.
-
Animal Model: BALB/c mice.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^5 LuM1 cells into the flank of each mouse.
-
Treatment: When tumors became palpable, mice received intraperitoneal injections of Benztropine at a dose of 0.5 mg/mouse, three times a week.
Cyproheptadine in Urothelial Carcinoma Xenograft Model
-
Cell Line: Human urothelial carcinoma UMUC3 cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of UMUC3 cells.
-
Treatment: When tumors reached approximately 100 mm³, mice were treated with Cyproheptadine at a dose of 5 mg/kg for five days.
-
Tumor Measurement: Tumor growth was monitored to assess the effect of the treatment.
Chloroquine in Hepatocellular Carcinoma Orthotopic Xenograft Model
-
Cell Line: Human hepatocellular carcinoma HepG2 cells engineered to express green fluorescent protein (HepG2-GFP).
-
Animal Model: Nude mice.
-
Tumor Implantation: Orthotopic implantation of HepG2-GFP cells into the liver.
-
Treatment: Mice with established tumors were administered Chloroquine. The specific dose and schedule were not detailed in the available abstract.
-
Tumor Measurement: Tumor size was monitored twice a week using fluorescence imaging. At the end of the 25-day treatment period, tumors were harvested and weighed.
Hydroxychloroquine in Sorafenib-Resistant Hepatocellular Carcinoma Xenograft Model
-
Cell Line: Sorafenib-resistant human hepatocellular carcinoma Huh7-SR cells.
-
Animal Model: Xenograft mouse model (specific strain not detailed).
-
Tumor Implantation: Subcutaneous injection of Huh7-SR cells.
-
Treatment: Mice were treated with Hydroxychloroquine, Sorafenib, or a combination of both. The specific doses and schedule were not detailed in the available abstract.
-
Tumor Measurement: Tumor volume and weight were measured to assess the treatment efficacy.
Visualizing Mechanisms and Workflows
Signaling Pathways
This compound's proposed mechanism of action.
Benztropine's anti-tumor signaling pathway.
Chloroquine's multifaceted anti-cancer effects.
Experimental Workflows
General workflow for in vivo xenograft studies.
A Preclinical Comparative Analysis of Deptropine and Other First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
First-generation antihistamines have been a cornerstone in the management of allergic conditions for decades. Their mechanism of action primarily involves the blockade of histamine (B1213489) H1 receptors, but they are also known for their affinity for other receptors, leading to a range of on- and off-target effects. This guide provides a comparative preclinical overview of deptropine, a lesser-documented first-generation antihistamine, alongside more extensively studied compounds in its class: diphenhydramine (B27), chlorpheniramine, and promethazine (B1679618).
Receptor Binding Affinity
The therapeutic effects and side-effect profiles of first-generation antihistamines are largely dictated by their binding affinities to various receptors. The primary target is the histamine H1 receptor, while off-target binding to muscarinic acetylcholine (B1216132) receptors is responsible for the characteristic anticholinergic side effects.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | Diphenhydramine | Chlorpheniramine | Promethazine |
| Histamine H1 | Data not available | 1.1 - 14.08 | 3.2 | 2.2 |
| Muscarinic (M1-M5) | Data not available | 112 - 260 | ~1,300 | 5.0 - 38 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and may vary depending on the experimental conditions.
Preclinical Efficacy
The in vivo efficacy of antihistamines is commonly evaluated in animal models that mimic allergic reactions. These models include the histamine-induced wheal and flare test, models of allergic rhinitis, and protection against histamine-induced bronchoconstriction. Efficacy is often quantified by the median effective dose (ED50).
Table 2: In Vivo Efficacy in Preclinical Models
| Preclinical Model | Endpoint | This compound | Diphenhydramine | Chlorpheniramine | Promethazine |
| Histamine-induced Bronchoconstriction (Animal Model) | Protection against bronchial narrowing | Protective effect observed[1] | Data not available | Data not available | Data not available |
| Allergic Rhinitis Model (e.g., guinea pig) | ED50 | Data not available | Data not available | Data not available | Data not available |
| Histamine-induced Wheal and Flare (e.g., guinea pig) | ED50 | Data not available | Data not available | Data not available | Data not available |
Preclinical Pharmacokinetics
Understanding the pharmacokinetic profile of a drug is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME). Preclinical pharmacokinetic studies in animal models provide essential data to inform clinical trial design.
Table 3: Comparative Preclinical Pharmacokinetic Parameters
| Parameter | Species | This compound | Diphenhydramine | Chlorpheniramine | Promethazine |
| Half-life (t½) | Dog | Data not available | 4.2 - 6.8 h | ~2 h | Data not available |
| Rabbit | Data not available | Data not available | 2.57 h | Data not available | |
| Horse | Data not available | Oral bioavailability <6% | 2.7 h (IV) | Data not available | |
| Camel | Data not available | Data not available | Data not available | 5.62 h (IV) | |
| Bioavailability (F%) | Dog | Data not available | 7.8% (oral) | Low (2.4-22%) | Data not available |
| Horse | Data not available | <6% (oral) | 38% (oral) | Data not available |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., histamine H1 or muscarinic receptors).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cultured cells (e.g., CHO or HEK293 cells) or animal tissues.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors or [³H]-QNB for muscarinic receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of an antihistamine in protecting against histamine-induced bronchoconstriction.
Methodology:
-
Animal Model: Male Hartley guinea pigs are used.
-
Drug Administration: Animals are pre-treated with the test antihistamine or vehicle control via a relevant route of administration (e.g., oral gavage or intraperitoneal injection).
-
Histamine Challenge: After a specified pre-treatment time, the animals are challenged with an aerosolized solution of histamine phosphate (B84403) to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: The severity of bronchoconstriction is assessed by measuring changes in respiratory parameters, such as tidal volume, respiratory rate, and airway resistance, using a whole-body plethysmograph.
-
Data Analysis: The protective effect of the antihistamine is calculated as the percentage inhibition of the histamine-induced bronchoconstriction compared to the vehicle-treated group. The ED50, the dose required to produce a 50% inhibition, can then be determined.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of an allergic reaction. First-generation antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and blocking this pathway.
Caption: H1 Receptor Signaling and Antihistamine Action.
Experimental Workflow for Preclinical Antihistamine Comparison
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of antihistamines.
Caption: Preclinical Antihistamine Evaluation Workflow.
Comparative Logic for Antihistamine Selection
The selection of a lead antihistamine candidate in drug development involves a multi-parameter assessment, balancing desired efficacy with an acceptable safety profile.
Caption: Logic for Lead Antihistamine Selection.
Conclusion
This guide provides a comparative framework for evaluating this compound against other first-generation antihistamines in a preclinical setting. While there is a notable lack of publicly available quantitative data for this compound, the provided information on diphenhydramine, chlorpheniramine, and promethazine establishes a baseline for comparison. The outlined experimental protocols and workflows offer a systematic approach for future studies aimed at characterizing the pharmacological profile of this compound. A thorough preclinical assessment, including receptor binding affinities, in vivo efficacy in relevant allergy models, and a comprehensive pharmacokinetic profile, is essential to fully understand the therapeutic potential and safety of this compound relative to other compounds in its class. Such data would be invaluable for guiding further drug development and rational therapeutic use.
References
Benchmarking Deptropine's Potency Against Novel Autophagy Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihistamine Deptropine's potency as an autophagy inhibitor against a selection of novel autophagy inhibitors. The information is compiled from recent scientific literature and is intended to aid researchers in selecting appropriate tools for their studies. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows.
Introduction to Autophagy and Its Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of autophagy with small molecules has become a significant area of therapeutic research. Autophagy inhibitors are broadly classified into early-stage inhibitors, which prevent the formation of the autophagosome, and late-stage inhibitors, which block the fusion of the autophagosome with the lysosome or inhibit lysosomal degradation.
This compound, a first-generation antihistamine, has been identified as a late-stage autophagy inhibitor.[1][2][3] This guide compares its potency and mechanism to several novel autophagy inhibitors that have emerged from recent drug discovery efforts.
Quantitative Comparison of Autophagy Inhibitor Potency
The following table summarizes the potency of this compound and a selection of novel autophagy inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values obtained from various in vitro assays. It is important to note that assay conditions and cell types can significantly influence these values.
| Inhibitor | Target/Mechanism | Potency (IC50/EC50) | Cell Line(s) | Reference(s) |
| This compound | Blocks autophagosome-lysosome fusion | ~10 µM (Cytotoxicity IC50) | Hep3B, HepG2 (Hepatoma) | [4] |
| Lys05 | Lysosomotropic agent, deacidifies lysosome | More potent than Hydroxychloroquine | Multiple cancer cell lines | [1][5] |
| SBI-0206965 | ULK1 Kinase Inhibitor | 108 nM (ULK1), 711 nM (ULK2) | In vitro kinase assay | [2][6] |
| Spautin-1 | USP10 and USP13 Inhibitor | ~0.6-0.7 µM | In vitro deubiquitinase assay | [7][8] |
| VATG-027 | Late-stage inhibitor | 0.1 µM (EC50, Autophagy inhibition) | U2OS-tfLC3 | |
| VATG-032 | Late-stage inhibitor | 5 µM (EC50, Autophagy inhibition) | U2OS-tfLC3 |
Experimental Protocols
Accurate assessment of autophagy inhibition requires robust and well-controlled experiments. Below are detailed methodologies for two key assays commonly used to measure autophagic flux.
Western Blotting for LC3-II and p62/SQSTM1
This method is a cornerstone for monitoring autophagy. It quantifies the levels of two key autophagy-related proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The p62 protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, an accumulation of LC3-II and p62 is indicative of autophagy inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of autophagy inhibitors (e.g., this compound, novel inhibitors) for a specified time course (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a known autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and p62/SQSTM1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I and the levels of p62 are used to assess autophagic flux.
mCherry-GFP-LC3 Fluorescence Microscopy Assay
This fluorescence-based assay allows for the visualization and quantification of autophagic flux. Cells are transfected with a tandem fluorescent-tagged LC3 (mCherry-GFP-LC3). In the neutral pH of the autophagosome, both GFP and mCherry fluoresce, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An accumulation of yellow puncta indicates a block in autophagosome-lysosome fusion.
Protocol:
-
Cell Transfection and Treatment: Transfect cells with the mCherry-GFP-LC3 plasmid using a suitable transfection reagent. After 24-48 hours, treat the cells with the autophagy inhibitors as described in the Western blot protocol.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS. If desired, counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope with appropriate filter sets for GFP (excitation ~488 nm, emission ~509 nm) and mCherry (excitation ~587 nm, emission ~610 nm).
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software such as ImageJ. An increase in the ratio of yellow to red puncta indicates an inhibition of autophagic flux.
Visualizing the Landscape of Autophagy Inhibition
The following diagrams, generated using the DOT language, illustrate the autophagy signaling pathway and a typical experimental workflow for comparing autophagy inhibitors.
Caption: Autophagy signaling pathway and targets of various inhibitors.
Caption: Experimental workflow for comparing autophagy inhibitors.
Conclusion
This compound acts as a late-stage autophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][3] When compared to a panel of novel autophagy inhibitors, its potency, based on cytotoxicity assays, is in the micromolar range.[4] Several novel inhibitors demonstrate significantly higher potency, with IC50 or EC50 values in the nanomolar to low micromolar range. These novel agents also offer a diversity of mechanisms, targeting different stages of the autophagy pathway, from the initial kinase signaling with SBI-0206965 to deubiquitinase activity with Spautin-1, and lysosomal function with Lys05, VATG-027, and VATG-032.[1][2][7] The choice of inhibitor will ultimately depend on the specific research question and the experimental context. This guide provides a foundational dataset and standardized protocols to aid in the rational selection and application of these valuable research tools.
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Antihistamine this compound Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Deptropine Analogs in the Inhibition of Breast Cancer Stem Cells
A detailed examination of the efficacy and mechanisms of Deptropine Citrate and Benztropine (B127874) Mesylate in targeting the breast cancer stem cell population.
This guide provides a comparative study of two closely related anticholinergic compounds, this compound Citrate and its analog Benztropine Mesylate, and their effects on breast cancer stem cells (BCSCs). Cancer stem cells are a subpopulation of tumor cells believed to be responsible for cancer initiation, metastasis, recurrence, and therapeutic resistance.[1][2][3] Targeting this population is a promising strategy for developing more effective cancer treatments. This document summarizes the key experimental findings, presents the data in a clear, comparative format, and provides detailed protocols for the cited experiments to aid in reproducibility and further research.
Introduction to this compound and its Analogs
This compound and Benztropine are structurally similar compounds that have been investigated for their potential anticancer activities.[1][2] A significant study identified this compound Citrate and Benztropine Mesylate as potent inhibitors of BCSC proliferation and self-renewal through a high-throughput screening of FDA-approved drugs.[1][3] This guide focuses on the comparative effects of these two analogs on key characteristics of BCSCs.
Data Summary: this compound Citrate vs. Benztropine Mesylate
The following tables summarize the quantitative data from a key study comparing the effects of this compound Citrate and Benztropine Mesylate on breast cancer stem cell properties.
Table 1: Effect on Mammosphere Formation in Breast Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Inhibition of Mammosphere Formation (%) |
| This compound Citrate | MDA-MB-231 | 1 | Significant Inhibition |
| 5 | Significant Inhibition | ||
| 10 | Significant Inhibition | ||
| 4T1-luc2 | 1 | No Significant Inhibition | |
| 5 | Significant Inhibition | ||
| 10 | Significant Inhibition | ||
| Benztropine Mesylate | MDA-MB-231 | 1 | Significant Inhibition |
| 5 | Significant Inhibition | ||
| 10 | Significant Inhibition | ||
| 4T1-luc2 | 1 | No Significant Inhibition | |
| 5 | Significant Inhibition | ||
| 10 | Significant Inhibition |
Data extracted from a study by Cui et al. (2016).[1][4] The study reported a significant, dose-dependent reduction in the number and size of mammospheres for both compounds in MDA-MB-231 cells.[4] In 4T1-luc2 cells, significant inhibition was observed at 5 and 10 µM.[4]
Table 2: Effect on Breast Cancer Stem Cell Markers (Benztropine Mesylate)
| Marker | Cell Line | Concentration (µM) | Reduction in Marker-Positive Population (%) |
| ALDH+ | MDA-MB-231 | 1 | Dose-dependent reduction |
| 5 | Dose-dependent reduction | ||
| 10 | Dose-dependent reduction | ||
| CD44+/CD24- | MDA-MB-231 | 1 | Dose-dependent reduction |
| 5 | Dose-dependent reduction | ||
| 10 | Dose-dependent reduction |
Data extracted from a study by Cui et al. (2016).[1] Benztropine Mesylate was shown to decrease the subpopulation of cells with high ALDH activity and a CD44+/CD24- phenotype.[1][2][3]
Key Findings and Comparative Efficacy
Both this compound Citrate and Benztropine Mesylate demonstrated the ability to inhibit the formation of mammospheres, a key characteristic of BCSCs, in a dose-dependent manner.[1][4] However, a notable difference was observed in their effects on the self-renewal capacity of BCSCs. While both compounds inhibited primary mammosphere formation, Benztropine Mesylate was found to be more potent in inhibiting the self-renewal of BCSCs.[1][3] Specifically, this compound Citrate did not inhibit the self-renewal capacity of MDA-MB-231 cells, whereas Benztropine Mesylate significantly did.[1][3]
Furthermore, Benztropine Mesylate was shown to reduce the populations of cells expressing common BCSC markers, namely ALDH+ and CD44+/CD24-.[1][2] This suggests that Benztropine Mesylate may be more effective at targeting the BCSC population and reducing its tumorigenic potential.
Proposed Mechanism of Action
Functional studies suggest that Benztropine Mesylate inhibits the functions of BCSCs by targeting multiple neurotransmitter receptors.[1][2] The proposed mechanism involves the antagonism of muscarinic acetylcholine (B1216132) receptors, dopamine (B1211576) receptors/transporters, and histamine (B1213489) receptors.[1][2] This multi-targeted approach may contribute to its potent anti-BCSC activity.
Caption: Proposed mechanism of Benztropine Mesylate in BCSCs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells in non-adherent conditions.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, 4T1-luc2)
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment plates
Protocol:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and create a single-cell suspension.
-
Seed 1,000 cells per well in ultra-low attachment 6-well plates in serum-free mammosphere culture medium.
-
Add this compound Citrate or Benztropine Mesylate at desired concentrations.
-
Incubate for 6 days at 37°C in a 5% CO2 humidified incubator.[1][4]
-
Count the number of mammospheres (diameter > 50 µm) per well.[1][4]
Caption: Workflow for the mammosphere formation assay.
ALDH Activity Assay
High aldehyde dehydrogenase (ALDH) activity is a characteristic of cancer stem cells. This assay quantifies the population of ALDH-positive cells.
Materials:
-
ALDEFLUOR™ Kit
-
DEAB (ALDH inhibitor)
-
Single-cell suspension of cancer cells
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube (with DEAB).
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
Centrifuge and resuspend the cells in ALDEFLUOR™ assay buffer.
-
Analyze the samples using a flow cytometer to quantify the ALDH-positive cell population.
CD44+/CD24- Flow Cytometry Analysis
This assay identifies and quantifies the subpopulation of breast cancer cells with the CD44+/CD24- surface marker profile, which is characteristic of BCSCs.
Materials:
-
Anti-CD44 antibody (e.g., FITC-conjugated)
-
Anti-CD24 antibody (e.g., PE-conjugated)
-
Isotype control antibodies
-
FACS buffer
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-CD44 and anti-CD24 antibodies to the sample tubes.
-
Add corresponding isotype control antibodies to separate control tubes.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples using a flow cytometer to quantify the CD44+/CD24- subpopulation.
Conclusion and Future Directions
The comparative analysis of this compound Citrate and Benztropine Mesylate reveals that while both compounds exhibit inhibitory effects on breast cancer stem cells, Benztropine Mesylate appears to be a more potent agent, particularly in its ability to suppress BCSC self-renewal and reduce the population of cells with key BCSC markers. The multi-receptor targeting mechanism of Benztropine Mesylate presents a compelling rationale for its further investigation as a potential therapeutic for breast cancer. Future research should focus on elucidating the precise downstream signaling pathways affected by these compounds and evaluating their efficacy in in vivo models of breast cancer. Further exploration of other this compound analogs may also yield compounds with improved potency and selectivity against breast cancer stem cells.
References
- 1. researchgate.net [researchgate.net]
- 2. New use of an old drug: inhibition of breast cancer stem cells by benztropine mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New use of an old drug: inhibition of breast cancer stem cells by benztropine mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Validating Deptropine's Therapeutic Window: A Comparative Guide for Preclinical Toxicology Assessment
For researchers, scientists, and drug development professionals, establishing a safe and effective therapeutic window is a cornerstone of preclinical drug development. This guide provides a comprehensive overview of the necessary preclinical toxicology studies to validate the therapeutic window of Deptropine, a compound with both antihistaminic and anticholinergic properties. Due to the limited public availability of specific preclinical toxicology data for this compound, this guide utilizes information on comparable first-generation antihistamines and anticholinergic drugs, such as Diphenhydramine and Atropine, to illustrate the required experimental frameworks and data interpretation.
Essential Preclinical Safety Evaluation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a rigorous preclinical safety assessment to characterize the risk profile of a new chemical entity before it can proceed to human clinical trials.[1] This evaluation encompasses a battery of studies designed to identify potential toxicities and to determine a safe starting dose for Phase I clinical studies.
The key components of a preclinical toxicology program for a compound like this compound include:
-
Acute Toxicity Studies: These studies are designed to determine the potential adverse effects of a single large dose of the drug. The primary endpoint is often the median lethal dose (LD50), which is the dose that is lethal to 50% of the test animals. These studies also help in identifying the target organs of toxicity.[2]
-
Repeat-Dose Toxicity Studies: Conducted over varying durations, from sub-acute (a few weeks) to chronic (several months), these studies evaluate the toxicological effects of repeated administration of the drug. A critical outcome of these studies is the determination of the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.[3][4]
-
Safety Pharmacology Core Battery: As outlined in the International Council for Harmonisation (ICH) S7A guidelines, these studies are crucial for assessing the effects of a drug candidate on vital physiological systems, including the central nervous system, cardiovascular system, and respiratory system.[5][6][7]
-
Genotoxicity Studies: This is a series of in vitro and in vivo assays to investigate the potential of the drug to induce mutations or chromosomal damage.
-
Reproductive and Developmental Toxicology Studies: These studies are performed to evaluate the potential effects of the drug on fertility, fetal development, and postnatal development.
Comparative Toxicological Data of Similar Compounds
To provide a tangible understanding of the data generated in preclinical toxicology studies, the following tables present publicly available data for Diphenhydramine and Atropine, which share pharmacological properties with this compound.
| Table 1: Acute Toxicity (LD50) of Comparator Compounds | |||
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Diphenhydramine | Mouse | Oral | 169 |
| Rat | Oral | 500 | |
| Atropine | Mouse | Oral | 75 |
| Rat | Oral | 500 |
| Table 2: Repeat-Dose Toxicity (NOAEL) of Comparator Compounds | |||||
| Compound | Animal Model | Study Duration | Route of Administration | NOAEL (mg/kg/day) | Key Toxicological Findings at Higher Doses |
| Diphenhydramine | Rat | 28-day | Oral | 10 | Sedation, anticholinergic effects (e.g., dry mouth) |
| Atropine | Dog | 90-day | Oral | 0.5 | Mydriasis (pupil dilation), tachycardia (increased heart rate) |
Detailed Experimental Protocols
The integrity and value of preclinical toxicology data are heavily reliant on the adherence to detailed and standardized experimental protocols.
Acute Oral Toxicity Study (OECD 425: Up-and-Down Procedure)
-
Objective: To determine the oral LD50 of the test substance.
-
Test System: Typically conducted in female rats, which are often more sensitive.
-
Methodology:
-
A single animal is dosed at a level just below the estimated LD50.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the dose for the subsequent animal is increased by a defined factor. If the animal dies, the dose is decreased.
-
This sequential dosing continues until specific stopping criteria are met.
-
The LD50 is then calculated using a statistical method (maximum likelihood estimation).
-
-
Observations: In addition to mortality, detailed clinical observations are recorded, including changes in behavior, coordination, and autonomic functions. Body weight is monitored, and a gross necropsy is performed on all animals at the end of the study.
28-Day Repeat-Dose Oral Toxicity Study (OECD 407)
-
Objective: To characterize the toxicological profile of the test substance after 28 days of repeated oral administration.
-
Test System: Rats (e.g., Sprague-Dawley strain), with an equal number of male and female animals in each group.
-
Methodology:
-
The study includes a control group and at least three dose groups.
-
The test substance is administered daily via oral gavage for 28 consecutive days.
-
Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food consumption are measured regularly.
-
Prior to termination, blood samples are collected for hematological and clinical chemistry analyses.
-
A comprehensive necropsy is conducted, and major organs are weighed and preserved for histopathological examination.
-
-
Data Analysis: The NOAEL is established by comparing the findings in the treated groups to the control group.
Safety Pharmacology: Cardiovascular Assessment in Conscious, Telemetered Dogs
-
Objective: To evaluate the potential effects of the test substance on cardiovascular parameters.
-
Test System: Beagle dogs surgically implanted with telemetry devices for continuous monitoring of cardiovascular function.
-
Methodology:
-
Following a baseline recording period, animals are administered a single dose of the test substance at escalating dose levels.
-
Heart rate, blood pressure, and electrocardiogram (ECG) are continuously monitored for a defined period post-dose.
-
-
Data Analysis: Key parameters such as heart rate, arterial blood pressure, and ECG intervals (including the QT interval, which is critical for assessing proarrhythmic risk) are analyzed for any significant changes from baseline.
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and the experimental processes is crucial for interpreting toxicology data.
Caption: this compound's dual inhibitory signaling pathways.
Caption: A generalized workflow for a preclinical in vivo toxicology study.
Conclusion
References
- 1. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 2. Toxicology | MuriGenics [murigenics.com]
- 3. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. fda.gov [fda.gov]
- 6. scireq.com [scireq.com]
- 7. altasciences.com [altasciences.com]
Deptropine vs. Standard-of-Care Bronchodilators: An Indirect Comparative Analysis in Preclinical Models
A notable scarcity of publicly available preclinical data directly comparing deptropine to current standard-of-care bronchodilators in animal models necessitates an indirect analytical approach. This guide synthesizes the known mechanisms of this compound and contrasts them with those of widely used bronchodilators. Furthermore, it outlines standard experimental protocols and presents representative data for these established agents, offering a framework for the potential evaluation of this compound.
This compound citrate (B86180) is a pharmacological agent with both antihistaminic and anticholinergic properties.[1] Its potential for bronchodilation stems from its ability to act as a muscarinic receptor antagonist, thereby inhibiting the bronchoconstrictor effects of acetylcholine (B1216132).[1] This mechanism is distinct from the primary mechanism of the most common class of rescue inhalers, the beta-2 adrenergic agonists, but shares similarities with long-acting muscarinic antagonists (LAMAs) used in maintenance therapy for chronic obstructive pulmonary disease (COPD).
Mechanisms of Action: A Comparative Overview
Standard-of-care bronchodilators primarily fall into two classes: beta-2 adrenergic agonists and muscarinic antagonists.
-
This compound: As an anticholinergic agent, this compound is expected to competitively inhibit muscarinic receptors (likely the M3 subtype on airway smooth muscle) from binding with acetylcholine. This action would prevent the downstream signaling that leads to smooth muscle contraction and bronchoconstriction.[1] Additionally, its antihistaminic properties could play a role in allergic airway conditions by blocking the effects of histamine (B1213489).[1]
-
Beta-2 Adrenergic Agonists (e.g., Salbutamol, Formoterol): These drugs bind to beta-2 adrenergic receptors on airway smooth muscle cells. This binding activates a G-protein-coupled receptor signaling cascade that increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP leads to the activation of protein kinase A, which in turn phosphorylates various target proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.
-
Muscarinic Antagonists (e.g., Tiotropium, Ipratropium): This class of drugs, which includes this compound's likely mechanism of bronchodilation, directly competes with acetylcholine for binding to muscarinic receptors on airway smooth muscle. By blocking these receptors, they prevent the increase in intracellular inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores, which is necessary for muscle contraction. Tiotropium is a well-established long-acting muscarinic antagonist (LAMA) used in the management of COPD.
Signaling Pathways
The distinct mechanisms of action are best visualized through their respective signaling pathways.
Preclinical Evaluation of Bronchodilators: A Standardized Approach
While specific preclinical data for this compound is lacking, the following outlines a typical experimental workflow used to assess the efficacy of bronchodilators in a guinea pig model of bronchoconstriction. This model is frequently used due to the similar reactivity of guinea pig airways to human airways.
Experimental Protocol: Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs
-
Animal Model: Male Hartley guinea pigs (400-600g) are commonly used.
-
Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of pentobarbital (B6593769) (e.g., 70 mg/kg).
-
Surgical Preparation: The jugular vein is cannulated for drug administration, and the trachea is cannulated for artificial ventilation. Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph.
-
Induction of Bronchoconstriction: A baseline of airway resistance is established. Bronchoconstriction is then induced by an intravenous or aerosolized administration of a spasmogen, such as histamine or acetylcholine.
-
Drug Administration: The test compound (e.g., this compound) or a standard-of-care bronchodilator (e.g., salbutamol, tiotropium) is administered, typically intravenously or via inhalation, at various doses prior to or after the spasmogen challenge.
-
Measurement of Bronchodilation: The primary endpoint is the percentage of inhibition of the bronchoconstrictor response. The duration of action is also recorded.
Representative Preclinical Data for Standard-of-Care Bronchodilators
The following tables present the kind of quantitative data that would be generated from the above-described animal models for standard-of-care bronchodilators. Note: This data is for illustrative purposes and does not represent a direct comparison with this compound due to the absence of available data for the latter.
Table 1: Efficacy of Salbutamol (Beta-2 Agonist) in Guinea Pig Models
| Parameter | Salbutamol | Source |
| Onset of Action | Rapid | [2] |
| Duration of Action (in vitro) | 1-2 hours (inhibition of plasma protein extravasation) | [2] |
| Effect on Acetylcholine-induced Bronchoconstriction | Inhibitory | [2] |
| Effect on Histamine-induced Bronchoconstriction | Inhibitory | [3] |
| Affinity (pKA) in isolated trachea | 5.9 | [4] |
| Intrinsic Efficacy in isolated trachea | 2.5 | [4] |
Table 2: Efficacy of Tiotropium (Muscarinic Antagonist) in Animal Models
| Parameter | Tiotropium | Animal Model | Source |
| Affinity (pA2) for M3 receptor | 10.4 | Anesthetized Dogs | [5] |
| Dissociation Half-life from M3 receptor | 27 hours | Anesthetized Dogs | [5] |
| Bronchoprotection at 24h post-dose | 35% | Anesthetized Dogs | [5] |
| Inhibition of inflammatory cell influx | Significant | Guinea Pig (LPS-induced) | [6] |
| Inhibition of airway remodeling | Significant | Guinea Pig (LPS-induced) | [6] |
Conclusion
While a direct, data-driven comparison of this compound with standard-of-care bronchodilators in animal models is not possible based on the current scientific literature, its known dual antihistaminic and anticholinergic mechanism of action provides a basis for inferring its potential as a bronchodilator. Its anticholinergic activity would place it in the same mechanistic class as established drugs like tiotropium, suggesting it could be effective in blocking acetylcholine-mediated bronchoconstriction. However, without preclinical studies to determine its potency, duration of action, and potential anti-inflammatory effects in relevant animal models of asthma and COPD, its comparative efficacy remains speculative. The experimental frameworks and representative data for standard-of-care agents provided in this guide offer a clear roadmap for the type of preclinical investigation necessary to elucidate the therapeutic potential of this compound as a respiratory medication.
References
- 1. What is the mechanism of this compound citrate? [synapse.patsnap.com]
- 2. Effects of low temperature and pharmacological interventions on the responses of the isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
Deptropine Treatment in Cancer Cells: A Comparative Transcriptomic and Mechanistic Analysis
For Immediate Release
This guide provides a comparative analysis of cancer cells treated with the antihistamine Deptropine versus control cells, with a focus on the transcriptomic and proteomic consequences of the treatment. The data presented herein is derived from published research on hepatocellular carcinoma (HCC) cell lines, offering valuable insights for researchers, scientists, and drug development professionals exploring novel anti-cancer therapies.
Executive Summary
This compound, a known antihistamine, has demonstrated potent anti-proliferative effects in hepatoma cells. This guide summarizes the key experimental findings, detailing the molecular mechanism of action which involves the inhibition of autophagy. Unlike a typical transcriptomic analysis that would reveal broad gene expression changes, the available data points to a highly specific proteomic impact. This compound induces the accumulation of autophagosomes by blocking their fusion with lysosomes, a critical step in the autophagy pathway. This disruption of cellular homeostasis ultimately leads to cancer cell death. This guide presents the supporting experimental data in a structured format, outlines the methodologies used in the foundational research, and provides a visual representation of the affected signaling pathway.
Comparative Data Analysis
The primary mechanism of this compound's anti-cancer activity in hepatoma cells (Hep3B and HepG2) is the disruption of the autophagy process. The following table summarizes the key molecular changes observed in this compound-treated cells compared to control cells, as determined by Western blot analysis.
| Protein | Function | Observed Change in this compound-Treated Cells | Inference |
| LC3B-II | Marker for autophagosome formation | Significantly Increased[1][2] | Induction of autophagosome formation |
| SQSTM1/p62 | Autophagic substrate; degraded upon autophagosome-lysosome fusion | No degradation; accumulation in HepG2 cells[1][2] | Blockade of autophagic flux |
| Cathepsin L | Lysosomal protease | Inhibition of processing from precursor to mature form[1][2] | Impaired lysosomal function |
| ATG7 | Autophagy-related protein essential for autophagosome formation | No significant change[1][2] | Upstream autophagy machinery unaffected |
| VPS34 | Phosphoinositide 3-kinase involved in autophagy initiation | No significant change[1][2] | Upstream autophagy machinery unaffected |
| Phosphorylated AMPK | Key energy sensor and autophagy regulator | No significant change[1][2] | This compound's effect is independent of AMPK signaling |
| Phosphorylated Akt | Key regulator of cell survival and metabolism | No significant change[1][2] | This compound's effect is independent of the PI3K/Akt pathway |
Experimental Protocols
The following methodologies were employed in the key study investigating the effects of this compound on hepatoma cells.
Cell Culture and Treatment
Human hepatoma cell lines, Hep3B and HepG2, were cultured in appropriate media. For experimental purposes, cells were treated with varying concentrations of this compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
To assess the anti-proliferative effects of this compound, a 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay was performed. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Western Blot Analysis
Protein expression levels were determined by Western blotting. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the proteins of interest (e.g., LC3B, SQSTM1/p62, ATG7, VPS34, p-AMPK, p-Akt, Cathepsin L). Subsequent incubation with secondary antibodies and a chemiluminescent substrate allowed for the visualization and quantification of protein bands.
Immunofluorescence Microscopy
To visualize the formation of autophagosomes, immunofluorescence staining for LC3B was conducted. Cells were fixed, permeabilized, and incubated with an anti-LC3B antibody. A fluorescently labeled secondary antibody was then used for detection. The formation of puncta (dots) of LC3B is indicative of its recruitment to autophagosome membranes.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Deptropine: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling deptropine, a comprehensive understanding of the appropriate disposal procedures is paramount. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound waste, aligning with general best practices for pharmaceutical and chemical waste management.
Core Principles of this compound Disposal
This compound, an antihistamine with anticholinergic properties, must be managed as a chemical waste product in a laboratory setting.[1][2][3] The disposal process is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and may be subject to state and local rules.[4][5][6] Improper disposal can lead to environmental contamination and potential health hazards.
Quantitative Toxicity Data
| Toxicity Data | Value | Species | Route of Administration |
| LD50 | 32 mg/kg | Mouse | Intravenous |
| LD50 | 300 mg/kg | Mouse | Oral |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[7]
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the recommended steps for the disposal of this compound in a laboratory environment. This procedure is based on general guidelines for hazardous and pharmaceutical waste disposal and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[8]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]
-
Avoid eating, drinking, or smoking in the area where this compound is being handled.
2. Waste Segregation and Collection:
-
Identify Waste Streams: this compound waste includes:
-
Expired or unused pure this compound.
-
Contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
Empty stock containers.
-
Solutions containing this compound.
-
-
Containerization:
-
Collect solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and associated hazards.
-
Aqueous solutions of this compound should be collected in a separate, compatible, and labeled container for liquid chemical waste.
-
It is common practice to use specific color-coded containers for different types of pharmaceutical waste (e.g., black for RCRA hazardous waste, blue or white for non-RCRA pharmaceutical waste).
-
3. Preparation for Disposal:
-
Do Not Dispose Down the Drain: Do not dispose of this compound down the sink or in the regular trash.[9] Flushing pharmaceuticals is generally discouraged to prevent water contamination, and is banned for hazardous waste pharmaceuticals in healthcare facilities under Subpart P of the RCRA regulations.[5][9]
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS for this compound if available from the manufacturer for any special disposal considerations.
4. Professional Disposal:
-
Engage a Licensed Waste Disposal Service: The disposal of chemical waste, including this compound, must be handled by a licensed professional waste disposal service.[8] These services are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations.
-
Incineration: High-temperature incineration is a common and recommended method for the disposal of pharmaceutical waste to ensure complete destruction.[6][10]
5. Documentation:
-
Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. This compound [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
Essential Safety and Handling of Deptropine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals require immediate and precise safety information when handling chemical compounds. This guide provides essential, step-by-step procedural guidance for the safe handling and disposal of Deptropine, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its salts, such as Benztropine Mesylate, are classified as hazardous substances. The Global Harmonized System (GHS) classifications for related compounds include acute toxicity (if swallowed, in contact with skin, or inhaled), suspected carcinogenicity, and potential damage to fertility or an unborn child.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Minimum Recommended PPE:
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or other chemically resistant gloves.[2][3] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[3] Powder-free gloves are recommended to avoid aerosolization of the compound.[2] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing.[4] | Protects eyes and face from accidental splashes or aerosol exposure. |
| Protective Clothing | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[2] | Minimizes inhalation exposure to the powdered form of the chemical. |
Quantitative Safety Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the available toxicity data for related compounds underscores the need for cautious handling.
Acute Toxicity Data for Benztropine Mesylate:
| Route of Exposure | Species | LD50 Value |
| Oral | Mouse | 91 mg/kg[1] |
| Oral | Rat | 940 mg/kg[6] |
| Intraperitoneal | Mouse | 65 mg/kg[6] |
| Subcutaneous | Rat | 353 mg/kg[6] |
GHS Hazard Statements:
| Hazard Code | Statement |
| H301/H302 | Toxic or Harmful if swallowed.[1] |
| H311 | Toxic in contact with skin.[1][6] |
| H331 | Toxic if inhaled.[1][6] |
| H336 | May cause drowsiness or dizziness. |
| H351 | Suspected of causing cancer. |
| H360 | May damage fertility or the unborn child. |
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the handling and safety of this compound are limited. The procedures outlined in this guide are based on established best practices for handling potent and hazardous pharmaceutical compounds as detailed in safety data sheets and general laboratory safety guidelines.[2][3][4]
Procedural Guidance for Handling this compound
1. Preparation and Engineering Controls:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are easily accessible.
2. Handling the Compound:
-
Avoid the generation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Immediately change any contaminated clothing.
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill.
-
For small spills, carefully wipe up the material with a damp cloth or absorbent paper.
-
For larger spills, use an appropriate absorbent material.
-
Place all contaminated materials into a sealed, labeled container for proper disposal.[5]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and empty containers should be placed in a sealed, clearly labeled hazardous waste container.
-
Deactivation: For some pharmaceutical waste, deactivation kits may be available.[7][8] These kits render the chemical inert before disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. deterrasystem.com [deterrasystem.com]
- 8. rcvs.org.uk [rcvs.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
